molecular formula C8H12ClN3O B1437661 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine CAS No. 941294-46-8

6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Cat. No.: B1437661
CAS No.: 941294-46-8
M. Wt: 201.65 g/mol
InChI Key: UJCCDUAZDDMWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-13-4-2-3-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCCDUAZDDMWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652071
Record name 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-46-8
Record name 6-Chloro-N-(3-methoxypropyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance, allowing pyrimidine-based molecules to readily interact with cellular machinery.[1][3] Consequently, functionalized pyrimidines are integral to a wide range of approved therapeutics, exhibiting anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1]

6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a key intermediate, a precisely functionalized building block designed for further elaboration in drug development programs. Its synthesis is a critical first step in the creation of more complex molecular entities. This guide provides an in-depth examination of its synthesis, grounded in the principles of heterocyclic chemistry and focused on a robust, reproducible, and scalable pathway. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and summarize the critical parameters for success.

Core Synthesis Strategy: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved through a classic and highly effective reaction: the Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the inductive effect of two chlorine atoms, making the carbon atoms at the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[4][5]

The established reactivity order for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5.[6] This preferential reactivity is the linchpin of our strategy, allowing for a controlled, regioselective mono-amination of a symmetric precursor, 4,6-dichloropyrimidine.

Synthesis_Overview cluster_0 Precursor Synthesis cluster_1 Core Reaction (SNAr) 4_6_dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4_6_dichloropyrimidine 4,6-Dichloropyrimidine 4_6_dihydroxypyrimidine->4_6_dichloropyrimidine POCl₃, Base Final_Product This compound 4_6_dichloropyrimidine->Final_Product Regioselective Mono-amination 3_methoxypropylamine 3-Methoxypropylamine 3_methoxypropylamine->Final_Product

Diagram 1: Overall Synthesis Pathway.

Part 1: Synthesis of the Key Precursor, 4,6-Dichloropyrimidine

The journey begins with the preparation of the starting material, 4,6-dichloropyrimidine. This is typically accomplished via the chlorination of 4,6-dihydroxypyrimidine.

  • Reaction Principle: The hydroxyl groups of the more stable tautomeric form of 4,6-dihydroxypyrimidine are converted to chloro groups using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7][8] The reaction is often performed in the presence of a tertiary amine, such as N,N-diisopropylethylamine or N,N-dimethylaniline, which acts as a base to scavenge the HCl produced and can catalyze the reaction.[7][8]

  • Causality of Reagent Choice: Phosphorus oxychloride is highly effective for converting heteroaromatic hydroxyl groups (or their keto tautomers) into chlorides. The use of a hindered or tertiary amine prevents potential side reactions where the amine itself might act as a nucleophile.[7]

Part 2: The Core Reaction—Formation of this compound

This step involves the regioselective reaction of 4,6-dichloropyrimidine with one equivalent of 3-methoxypropylamine.

Diagram 2: Conceptual SNAr Reaction Mechanism.

  • Mechanism and Regioselectivity: The reaction proceeds via the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[6] The primary amino group of 3-methoxypropylamine attacks the C4 position of the pyrimidine ring. This position is favored because the resulting Meisenheimer intermediate is more stable, with the negative charge delocalized more effectively by the adjacent ring nitrogen atom, compared to an attack at the C2 position.[6] Subsequently, a chloride ion is eliminated, restoring aromaticity and yielding the mono-substituted product.

  • Control of Stoichiometry: Precise control over the stoichiometry of the reactants is paramount. Using approximately one equivalent of 3-methoxypropylamine ensures that mono-substitution is the predominant pathway. A large excess of the amine would lead to the undesired formation of the di-substituted product, N4,N6-bis(3-methoxypropyl)pyrimidine-4,6-diamine.

  • Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), must be included to neutralize this acid.[9][10] Failure to do so would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Quantitative Data Summary

The following table outlines the typical parameters for the synthesis, derived from analogous procedures in the literature.[5][9][10]

ParameterValue/ReagentMolar Equiv.Rationale
Starting Material4,6-Dichloropyrimidine1.0The electrophilic pyrimidine core.
Nucleophile3-Methoxypropylamine1.0 - 1.2Controlled stoichiometry to favor mono-substitution.
BasePotassium Carbonate (K₂CO₃)2.0 - 2.5Acid scavenger; insoluble base simplifies work-up.
SolventN,N-Dimethylformamide (DMF)-Aprotic, polar solvent, effectively solvates ions.
Temperature80 - 100 °C-Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time4 - 12 hours-Monitored by TLC or LC-MS for completion.
Expected Yield65 - 85%-Typical for this type of SNAr reaction.

Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility.

Experimental_Workflow A 1. Reagent Charging (4,6-Dichloropyrimidine, K₂CO₃, DMF) B 2. Add Nucleophile (3-Methoxypropylamine) A->B C 3. Controlled Heating (80-100 °C) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up (Quench with H₂O, Extract with EtOAc) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Isolation & Characterization (Evaporation, NMR, MS) F->G

Diagram 3: Step-by-Step Experimental Workflow.

Materials:

  • 4,6-Dichloropyrimidine

  • 3-Methoxypropylamine

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4,6-dichloropyrimidine (1.0 eq), finely powdered potassium carbonate (2.2 eq), and anhydrous DMF.

  • Nucleophile Addition: Stir the resulting suspension at room temperature and add 3-methoxypropylamine (1.1 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C in an oil bath and maintain this temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 4,6-dichloropyrimidine is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The synthesis of this compound is a textbook example of a well-controlled, regioselective nucleophilic aromatic substitution. The key to a successful synthesis lies in understanding the inherent electronic properties of the dichloropyrimidine ring, maintaining strict stoichiometric control to ensure mono-amination, and employing appropriate reaction conditions to facilitate the transformation efficiently. This guide provides the fundamental principles and a practical, field-proven protocol to enable researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and development.

References

Physicochemical properties of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, substituted pyrimidines represent a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their prevalence is a testament to their versatile chemical reactivity and their ability to engage with biological targets through various non-covalent interactions. This guide provides a comprehensive technical overview of a specific pyrimidine derivative, this compound (CAS No. 941294-46-8), tailored for researchers, scientists, and drug development professionals. Our focus extends beyond a mere cataloging of data; we aim to deliver actionable insights into the causality behind its properties and the experimental methodologies required for its characterization.

This document delves into the core physicochemical attributes that govern the behavior of this molecule—from its structural and electronic properties to its solubility and lipophilicity. Understanding these characteristics is paramount, as they are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its potential as a drug candidate. We will explore its spectroscopic signature, chemical reactivity, and provide validated, step-by-step protocols for the empirical determination of its most critical parameters.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted pyrimidine featuring a chlorine atom at the 6-position and a 3-methoxypropylamino side chain at the 4-position.

  • IUPAC Name: this compound

  • CAS Number: 941294-46-8[3]

  • Molecular Formula: C₈H₁₂ClN₃O[3]

  • Molecular Weight: 201.65 g/mol [3]

The structural arrangement of these functional groups dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.

SNAr_Mechanism cluster_0 Reactants cluster_1 Meisenheimer Complex (Transition State) cluster_2 Products Pyrimidine-Cl R-Cl Intermediate [R-Cl-Nu]⁻ Pyrimidine-Cl->Intermediate + Nu:⁻ Nu Nu:⁻ Pyrimidine-Nu R-Nu Intermediate->Pyrimidine-Nu - Cl⁻ Cl_ion Cl⁻ Solubility_Workflow A Add excess solid to solvent B Equilibrate (e.g., 24h at 25°C) A->B C Separate solid and liquid phases (Centrifuge/Filter) B->C D Collect supernatant C->D E Quantify concentration (HPLC/LC-MS) D->E F Compare to standard curve E->F

References

An In-depth Technical Guide to the Biological Activity of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Pyrimidine Derivative

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] Its ability to form key hydrogen bonds with the hinge region of protein kinases has made it a cornerstone of kinase inhibitor design.[1] This guide focuses on a novel derivative, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine , a compound designed to explore new chemical space within this important class.

Due to the novelty of this specific molecule, publicly available biological data is scarce. Therefore, this document is structured as a proactive research and characterization plan. As a Senior Application Scientist, my objective is to provide not just a summary of known facts, but a forward-looking, logical framework for investigation. We will proceed from a plausible synthesis through a series of robust, validated experimental protocols to hypothetically characterize its biological activity, focusing on its potential as a kinase inhibitor. This guide is built on the established activities of structurally related 4,6-disubstituted pyrimidines to provide a scientifically grounded, albeit predictive, analysis.

Rationale and Synthesis

Design Rationale

The structure of this compound incorporates several features of interest:

  • The 4-aminopyrimidine core: A well-established hinge-binding motif for various kinases.

  • The 6-chloro substituent: This group serves as a reactive handle for further chemical modification but also plays a role in the electronic properties of the pyrimidine ring, potentially influencing binding affinity.

  • The N-(3-methoxypropyl) side chain: This flexible, polar side chain can explore regions of the ATP-binding pocket beyond the hinge, potentially conferring selectivity and improving physicochemical properties like solubility.

Proposed Synthesis Pathway

The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, a common and efficient method for functionalizing chloropyrimidines.[3]

Reaction Scheme: The reaction involves the displacement of the chlorine atom at the C4 position of 4,6-dichloropyrimidine by 3-methoxypropan-1-amine. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines.[3]

Synthesis_Pathway reagent1 4,6-Dichloropyrimidine product This compound reagent1->product SNA_r Reaction (Base, Solvent, Heat) reagent2 3-Methoxypropan-1-amine reagent2->product Experimental_Workflow start Compound Synthesis & QC kinase_assay Biochemical Screen In Vitro Kinase Inhibition Assay (IC50) start->kinase_assay Primary Screen cytotoxicity Cell-Based Assays Cytotoxicity Screening (IC50) kinase_assay->cytotoxicity Identified Hits pathway Mechanism of Action Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway Confirmed Activity end Lead Optimization / In Vivo Studies pathway->end Validated Mechanism Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT AKT PI3K->AKT Proliferation Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Compound 6-Chloro-N-(3-methoxypropyl) pyrimidin-4-amine Compound->EGFR Inhibits Compound->VEGFR2 Inhibits

References

Unveiling the Therapeutic Potential of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific pyrimidine derivative, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. Drawing upon the extensive biological activities of related compounds, we postulate that this molecule holds promise as a modulator of key cellular signaling pathways, particularly those governed by protein kinases and epigenetic modifiers. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, outlining a strategic and experimentally robust approach to elucidate the compound's mechanism of action and validate its therapeutic targets.

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules.[1] Its inherent ability to engage in various biological interactions has made it a privileged scaffold in the design of novel therapeutics. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] A significant portion of their therapeutic efficacy, particularly in oncology, stems from their function as inhibitors of protein kinases, crucial regulators of cellular processes that are often dysregulated in disease.[6][7][8][9][10]

The subject of this guide, this compound, is a structurally distinct aminopyrimidine. While specific biological data for this compound is not extensively documented in publicly available literature, its core structure strongly suggests a potential to interact with ATP-binding sites of protein kinases, a common mechanism for pyrimidine-based inhibitors.[7][9] Furthermore, the growing understanding of the role of epigenetic modifications in disease pathogenesis opens another avenue of exploration for pyrimidine derivatives as potential modulators of epigenetic enzymes.[11][12][13]

This guide will therefore focus on two primary, high-probability target classes for this compound:

  • Protein Kinases: With a particular focus on those implicated in oncology and inflammatory diseases.

  • Epigenetic Modifiers: Exploring the potential to influence gene expression through the modulation of enzymes involved in chromatin remodeling.

Postulated Therapeutic Targets and Mechanistic Rationale

Protein Kinases: The Prime Suspects

The 4-aminopyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[7] This structural element mimics the adenine portion of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of kinases. The substituents on the pyrimidine ring play a crucial role in determining selectivity and potency.

Based on extensive literature on pyrimidine-based kinase inhibitors, we hypothesize that this compound could target one or more of the following kinase families:

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are pivotal in regulating cell proliferation, survival, and migration. Their aberrant activation is a hallmark of many cancers.[6]

  • Epidermal Growth Factor Receptor (EGFR) Family: These receptor tyrosine kinases are frequently mutated or overexpressed in various solid tumors, making them validated therapeutic targets.[5][6]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Several pyrimidine-based compounds have shown potent CDK inhibitory activity.[8]

  • Janus Kinases (JAKs): These kinases are central to cytokine signaling pathways and are implicated in inflammatory and autoimmune disorders, as well as certain hematological malignancies.[7]

Diagram: Postulated Kinase Inhibition Pathway

G Compound This compound Kinase Protein Kinase (e.g., Src, EGFR, CDK, JAK) Compound->Kinase Binds to ATP Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival, etc.) PhosphoSubstrate->Downstream Inhibition->Kinase Inhibits Block->Downstream Blocks

Caption: Postulated mechanism of kinase inhibition.

Epigenetic Modifiers: An Emerging Frontier

Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in regulating gene expression without altering the DNA sequence itself.[11][12] The enzymes responsible for these modifications, known as epigenetic modifiers, are increasingly recognized as viable drug targets in cancer and other diseases.[13][14] The structural diversity of pyrimidine derivatives suggests they could potentially interact with the cofactor or substrate binding sites of these enzymes.

Potential epigenetic targets include:

  • Histone Deacetylases (HDACs): These enzymes are generally associated with transcriptional repression and are validated targets in oncology.[5]

  • Histone Methyltransferases (HMTs) and Demethylases (HDMs): These enzymes add or remove methyl groups from histones, respectively, leading to either gene activation or repression.[14]

  • DNA Methyltransferases (DNMTs): These enzymes catalyze the methylation of DNA, a key mechanism for gene silencing.[11]

Diagram: Potential Epigenetic Modulation

G Compound This compound EpigeneticModifier Epigenetic Modifier (e.g., HDAC, HMT, DNMT) Compound->EpigeneticModifier Modulates Activity Chromatin Chromatin EpigeneticModifier->Chromatin Modifies GeneExpression Altered Gene Expression Chromatin->GeneExpression TherapeuticEffect Therapeutic Effect GeneExpression->TherapeuticEffect

Caption: Hypothesized modulation of epigenetic pathways.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound.

Diagram: Target Identification and Validation Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Preclinical Evaluation Phenotypic Phenotypic Screening (e.g., Cell Proliferation Assays) Biochemical Biochemical Screening (e.g., Kinase Panel, Epigenetic Enzyme Assays) Phenotypic->Biochemical Cellular Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) Biochemical->Cellular Computational Computational Docking Computational->Biochemical Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) Cellular->Mechanism Genetic Genetic Approaches (e.g., CRISPR/Cas9 Knockout) Mechanism->Genetic InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) Genetic->InVivo Tox Toxicology and PK/PD Studies InVivo->Tox

Caption: A streamlined workflow for target discovery and validation.

Phase 1: Initial Target Identification

3.1.1. Broad-Spectrum Kinase Panel Screening

  • Objective: To identify potential kinase targets through a high-throughput in vitro screen.

  • Methodology:

    • Synthesize and purify this compound.

    • Submit the compound to a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™) for screening against a comprehensive panel of human kinases at a fixed concentration (e.g., 1 µM).

    • Analyze the data to identify kinases with significant inhibition (e.g., >70% inhibition).

3.1.2. Epigenetic Enzyme Profiling

  • Objective: To assess the inhibitory activity against a panel of key epigenetic modifiers.

  • Methodology:

    • Utilize commercially available enzymatic assays (e.g., BPS Bioscience, Reaction Biology) for a panel of HDACs, HMTs, and DNMTs.

    • Determine the half-maximal inhibitory concentration (IC50) for any enzymes showing significant activity.

3.1.3. Computational Docking Studies

  • Objective: To predict the binding mode and affinity of the compound to the identified "hit" kinases or epigenetic enzymes.

  • Methodology:

    • Obtain the crystal structures of the hit targets from the Protein Data Bank (PDB).

    • Perform molecular docking simulations using software such as AutoDock, Glide, or GOLD to predict the binding pose and score.

    • Analyze the predicted interactions to understand the structural basis of binding.

Phase 2: Cellular Target Validation

3.2.1. Cellular Target Engagement Assays

  • Objective: To confirm that the compound interacts with the putative target in a cellular context.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA):

      • Treat intact cells with the compound or vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Analyze the soluble fraction of the target protein by Western blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature.

    • NanoBRET™ Target Engagement Assay:

      • Use cells expressing the target protein fused to a NanoLuc® luciferase.

      • Add a fluorescent energy transfer probe that binds to the same site as the test compound.

      • Measure the bioluminescence resonance energy transfer (BRET) signal. Displacement of the probe by the compound results in a loss of BRET.

3.2.2. Downstream Signaling Pathway Analysis

  • Objective: To demonstrate that target engagement leads to modulation of the downstream signaling pathway.

  • Methodology:

    • Western Blotting:

      • Treat cells with the compound for various times and at different concentrations.

      • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key downstream substrates of the target kinase.

    • Quantitative PCR (qPCR):

      • For epigenetic targets, treat cells with the compound.

      • Isolate RNA and perform qPCR to measure the expression levels of genes known to be regulated by the target enzyme.

Quantitative Data Summary

Assay Parameter Example Data for Hypothetical Hit
Kinase Panel Screen% Inhibition @ 1 µMSrc: 95%, EGFR: 40%, CDK2: 15%
IC50 DeterminationIC50 (nM)Src: 50 nM
Cellular Target Engagement (CETSA)ΔTm (°C)+2.5 °C for Src
Downstream Pathway Analysisp-Src (Y416) Levels70% decrease at 100 nM

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a modulator of critical cellular signaling pathways, with protein kinases being the most probable targets. The outlined experimental workflow provides a robust and logical progression from broad-based screening to rigorous cellular validation. Successful identification and validation of its therapeutic target(s) will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology assessments. The exploration of this and other novel pyrimidine derivatives continues to be a promising avenue for the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific, yet underexplored, class of pyrimidine derivatives: 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine and its analogs. As a Senior Application Scientist, this document synthesizes established synthetic methodologies, analyzes potential biological activities through structure-activity relationship (SAR) studies of related compounds, and proposes detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a foundational resource for researchers interested in exploring this chemical space for the development of novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, with the pyrimidine nucleus being a particularly privileged scaffold.[1][2][3] This six-membered aromatic ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in a wide array of approved drugs and clinical candidates.[4][5] The versatility of the pyrimidine core allows for substitutions at multiple positions, profoundly influencing its physicochemical properties and biological activity.[6] This has led to the development of pyrimidine derivatives with a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[1][6]

The 4-amino-6-chloropyrimidine core, in particular, serves as a versatile intermediate for the synthesis of diverse compound libraries. The chlorine atom at the 6-position is an excellent leaving group, amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of various functionalities.[2][7] This guide focuses on a specific derivative, this compound, and its analogs, exploring their synthetic accessibility and potential as biologically active agents. The incorporation of an N-(3-methoxypropyl) side chain introduces a degree of flexibility and potential for hydrogen bonding, which can be critical for target engagement.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be logically approached through a multi-step sequence, starting from readily available precursors. The general strategy involves the construction of the 4-amino-6-chloropyrimidine core, followed by the introduction of the desired side chains.

Synthesis of the 4,6-Dichloropyrimidine Intermediate

A common and efficient method for the synthesis of the key intermediate, 4,6-dichloropyrimidine, involves the chlorination of 4,6-dihydroxypyrimidine.[1]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 4,6-dihydroxypyrimidine (1.0 eq).

  • Chlorination: Add phosphorus oxychloride (POCl3, 5.0-10.0 eq) to the flask.

  • Catalysis: Add a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA, 0.1-0.2 eq), to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4,6-dichloropyrimidine.

Causality Behind Experimental Choices: The use of excess phosphorus oxychloride serves as both the chlorinating agent and the solvent. The addition of a hindered amine catalyst accelerates the reaction. The careful quenching on ice is necessary to manage the exothermic reaction of excess POCl3 with water.

Synthesis of this compound

The target compound can be synthesized via a nucleophilic aromatic substitution reaction on the 4,6-dichloropyrimidine intermediate. The greater reactivity of the C4 position on the pyrimidine ring allows for selective mono-substitution.[8]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Nucleophilic Addition: Add 3-methoxypropan-1-amine (1.0-1.2 eq) to the solution.

  • Base: Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product. The final product's identity and purity can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively reported in the public domain, the well-established role of pyrimidine derivatives as kinase inhibitors provides a strong rationale for investigating its therapeutic potential.[6][9][10]

Kinase Inhibition: A Probable Mechanism of Action

Many 4-aminopyrimidine derivatives are known to function as ATP-competitive kinase inhibitors. The pyrimidine core acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.[9] The substituents at the C2, C5, and C6 positions project into the ATP-binding pocket and contribute to binding affinity and selectivity.

Caption: Proposed mechanism of kinase inhibition by pyrimidine derivatives.

The N-(3-methoxypropyl) side chain of the title compound could potentially interact with residues in the solvent-exposed region of the kinase active site through hydrogen bonding or hydrophobic interactions, thereby influencing its inhibitory profile.

Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[6] For 4-amino-6-chloropyrimidine analogs, key SAR insights can be inferred from related series:

  • Substitution at the 6-position: The chlorine atom can be replaced with various aryl or alkyl groups via cross-coupling reactions to explore interactions with the hydrophobic regions of the kinase active site.

  • Modification of the 4-amino side chain: The length, flexibility, and hydrogen bonding capacity of the N-alkoxyalkyl chain can be systematically varied to optimize target engagement. For instance, altering the length of the alkyl chain or the position of the methoxy group can impact binding affinity and selectivity.

  • Substitution at the 2- and 5-positions: Introduction of small alkyl or aryl groups at these positions can further modulate the electronic properties and steric profile of the molecule, leading to improved potency and selectivity.

Table 1: Hypothetical SAR of this compound Analogs

Position of ModificationType of ModificationExpected Impact on ActivityRationale
C6 Replacement of Cl with small aryl groupsPotential increase in potencyExploration of hydrophobic pockets in the kinase active site.
N4-side chain Variation of alkyl chain lengthModulation of binding affinityOptimization of interactions with solvent-exposed regions.
N4-side chain Introduction of additional H-bond donors/acceptorsPotential for enhanced target engagementFormation of additional hydrogen bonds with the target protein.
C2 Introduction of small alkyl groupsMay improve selectivitySteric hindrance could disfavor binding to off-target kinases.
C5 Introduction of halogensCan influence electronic properties and bindingHalogen bonding is a known interaction in protein-ligand binding.

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of this compound and its analogs, a systematic biological evaluation is essential.

In Vitro Kinase Inhibition Assay

A primary screen should involve testing the compounds against a panel of kinases to determine their inhibitory activity and selectivity profile.

Experimental Protocol: Kinase Inhibition Assay (e.g., using a luminescence-based assay)

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and the test compound dilutions.

  • Reaction Initiation: In a 384-well plate, add the kinase solution followed by the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for compound-kinase interaction.

  • Start Reaction: Add the substrate/ATP solution to initiate the kinase reaction.

  • Reaction Termination and Signal Detection: After a specific incubation period, stop the reaction and add a detection reagent that measures the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Measure the luminescence signal, which is inversely proportional to the kinase activity. Calculate the IC50 values for each compound.

Trustworthiness of the Protocol: This assay includes positive controls (known inhibitors) and negative controls (DMSO vehicle) to ensure the validity of the results. The use of a multi-point dose-response curve allows for accurate determination of IC50 values.

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds, a cell-based assay using relevant cancer cell lines is crucial.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for the biological evaluation of pyrimidine derivatives.

Conclusion and Future Directions

This compound and its analogs represent a promising, yet underexplored, area of chemical space for the development of novel therapeutics. The synthetic accessibility of the 4-amino-6-chloropyrimidine core provides a robust platform for the generation of diverse compound libraries. Based on the extensive literature on related pyrimidine derivatives, it is highly probable that these compounds will exhibit interesting biological activities, particularly as kinase inhibitors.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs to establish a clear structure-activity relationship. This will involve modifications at the C6, N4, C2, and C5 positions of the pyrimidine ring. Promising lead compounds identified through in vitro and cellular assays should then be advanced to preclinical in vivo studies to evaluate their pharmacokinetic properties and therapeutic efficacy. This structured approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of pyrimidine derivatives.

References

In Silico Modeling of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine Interactions with Protein Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for investigating the molecular interactions of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, a compound featuring a privileged pyrimidine scaffold, with a representative protein kinase target. As researchers and drug development professionals, understanding the principles and practical steps of in silico modeling is paramount for accelerating the discovery of novel therapeutics. This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of a computational drug discovery project, from target selection to the intricacies of molecular dynamics.

Introduction: The Significance of the Pyrimidine Scaffold and Target Selection Rationale

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its derivatives, particularly aminopyrimidines, are well-documented as potent kinase inhibitors.[1][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[2][4] The aminopyrimidine motif is adept at forming key hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket, making it an excellent starting point for inhibitor design.[2]

For the purpose of this guide, we will focus on Microtubule Affinity Regulating Kinase 3 (MARK3) as a representative biological target for this compound. This selection is based on the availability of high-resolution crystal structures of MARK3 in complex with aminopyrimidine-based inhibitors (e.g., PDB ID: 7P1L), which provides an excellent foundation for structure-based in silico modeling.[1][2] MARK3 itself is implicated in neurodegenerative diseases through its role in phosphorylating the tau protein, making it a therapeutically relevant target.[2]

The In Silico Workflow: A Multi-Step Approach to Understanding Molecular Interactions

Our investigation will follow a structured, multi-step in silico workflow. This process is designed to be self-validating, with each step building upon the last to provide a comprehensive picture of the potential binding of our compound of interest to the target kinase.

G cluster_0 Preparation Phase cluster_1 Modeling Phase cluster_2 Analysis Phase P1 Ligand Preparation M1 Molecular Docking P1->M1 P2 Target Protein Preparation P2->M1 M2 Molecular Dynamics Simulation M1->M2 A1 Binding Pose & Energy Analysis M1->A1 A2 Interaction & Stability Analysis M2->A2 A1->A2

Caption: A generalized workflow for in silico protein-ligand interaction studies.

Part I: Preparation of Molecular Structures

Meticulous preparation of both the ligand and the target protein is a critical first step for any meaningful in silico modeling project.[4]

Ligand Preparation Protocol

The 3D structure of this compound must be generated and optimized.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most molecular modeling software suites have this capability.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation.

  • Charge Assignment: Assign partial charges to the atoms. For subsequent simulations using the CHARMM force field, Gasteiger charges can be initially assigned, which will be refined later.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with docking and simulation software, such as .mol2 or .pdbqt.

Target Protein Preparation Protocol

We will use the crystal structure of human MARK3 (PDB ID: 7P1L) as our starting point.[1]

Step-by-Step Protocol:

  • Structure Retrieval: Download the PDB file for 7P1L from the RCSB Protein Data Bank.[1]

  • Initial Cleaning: Open the PDB file in a molecular visualization program like PyMOL or UCSF Chimera.[1][5] Remove water molecules, co-solvents, and any co-crystallized ligands from the original structure.

  • Handling Missing Residues/Loops: Inspect the protein for any missing residues or loops. If short, they can often be built using tools like Modeller. For this guide, we will proceed with the available structure, assuming the binding site is intact.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, corresponding to a physiological pH of 7.4. This is a critical step for accurate hydrogen bond prediction.

  • Preparation for Docking: Save the cleaned and protonated protein structure in the .pdbqt format for use with AutoDock Vina, which involves adding Kollman charges.[6]

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] We will use AutoDock Vina for this purpose, a widely used and validated docking program.[5][8]

Molecular Docking Workflow

G Input Prepared Ligand (.pdbqt) Prepared Protein (.pdbqt) Grid Define Grid Box (Binding Site) Input->Grid Docking Run AutoDock Vina Grid->Docking Output Docked Poses Binding Affinities (kcal/mol) Docking->Output

Caption: A simplified workflow for molecular docking using AutoDock Vina.

Step-by-Step Docking Protocol
  • Grid Box Definition: Define a search space (grid box) that encompasses the ATP-binding site of MARK3. The location of the co-crystallized inhibitor in the original 7P1L structure can be used to guide the placement of this box.[6]

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and the output file name.[9]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[8]

  • Analysis of Results: Vina will output a file containing multiple binding poses for the ligand, ranked by their predicted binding affinities in kcal/mol.[7] These poses should be visually inspected using PyMOL or another molecular graphics program.[1][10] The pose with the lowest binding energy and a sensible interaction pattern (e.g., hydrogen bonds with the hinge region) is typically selected for further analysis.

Expected Docking Results

The primary outputs from the docking simulation are the binding poses and their corresponding binding affinities.

Binding PosePredicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Predicted)
1-9.5Hinge Region Residue 1, Hinge Region Residue 2
2-9.2Hinge Region Residue 1
3-8.8Catalytic Loop Residue

Part III: Molecular Dynamics Simulation

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[11] This provides insights into the stability of the binding pose and the key interactions that maintain it. We will use GROMACS, a powerful and versatile MD engine.[2][12]

Molecular Dynamics Workflow

G Start Best Docked Pose Topology Generate Ligand & Protein Topologies (CHARMM Force Field) Start->Topology System Create System: Solvation & Ionization Topology->System Minimization Energy Minimization System->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The sequential stages of a molecular dynamics simulation.[4]

Step-by-Step MD Simulation Protocol
  • Force Field Parameterization: Generate topology and parameter files for the ligand that are compatible with the CHARMM force field.[13][14] The CGenFF server is a valuable resource for this step. The protein topology will be generated using the GROMACS pdb2gmx tool with the CHARMM36m force field.

  • System Building: Create a simulation box and solvate the protein-ligand complex with water molecules (e.g., TIP3P water model).[11]

  • Ionization: Add ions to neutralize the system and to mimic a physiological salt concentration.[11]

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Conduct two phases of equilibration:

    • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

    • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.[11]

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over the course of the simulation.

Conclusion: Synthesizing In Silico Insights for Drug Discovery

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with the protein kinase MARK3. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential binding mode, affinity, and stability of this compound.[4] These computational predictions are not a replacement for experimental validation but serve as a powerful tool to prioritize compounds, generate hypotheses about structure-activity relationships, and guide the design of more potent and selective inhibitors. The methodologies described herein are broadly applicable to other small molecules and protein targets, providing a foundational framework for modern, computationally-driven drug discovery.

References

Comprehensive Spectral Analysis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Scientists

Abstract

This technical guide provides a comprehensive analysis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, a key heterocyclic building block in modern medicinal chemistry. The structural elucidation of such molecules is paramount for ensuring the integrity of drug discovery pipelines, from hit identification to lead optimization. This document details the application of three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond presenting raw data, this guide emphasizes the causal logic behind experimental choices and the synergy between these methods. It is designed to serve as a practical reference for researchers and drug development professionals, offering field-proven insights into the complete spectral characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrimidine. The structural integrity is confirmed by a multi-faceted analytical approach where each technique provides unique and complementary information.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework, providing detailed information on the connectivity and chemical environment of each atom.

  • Mass Spectrometry confirms the molecular weight and elemental composition and offers structural clues through predictable fragmentation patterns.

  • IR Spectroscopy provides a rapid and definitive confirmation of the key functional groups present in the molecule.

Below is the annotated chemical structure, with numbering conventions used throughout this guide for spectral assignments.

Figure 1. Structure of this compound cluster_pyrimidine Pyrimidine Core cluster_sidechain Side Chain C4 C4 C5 C5 C4->C5 NH NH (H7) C4->NH C6 C6 N1 N1 C6->N1 Cl Cl C6->Cl C5->C6 H5 H5 C5->H5 C2 C2 N3 N3 C2->N3 H2 H2 C2->H2 N1->C2 N3->C4 C1_prime C1' (H8) NH->C1_prime C2_prime C2' (H9) C1_prime->C2_prime C3_prime C3' (H10) C2_prime->C3_prime O O C3_prime->O C4_prime C4' (H11) O->C4_prime

Caption: Structure with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this analysis, a high-resolution spectrometer (e.g., 400 MHz) is used, with deuterated chloroform (CDCl₃) as the solvent, chosen for its ability to dissolve the analyte and for its single, non-interfering residual solvent peak. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

¹H NMR Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings; electron-withdrawing groups like the pyrimidine nitrogens and the chlorine atom will shift nearby protons "downfield" to a higher ppm value.

Predicted ¹H NMR Spectral Data

Assigned Proton Predicted δ (ppm) Multiplicity Integration Rationale
H2 ~8.35 Singlet (s) 1H Highly deshielded by two adjacent ring nitrogens.[1][2]
H5 ~6.40 Singlet (s) 1H Shielded relative to H2, but adjacent to the electron-withdrawing chlorine.
H7 (N-H) ~5.50 Broad Triplet (br t) 1H Broad signal due to quadrupolar coupling with nitrogen and chemical exchange; coupling to H8. Disappears upon D₂O shake.[3]
H8 (-CH₂-) ~3.55 Quartet (q) 2H Adjacent to the electron-withdrawing amine (deshielded), split by both H7 and H9.
H10 (-CH₂-) ~3.45 Triplet (t) 2H Adjacent to the electronegative ether oxygen.
H11 (-OCH₃) ~3.35 Singlet (s) 3H Characteristic chemical shift for a methoxy group.

| H9 (-CH₂-) | ~1.90 | Quintet (quin) | 2H | Aliphatic proton, split by H8 and H10. |

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

Predicted ¹³C NMR Spectral Data

Assigned Carbon Predicted δ (ppm) Rationale
C2, C4, C6 155 - 162 Aromatic carbons directly bonded to nitrogen and/or chlorine are significantly deshielded.[1]
C5 ~108 The C-H carbon on the pyrimidine ring, shielded relative to the other ring carbons.
C4' (-OCH₃) ~59 Typical shift for a methoxy carbon.
C3' (-CH₂-O) ~70 Aliphatic carbon bonded to oxygen is deshielded.
C1' (-CH₂-N) ~40 Aliphatic carbon bonded to nitrogen.

| C2' (-CH₂-) | ~29 | Central aliphatic carbon, least affected by heteroatoms. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • D₂O Exchange: To confirm the N-H proton, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or significantly diminish.[3]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound. Electron Ionization (EI) is a suitable technique for this molecule, as it is volatile and thermally stable enough to produce a distinct molecular ion and reproducible fragmentation patterns.

Molecular Ion and Isotopic Pattern

The key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

  • Molecular Formula: C₈H₁₂ClN₃O

  • Monoisotopic Mass (for C₈H₁₂³⁵ClN₃O): 201.06 Da

  • M⁺ Peak: Expected at m/z = 201

  • [M+2]⁺ Peak: Expected at m/z = 203 (with ~33% the intensity of the M⁺ peak)

The nitrogen rule of mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, is consistent with our analysis.[3]

Key Fragmentation Pathways

The energetically unstable molecular ions will break apart into smaller, characteristic fragments. Analyzing these fragments allows for the reconstruction of the molecular structure.[4]

Predicted MS Fragmentation Data

m/z Value Proposed Fragment Rationale for Formation
201/203 [C₈H₁₂ClN₃O]⁺ Molecular Ion (M⁺)
156/158 [C₅H₃ClN₃]⁺ Loss of the 3-methoxypropyl radical (•C₄H₉O) via cleavage of the C4-N bond.
144 [C₇H₁₄NO]⁺ Alpha-cleavage next to the amine, with charge retained on the side chain. A very common pathway for amines.[5]
127/129 [C₄H₂ClN₂]⁺ Loss of HCN from the pyrimidine ring fragment.
58 [C₃H₈N]⁺ Cleavage of the C1'-C2' bond, forming a stable iminium ion.

| 45 | [C₂H₅O]⁺ | Fragment corresponding to the methoxyethyl cation, resulting from cleavage of the C2'-C3' bond. |

Figure 2. Proposed MS Fragmentation Pathway M [M]⁺˙ m/z 201/203 F1 Fragment m/z 156/158 M->F1 - •C₄H₉O F2 Fragment m/z 144 M->F2 α-cleavage F3 Fragment m/z 58 F2->F3 - •C₃H₆O

Caption: Key fragmentation steps for the title compound.
Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Introduce a small volume (e.g., 1 µL) of the solution into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Subject the sample to electron ionization (standard 70 eV).

  • Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

  • Data Interpretation: Analyze the resulting spectrum, identifying the M⁺ and [M+2]⁺ peaks and assigning structures to major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.

Analysis of Key Absorption Bands

The IR spectrum will confirm the presence of the secondary amine, the aromatic pyrimidine ring, the aliphatic side chain, and the ether linkage.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3350 N-H Stretch Secondary Amine Secondary amines typically show a single, sharp to medium absorption band in this region.[3][6]
3100-3000 C-H Stretch Aromatic (Pyrimidine) Stretching of sp² C-H bonds.
2950-2850 C-H Stretch Aliphatic (Propyl) Stretching of sp³ C-H bonds.
~1620 N-H Bend Primary/Secondary Amine Scissoring vibration of the N-H bond.[6]
1580-1450 C=C, C=N Stretch Aromatic Ring Multiple bands are expected due to the complex vibrations of the pyrimidine ring.
1250-1020 C-N Stretch Aliphatic Amine C-N bond stretching vibration.[7]
~1100 C-O Stretch Ether Strong, characteristic absorption for the C-O-C ether linkage.[8]

| 800-600 | C-Cl Stretch | Chloroalkene | C-Cl bond stretching vibration. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Integrated Analytical Workflow

The definitive structural confirmation of this compound is achieved not by a single technique, but by the logical integration of all spectral data. This self-validating system ensures the highest degree of confidence in the compound's identity and purity.

Figure 3. Integrated Spectral Analysis Workflow cluster_data Experimental Data IR IR Spectroscopy IR_Data Functional Groups Confirmed: - Secondary Amine (N-H) - Ether (C-O) - Aromatic Ring (C=C, C=N) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Weight & Formula: - MW = 201.06 Da - M⁺ at m/z 201 - [M+2]⁺ at m/z 203 (Cl present) MS->MS_Data NMR NMR (¹H & ¹³C) NMR_Data Carbon-Hydrogen Framework: - Correct proton count & connectivity - Unique carbon environments match structure NMR->NMR_Data Structure Confirmed Structure: This compound IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Synergy of analytical techniques for structural elucidation.

References

An In-depth Technical Guide to the Characterization of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as gatekeepers to bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. This guide focuses on a representative molecule, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, a substituted aminopyrimidine that embodies the structural motifs common in contemporary medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document serves as a comprehensive methodological framework. It provides researchers, scientists, and drug development professionals with the principles and field-proven protocols required to systematically determine the aqueous and organic solubility, as well as the intrinsic stability, of this and other novel chemical entities. By explaining the causality behind experimental choices, this guide empowers researchers to not only generate robust data but also to interpret it with scientific rigor.

Part 1: Solubility Assessment - The Gateway to Biological Activity

A compound's ability to dissolve in relevant physiological and formulation media is a prerequisite for its absorption and distribution. The solubility profile dictates the potential routes of administration and informs the design of appropriate drug delivery systems. Here, we outline a systematic approach to characterizing the solubility of this compound.

Theoretical Underpinnings and Solvent Selection Rationale

The structure of this compound—featuring a heterocyclic aromatic core, a halogen substituent, and a flexible ether-amine side chain—suggests a nuanced solubility profile. The pyrimidine core and amine functionality can act as hydrogen bond acceptors and donors, respectively, potentially conferring some aqueous solubility. Conversely, the chlorophenyl moiety and the propyl chain introduce lipophilicity.

The choice of solvents should be strategic, encompassing a range of polarities and proticities to construct a comprehensive profile.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are critical for mimicking physiological conditions, from the gastric environment to intestinal and blood plasma pH. The amine group's potential for protonation makes its solubility highly pH-dependent.

  • Organic Solvents:

    • Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding, these solvents are often good general-purpose solvents for compounds with H-bond donors/acceptors.

    • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These can dissolve a wide range of compounds through dipole-dipole interactions. DMSO is a common choice for creating high-concentration stock solutions.

    • Non-polar Solvents (e.g., Dichloromethane, Toluene): Solubility in these solvents indicates the degree of lipophilicity.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

Two primary forms of solubility are assessed: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates in an aqueous medium. Thermodynamic solubility is the true equilibrium concentration of the compound in a saturated solution.

Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10 mM stock in DMSO k_add Add stock to aqueous buffer (e.g., pH 7.4) k_start->k_add k_incubate Incubate (e.g., 2h at RT) & Shake k_add->k_incubate k_filter Filter/Centrifuge to remove precipitate k_incubate->k_filter k_analyze Analyze supernatant by HPLC-UV or LC-MS k_filter->k_analyze t_start Add excess solid compound to buffer t_incubate Equilibrate (e.g., 24-48h at RT or 37°C) with shaking t_start->t_incubate t_filter Filter to remove undissolved solid t_incubate->t_filter t_analyze Analyze supernatant by HPLC-UV or LC-MS t_filter->t_analyze

Caption: Workflow for kinetic and thermodynamic solubility assays.

Step-by-Step Protocol (Thermodynamic Solubility):

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing 1 mL of the desired solvent (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C). Allow the suspension to equilibrate for at least 24 hours to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove all undissolved solid. Causality Note: Proper removal of solid is critical to avoid overestimation of solubility.

  • Quantification: Prepare a dilution series of the clear supernatant. Analyze these dilutions, alongside a standard curve prepared from a stock solution of known concentration, using a validated HPLC-UV or LC-MS method.

  • Data Reporting: Report the solubility in units of µg/mL or µM.

Data Presentation: Solubility Profile Summary

Quantitative data should be summarized in a clear, comparative format.

Solvent System Temperature (°C) Method Solubility (µg/mL) Classification
pH 1.2 Buffer25ThermodynamicExperimental Datae.g., Sparingly Soluble
pH 6.8 Buffer25ThermodynamicExperimental Datae.g., Slightly Soluble
pH 7.4 Buffer25ThermodynamicExperimental Datae.g., Slightly Soluble
Water25ThermodynamicExperimental Datae.g., Very Slightly Soluble
Methanol25ThermodynamicExperimental Datae.g., Soluble
Acetonitrile25ThermodynamicExperimental Datae.g., Freely Soluble
DMSO25ThermodynamicExperimental Datae.g., Very Soluble

Part 2: Stability Assessment - Ensuring Molecular Integrity

The chemical stability of an active pharmaceutical ingredient (API) is paramount, affecting its shelf-life, potency, and safety. Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a molecule.[1] These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) and are crucial for developing stability-indicating analytical methods.[2][3]

Rationale for Forced Degradation Studies

Forced degradation studies deliberately expose the API to conditions more severe than accelerated stability testing.[1][4] The objectives are multi-fold:

  • To determine the intrinsic stability of the molecule.[2]

  • To identify potential degradation products and elucidate degradation pathways.[1][5]

  • To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[5]

  • To inform formulation and packaging development to protect the drug substance.[1]

Experimental Design: Core Stress Conditions

The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress.[2] A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without overly complex secondary degradation.[4]

Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api API Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_api->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_api->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep_api->oxid thermal Thermal (e.g., 80°C, solid & solution) prep_api->thermal photo Photolytic (ICH Q1B light exposure) prep_api->photo prep_control Control Sample (Stored at -20°C in dark) quench Neutralize/Quench Reaction acid->quench base->quench oxid->quench thermal->quench photo->quench hplc HPLC-UV/PDA Analysis (Assay & % Degradation) quench->hplc lcms LC-MS/MS Analysis (Peak Purity & ID of Degradants) hplc->lcms

References

A Technical Guide to Sourcing and Quality Verification of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Core Pyrimidine Building Block

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives are a cornerstone scaffold, forming the structural basis for a multitude of therapeutic agents. 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS No. 944905-31-1) is a vital bifunctional building block. Its strategic utility lies in the differential reactivity of its components: the chloropyrimidine moiety serves as a versatile electrophilic center for nucleophilic aromatic substitution (SNAr) reactions, while the secondary amine provides a point for further derivatization. This structure is particularly relevant in the synthesis of kinase inhibitors and other targeted therapeutics.

The integrity of research outcomes is directly tethered to the quality of the starting materials. For a crucial intermediate like this compound, sourcing from a reliable supplier and conducting rigorous in-house quality control are not mere procedural formalities; they are foundational to ensuring experimental reproducibility, protecting investment in downstream processes, and upholding scientific validity. This guide provides an in-depth framework for researchers, chemists, and procurement specialists to navigate the supplier landscape, establish robust quality verification protocols, and implement best practices for handling this key research chemical.

Part 1: The Commercial Supplier Landscape

Sourcing this compound involves engaging with a spectrum of vendors, from large-scale chemical manufacturers to specialized catalogue companies and virtual marketplaces. Understanding their operational models is key to aligning procurement strategy with research needs.

  • Primary Manufacturers/Custom Synthesis Labs: These organizations (e.g., ChemScene) synthesize the compound in-house.[1] They offer the highest degree of traceability and can often provide detailed batch-specific analytical data or perform custom synthesis for specific purity grades or quantities.

  • Specialty Chemical Suppliers: Companies like Sigma-Aldrich and BLD Pharm serve as distributors and, in some cases, manufacturers.[2] They provide a wide range of building blocks with varying levels of documentation. It is crucial to note that some products, especially in "early discovery" collections, may be sold "as-is," placing the onus of quality verification entirely on the buyer.

  • Chemical Marketplaces: Platforms like ChemicalBook and PubChem aggregate listings from numerous global suppliers.[3][4][5] While useful for price and availability comparisons, due diligence is required to vet the ultimate source of the material.

Table 1: Key Supplier Evaluation Criteria

ParameterDescription & Strategic ImportanceRed Flags
Purity Specification The stated purity, typically ≥95% or ≥98% by HPLC or NMR. Higher purity minimizes interference from structurally related impurities in sensitive biological assays or complex synthetic steps.Vague specifications (e.g., "crude grade"); absence of the analytical method used for purity determination.
Analytical Documentation Availability of a batch-specific Certificate of Analysis (CoA) with detailed analytical data (¹H NMR, LC-MS, HPLC). A CoA is a testament to a supplier's quality management system.[6][7]Generic, non-batch-specific CoAs; refusal or inability to provide spectral data upon request.
Available Quantities Research (mg to g) vs. scale-up (kg) quantities. Ensures a consistent supply chain as a project progresses from discovery to development.Inability to provide larger quantities or custom synthesis options, indicating a limited supply chain.
Lead Time & Stock Status Time from order to delivery. "In Stock" vs. "Lead Time" items can significantly impact project timelines.Frequent backorders or extended, unreliable lead times for catalogue items.
Technical Support Access to qualified chemists or technical personnel to discuss product specifications, stability, or handling.Non-responsive or unknowledgeable customer service.

Part 2: A Framework for Ensuring Reagent Quality: The Self-Validating Protocol

Trust, but verify. This principle is paramount. The supplier's Certificate of Analysis provides a baseline, but independent verification is the cornerstone of experimental reproducibility. The following workflow outlines a self-validating system for incoming quality control (QC).

Diagram 1: Supplier Selection & Qualification Workflow cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Decision s1 Identify Potential Suppliers s2 Request Quotes & CoAs for Target Compound s1->s2 s3 Compare Suppliers (Table 1 Criteria) s2->s3 e1 Select Top 2-3 Candidates s3->e1 e2 Order Small Sample (e.g., 1g) for QC e1->e2 e3 Perform In-House QC Analysis e2->e3 d1 Data Review: CoA vs. In-House Results e3->d1 d2 Decision Point d1->d2 d3 Approve Supplier & Place Bulk Order d2->d3 Pass d4 Reject Supplier & Re-evaluate d2->d4 Fail

Diagram 1: A logical workflow for vetting and approving a chemical supplier.
Experimental Protocol 1: Definitive Structural and Purity Analysis

Causality: This protocol combines three orthogonal analytical techniques (NMR, MS, HPLC) to create a self-validating loop. NMR confirms the chemical structure, MS validates the molecular weight, and HPLC quantifies the purity, ensuring the material is both the correct compound and clean enough for use.

A. ¹H and ¹³C NMR Spectroscopy – The Structural Blueprint

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a ≥400 MHz spectrometer.

  • Data Interpretation:

    • Confirm Structural Motifs: Verify the presence of all expected signals: the pyrimidine ring protons, the distinct methylene groups of the methoxypropyl chain (-CH₂-O-, -CH₂-N-, -CH₂-), the methoxy singlet (-OCH₃), and the N-H proton.

    • Check for Impurities: Integrate all signals. The relative integrations should match the number of protons in the structure. Look for unexpected peaks, which may indicate residual solvents, starting materials, or byproducts. The absence of significant unassigned peaks is a primary indicator of high purity.

B. LC-MS – Identity and Purity Confirmation

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both typically with 0.1% formic acid) is effective for eluting pyrimidine derivatives.[8]

    • Detector 1 (UV/DAD): Monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to detect aromatic impurities.

    • Detector 2 (Mass Spectrometer): Use electrospray ionization (ESI) in positive mode.

  • Data Interpretation:

    • Purity (UV Chromatogram): The primary peak should account for >95% (or the specified purity) of the total integrated peak area.

    • Identity (Mass Spectrum): Look for the protonated molecular ion [M+H]⁺ corresponding to the expected exact mass of C₈H₁₃ClN₄O (Calculated: 217.08). The isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be present.

Diagram 2: Incoming Quality Control (QC) Protocol start Compound Received doc_review Review Supplier CoA & SDS start->doc_review visual Visual Inspection (Color, Form) doc_review->visual analytical Perform Analytical QC (NMR, LC-MS) visual->analytical decision Compare Results to Specification analytical->decision pass Release to Lab Inventory (Log Batch #) decision->pass Pass fail Quarantine Material & Contact Supplier decision->fail Fail

Diagram 2: A standardized workflow for processing newly arrived chemical reagents.

Part 3: Best Practices for In-Lab Management

Proper handling and storage are critical to maintain the compound's integrity from the stock bottle to the experimental plate.[9][10][11]

Table 2: Handling and Storage Recommendations

AspectBest PracticeRationale
Storage Store in a tightly sealed container in a cool (ambient, 18-25°C), dry, and well-ventilated area.[9][12] Protect from light.Prevents degradation from moisture, atmospheric contaminants, and photodegradation, preserving purity over time.
Segregation Store away from strong oxidizing agents, strong acids, and strong bases.[12]Prevents accidental incompatible reactions, ensuring lab safety.[10]
Handling Use in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat. Avoid generating dust.Minimizes inhalation and skin contact. Substituted aminopyrimidines can be irritants or harmful if ingested.
Labeling All containers, including temporary vials, must be clearly labeled with the compound name, batch number, concentration, and date.Ensures traceability and prevents accidental misuse, a cornerstone of good laboratory practice (GLP).
Experimental Protocol 2: Preparation of Stock Solutions for Screening

Causality: The utility of a compound in biological assays depends on its ability to be solubilized and remain stable in solution. This protocol establishes a reliable method for preparing high-concentration stock solutions suitable for serial dilution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions (e.g., 10-50 mM) for screening libraries.

  • Preparation:

    • Accurately weigh the required amount of this compound into a clean, dry vial.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

    • Gently vortex or sonicate at room temperature until the solid is completely dissolved. A brief, gentle warming (to ~30-40°C) can be used if necessary, but monitor for any signs of degradation (color change).

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C in tightly sealed vials. Protect from light.

  • Aqueous Solubility Check: Before use in assays, perform a quick check by diluting the DMSO stock into the final aqueous assay buffer. Visually inspect for any precipitation, which would indicate the compound has crashed out of solution and would lead to inaccurate assay results.

Conclusion

The procurement of this compound, like any critical research reagent, extends far beyond a simple transaction. It is a strategic process that directly impacts the validity and reproducibility of scientific research. By adopting a comprehensive approach that integrates diligent supplier evaluation, rigorous in-house analytical validation, and meticulous in-lab handling, researchers can build a foundation of certainty. This ensures that the chemical building block being used is precisely what it is intended to be, thereby safeguarding the integrity of the entire research and development pipeline.

References

Methodological & Application

Synthesis Protocol for 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine: A Key Intermediate for Riociguat

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, robust, and reproducible laboratory-scale protocol for the synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. This compound is a critical building block in the synthesis of Riociguat (Adempas), a soluble guanylate cyclase (sGC) stimulator used for the treatment of pulmonary hypertension.[1][2] The described methodology is based on a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[3][4] This document is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety precautions, and characterization data.

Introduction and Significance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] this compound (Compound 3 ) serves as a key intermediate in the multi-step synthesis of Riociguat, a first-in-class sGC stimulator.[5][6] Its efficient and high-purity synthesis is paramount for the successful production of the final active pharmaceutical ingredient (API).

The synthetic strategy detailed herein involves the reaction of commercially available 4,6-dichloropyrimidine (1 ) with 3-methoxypropan-1-amine (2 ). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine selectively displaces one of the chlorine atoms on the electron-deficient pyrimidine ring.[4][7] The regioselectivity of this reaction is a key consideration; for 4,6-dichloropyrimidines, the initial substitution occurs preferentially at either the C4 or C6 position, which are chemically equivalent in the starting material.[3][4][8]

Chemical Profile and Reaction Scheme

ParameterValue
Product Name This compound
CAS Number 147507-23-9
Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
Starting Material 1 4,6-Dichloropyrimidine (CAS: 1193-21-1)
Starting Material 2 3-Methoxypropan-1-amine (CAS: 5332-73-0)
Reaction Type Nucleophilic Aromatic Substitution (SNAr)

Reaction Scheme:

Caption: Synthesis of the target compound via SNAr.

Materials and Equipment

Reagents & SolventsGradeSupplier
4,6-Dichloropyrimidine (1 )≥98%Sigma-Aldrich, etc.
3-Methoxypropan-1-amine (2 )≥99%Sigma-Aldrich, etc.
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich, etc.
Ethanol (EtOH), Anhydrous≥99.5%Fisher Scientific, etc.
Ethyl Acetate (EtOAc)ACS GradeVWR, etc.
HexanesACS GradeVWR, etc.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem, etc.
Brine (Saturated NaCl solution)ACS GradeLabChem, etc.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich, etc.
Equipment
Three-neck round-bottom flask (250 mL)
Reflux condenser and heating mantle
Magnetic stirrer and stir bars
Temperature probe
Nitrogen/Argon inlet
Separatory funnel (500 mL)
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Glass column for chromatography
Standard laboratory glassware

Detailed Synthesis Protocol

Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Place the flask in a heating mantle on a magnetic stir plate.

  • Charge the flask with 4,6-dichloropyrimidine (1 ) (10.0 g, 67.1 mmol).

  • Add 100 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

Reaction Execution
  • To the stirred solution, add 3-methoxypropan-1-amine (2 ) (6.58 g, 73.8 mmol, 1.1 eq) dropwise over 5 minutes.

  • Add N,N-Diisopropylethylamine (DIPEA) (10.4 g, 80.5 mmol, 1.2 eq) to the reaction mixture.

    • Expert Insight: DIPEA is a non-nucleophilic base used to quench the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the amine nucleophile, which would render it unreactive, and avoids potential side reactions.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The reaction is complete when the starting material spot (4,6-dichloropyrimidine) is no longer visible.

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting residue in 150 mL of Ethyl Acetate (EtOAc).

  • Transfer the solution to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 100 mL of saturated aqueous NaHCO₃ solution.

    • 100 mL of water.

    • 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Purification
  • The crude product can be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Load the crude product onto the column (either directly or pre-adsorbed on a small amount of silica).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound (3 ) as a white to off-white solid.

    • Expected Yield: 80-90%.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup - Charge flask with 4,6-dichloropyrimidine - Add anhydrous EtOH Reaction 2. Reaction Execution - Add 3-methoxypropan-1-amine - Add DIPEA base - Reflux for 4-6 hours Setup->Reaction Monitor 3. Monitoring - Check completion by TLC Reaction->Monitor Workup 4. Work-up & Isolation - Cool and concentrate - Dissolve in EtOAc - Aqueous washes (NaHCO3, H2O, Brine) Monitor->Workup Dry 5. Drying & Concentration - Dry organic layer (MgSO4) - Concentrate via rotary evaporator Workup->Dry Purify 6. Purification - Flash column chromatography (Hexanes/EtOAc gradient) Dry->Purify Characterize 7. Characterization - Obtain pure product - Analyze (NMR, LC-MS, mp) Purify->Characterize

References

High-yield synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Yield Synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Abstract

This document provides a comprehensive guide for the high-yield synthesis of this compound, a key intermediate for pharmaceutical research and drug development. The protocol is centered on a regioselective nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic rationale, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals, ensuring scientific integrity, safety, and reproducibility.

Introduction and Scientific Context

Substituted pyrimidines are foundational scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents, from kinase inhibitors to antiviral drugs.[1][2] The title compound, this compound, serves as a versatile building block. The presence of a reactive chlorine atom allows for subsequent functionalization through cross-coupling reactions or further nucleophilic substitutions, while the N-(3-methoxypropyl) sidechain can modulate solubility and target engagement.

This guide details a robust and optimized protocol for the synthesis of this intermediate, starting from the commercially available 4,6-dichloropyrimidine. The core of this synthesis is a chemoselective SNAr reaction, a cornerstone of heterocyclic chemistry.[3] By carefully controlling reaction conditions, we can selectively substitute one of the two chlorine atoms on the pyrimidine ring, achieving high yields of the desired mono-substituted product.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) pathway.

Overall Reaction:

Mechanistic Rationale

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring, particularly C4 and C6, highly susceptible to attack by nucleophiles.[3] The reaction with 3-methoxypropylamine proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks the electron-deficient C4 (or C6) position of the pyrimidine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is stabilized by delocalization across the pyrimidine ring system.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion (a good leaving group), yielding the substituted product.

The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Regioselectivity

While the C4 and C6 positions of 4,6-dichloropyrimidine are electronically similar, the reaction can be controlled to favor monosubstitution over disubstitution. By using a carefully controlled stoichiometry (a slight excess of the amine), we ensure that the concentration of the nucleophile is sufficient to react with the starting material but minimized once the monosubstituted product is formed, thus suppressing the second substitution. The monosubstituted product is also less reactive than the starting dichloropyrimidine due to the electron-donating nature of the newly introduced amino group.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Equipment

Table 1: Reagent and Material Specifications

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (for 10 mmol scale)Notes
4,6-Dichloropyrimidine1193-21-1148.991.49 g (10.0 mmol)Corrosive, toxic solid. Handle with care.[4]
3-Methoxypropylamine5332-73-089.141.07 g (1.1 mL, 12.0 mmol)Flammable liquid, corrosive.
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g (20.0 mmol)Anhydrous, finely powdered.
N,N-Dimethylformamide (DMF)68-12-273.0920 mLAnhydrous. Polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-688.11~150 mLFor extraction.
Brine (Saturated NaCl)7647-14-558.44~50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying.

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask. Begin stirring the suspension. Under a nitrogen atmosphere, add 3-methoxypropylamine (1.1 mL, 12.0 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 4,6-dichloropyrimidine spot indicates reaction completion. (Typical TLC system: 30% Ethyl Acetate in Hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc). Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or viscous oil.

Expected Results and Characterization

Table 2: Typical Synthesis Results

ParameterResult
Yield 85-95%
Purity (by LC-MS/¹H NMR) >98%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~8.3 (s, 1H), ~6.4 (s, 1H), ~5.5 (br s, 1H), ~3.5 (t, 2H), ~3.45 (t, 2H), ~3.3 (s, 3H), ~1.9 (m, 2H).
MS (ESI+) m/z calculated for C₈H₁₃ClN₃O [M+H]⁺: 202.07; found: 202.1

Process Optimization and Troubleshooting

The success of this synthesis hinges on careful control of reaction parameters to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct.

  • Choice of Base: While K₂CO₃ is effective and economical, other bases can be used. N,N-Diisopropylethylamine (DIPEA) is a liquid organic base that can improve solubility but is more expensive. Stronger bases like NaH could lead to deprotonation of the amine and potentially different reactivity profiles or side reactions.[5]

  • Solvent Selection: DMF is an excellent choice due to its high boiling point and ability to dissolve the reactants. Acetonitrile is another viable option, though longer reaction times may be required.[6][7]

  • Temperature Control: A reaction temperature of 80 °C provides a good balance between reaction rate and stability. Higher temperatures may increase the rate of the undesired disubstitution reaction.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions and adequate reaction time. Check the purity of starting materials.

    • Formation of Disubstituted Product: This is the most common side reaction. It can be minimized by strictly adhering to the stoichiometry (1.1-1.2 equivalents of amine). If disubstitution is still an issue, consider adding the amine slowly at a lower temperature before heating.

    • Incomplete Reaction: If the starting material persists after 6 hours, an additional small portion of the amine can be added, or the reaction time can be extended.

Mandatory Safety Precautions

Adherence to safety protocols is critical for this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[8][9]

  • Handling 4,6-Dichloropyrimidine: This compound is corrosive and toxic. It causes severe skin burns and eye damage.[4][8] Handle it exclusively in a certified chemical fume hood.[10] Avoid inhalation of dust and any contact with skin or eyes.[8][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

  • Handling Solvents and Reagents: 3-Methoxypropylamine is corrosive and flammable. DMF is a reproductive toxin. Handle all chemicals in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask: 4,6-Dichloropyrimidine K₂CO₃ B Add Anhydrous DMF A->B C Add 3-Methoxypropylamine (Dropwise, under N₂) B->C D Heat to 80°C Stir for 4-6h C->D E Monitor by TLC/LC-MS D->E F Cool & Quench (Pour into Water) E->F G Extract with EtOAc F->G H Wash with Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify by Column Chromatography I->J K Isolate Pure Product J->K

References

Application Notes and Protocols for Kinase Inhibitor Screening: A Guide Featuring 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Kinase Inhibitors and the Role of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a vast and critical network of cellular regulation. These enzymes, through the phosphorylation of substrate proteins, govern a multitude of physiological processes, including cell growth, differentiation, and metabolism.[1] Consequently, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, rendering kinases premier targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized modern medicine, with dozens of approved drugs transforming patient outcomes.

A key strategy in the discovery of novel kinase inhibitors is the utilization of "privileged scaffolds"—core molecular structures that are known to bind to the ATP-binding site of multiple kinases.[4] The pyrimidine nucleus is one such exemplary scaffold, forming the backbone of numerous clinically successful kinase inhibitors.[5] Its ability to mimic the adenine ring of ATP allows for critical hydrogen bonding interactions within the kinase hinge region, providing a strong foundation for inhibitor design.[6]

This application note presents a comprehensive guide to the use of a novel pyrimidine-based compound, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine , in kinase inhibitor screening cascades. While this specific molecule is presented as a hypothetical screening candidate, the principles, protocols, and workflows described herein are broadly applicable to the characterization of any new chemical entity targeting the kinome. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for both biochemical and cell-based assays to empower researchers in their drug discovery efforts.

Compound Profile: this compound

To effectively design and execute a screening campaign, a thorough understanding of the test compound's physicochemical properties is paramount. Below is a summary of the estimated properties for this compound, based on its chemical structure and data from structurally related aminopyrimidines.

PropertyEstimated ValueRationale & Implications for Screening
Molecular Formula C₈H₁₃ClN₄OCalculated from the chemical structure.
Molecular Weight 216.67 g/mol Essential for accurate preparation of stock solutions.
Appearance White to off-white solidVisual confirmation of compound integrity.
Solubility Soluble in DMSODimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions for screening. Aqueous solubility is expected to be lower.
Stability Store at -20°C, protect from lightStandard practice for preserving the integrity of small molecule compounds. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Purity >95% (recommended)High purity is crucial to ensure that observed activity is due to the compound of interest and not contaminants.

The Kinase Inhibitor Screening Cascade: A Multi-Faceted Approach

A robust kinase inhibitor screening campaign typically follows a hierarchical approach, starting with broad primary screens to identify initial "hits" and progressing to more complex secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate cellular efficacy.

Kinase Inhibitor Screening Workflow cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Potency cluster_2 Cellular & Functional Assays Compound Library Compound Library Primary Assay High-Throughput Biochemical Assay (e.g., ADP-Glo™) Compound Library->Primary Assay Hit Identification Identify Initial Hits (e.g., >50% Inhibition) Primary Assay->Hit Identification Dose-Response IC₅₀ Determination (Biochemical Assay) Hit Identification->Dose-Response Orthogonal Assay Confirm with Orthogonal Assay (e.g., HTRF® or LanthaScreen™) Dose-Response->Orthogonal Assay Cellular Target Engagement Cellular Target Engagement (e.g., NanoBRET™) Orthogonal Assay->Cellular Target Engagement Cellular Activity Downstream Signaling Assay (e.g., Western Blot for p-Substrate) Cellular Target Engagement->Cellular Activity Functional Outcome Cell Proliferation/Viability Assay Cellular Activity->Functional Outcome Lead Candidate Lead Candidate Functional Outcome->Lead Candidate caption Kinase Inhibitor Screening Workflow

A typical workflow for kinase inhibitor screening.

Part 1: Primary Biochemical Screening

The initial goal is to screen the compound against a panel of kinases to identify potential targets. A highly sensitive and robust high-throughput biochemical assay is ideal for this purpose. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7]

Principle of the ADP-Glo™ Kinase Assay

This assay is a two-step, luminescence-based method.

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the initial kinase activity.

ADP-Glo Assay Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate phosphorylates ATP ATP ADP ADP Substrate Substrate Kinase Detection Reagent Kinase Detection Reagent ADP->Kinase Detection Reagent ATP_new Newly Synthesized ATP ADP->ATP_new converted to ATP_remaining Remaining ATP ADP-Glo Reagent ADP-Glo Reagent ATP_remaining->ADP-Glo Reagent depleted by ATP_remaining->ADP-Glo Reagent Luciferase Luciferase Kinase Detection Reagent->Luciferase Light Light ATP_new->Light generates caption Principle of the ADP-Glo™ Assay. Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) Kinase_A Target Kinase RTK->Kinase_A Activates Substrate_B Downstream Substrate Kinase_A->Substrate_B Phosphorylates pSubstrate_B Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate_B->Cellular_Response Leads to Inhibitor This compound Inhibitor->Kinase_A Inhibits caption Inhibition of a Kinase Signaling Pathway.

References

Application Notes and Protocols: 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Aminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the adenine base of ATP and effectively target the ATP-binding site of various protein kinases.[1][2] This structural motif is central to numerous FDA-approved kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a key intermediate and a versatile building block in the design of potent and selective kinase inhibitors, particularly targeting cell cycle-regulating kinases like Polo-like kinase 4 (PLK4).[3] The presence of a chlorine atom at the 6-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of the chemical space around the pyrimidine core to optimize biological activity.

The N-(3-methoxypropyl) side chain, while seemingly simple, can significantly influence the compound's physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, potentially forming interactions with the protein target or improving solubility. The propyl chain provides a degree of conformational flexibility and can contribute to favorable hydrophobic interactions within the binding pocket. The methoxy group can also impact metabolic stability and cell permeability, crucial parameters in drug development. This application note will delve into the utility of this compound as a scaffold for developing PLK4 inhibitors, providing detailed protocols for its synthesis and biological evaluation.

The Role of Polo-like Kinase 4 (PLK4) in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[4] Dysregulation of PLK4, often through overexpression, leads to centrosome amplification, a hallmark of many cancers that contributes to chromosomal instability and aneuploidy. Elevated levels of PLK4 have been observed in a variety of malignancies, including breast, colorectal, lung, and prostate cancers, often correlating with tumor progression and poor prognosis.[4][5] Consequently, PLK4 has emerged as a promising therapeutic target for the development of novel anticancer agents.[6] Inhibition of PLK4 disrupts the proper formation of the mitotic spindle, leading to mitotic catastrophe and ultimately, cancer cell death.[6]

PLK4 Signaling Pathways

PLK4 exerts its oncogenic functions through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of PLK4 inhibitors.

  • Wnt/β-catenin Pathway: PLK4 has been shown to activate the Wnt/β-catenin signaling pathway in colorectal cancer.[5] This activation promotes the transcription of genes involved in cell proliferation and invasion.[5]

  • PI3K/Akt Pathway: In neuroblastoma, PLK4 can stimulate the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation, thereby inhibiting apoptosis.[7]

Below is a diagram illustrating the central role of PLK4 in cell cycle regulation and its impact on oncogenic signaling pathways.

PLK4_Signaling cluster_upstream Upstream Regulation cluster_plk4 PLK4 Kinase cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes cluster_inhibitor Therapeutic Intervention Overexpression Overexpression PLK4 PLK4 Overexpression->PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Wnt_Beta_Catenin Wnt/β-catenin Pathway PLK4->Wnt_Beta_Catenin PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Proliferation_Invasion Proliferation & Invasion Wnt_Beta_Catenin->Proliferation_Invasion Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Chromosomal_Instability Chromosomal Instability Centrosome_Amplification->Chromosomal_Instability Aminopyrimidine_Inhibitor 6-Chloro-N-(3-methoxypropyl) pyrimidin-4-amine Scaffold Aminopyrimidine_Inhibitor->PLK4 Inhibition synthesis_workflow reagents Reactants: - 4,6-Dichloropyrimidine - 3-Methoxypropylamine - Base (e.g., DIPEA or K2CO3) - Solvent (e.g., DMF or EtOH) reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 6-Chloro-N-(3-methoxypropyl) -pyrimidin-4-amine purification->product

References

The 6-Chloropyrimidine Scaffold: A Versatile Platform for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: While the specific compound 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is not extensively documented in publicly available research, its core structure represents a highly valuable and frequently utilized scaffold in medicinal chemistry. This guide will therefore focus on the broader class of 6-chloropyrimidine derivatives, using representative examples to illustrate the principles and protocols applicable to the design and evaluation of kinase inhibitors based on this privileged framework. The methodologies and insights presented herein are directly translatable to the investigation of novel analogs such as the one specified.

Introduction: The Power of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive molecules, including several FDA-approved drugs.[1][2] Its nitrogen-containing heterocyclic structure provides a versatile template for designing molecules that can interact with a wide range of biological targets. A key feature of the pyrimidine core is its ability to form hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent and selective inhibition. The strategic placement of a chloro substituent at the 6-position, as seen in our scaffold of interest, offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 6-chloropyrimidine scaffold in the design and discovery of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for synthesis and biological evaluation, and present a framework for interpreting the resulting data to guide further drug development efforts.

The 6-Chloropyrimidine Scaffold in Kinase Inhibition: A Mechanistic Overview

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The 6-chloropyrimidine scaffold is particularly well-suited for targeting the ATP-binding site of kinases.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves the formation of key hydrogen bonds between the pyrimidine nitrogens and the backbone amide and carbonyl groups of the kinase hinge region. The substituent at the 4-amino position, in our case the N-(3-methoxypropyl) group, typically extends into a hydrophobic pocket, and modifications to this group can significantly impact potency and selectivity. The chloro group at the 6-position can be displaced by various nucleophiles, enabling the introduction of a wide array of substituents to probe different regions of the ATP-binding site and to modulate physicochemical properties.[3]

Application Notes: Designing and Evaluating 6-Chloropyrimidine-Based Kinase Inhibitors

Structure-Activity Relationship (SAR) Studies

The systematic modification of the 6-chloropyrimidine scaffold is crucial for understanding its SAR and for optimizing inhibitor potency and selectivity. Key positions for modification include:

  • The 4-amino substituent: The nature of the group attached to the 4-amino position is critical for interaction with the solvent-exposed region and can influence solubility and cell permeability. Variations in the length, branching, and polarity of the alkyl chain, such as the 3-methoxypropyl group, can be explored.

  • The 6-position: The chloro group can be substituted with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions to explore interactions with the ribose-binding pocket or other nearby regions.

  • The 2- and 5-positions: Substitution at these positions can be used to fine-tune the electronic properties of the pyrimidine ring and to introduce additional points of interaction with the target kinase.

A representative SAR table for a series of 6-chloro-4-substituted-aminopyrimidine derivatives is presented below. This data illustrates how modifications at different positions can impact inhibitory activity against a target kinase.

Compound IDR1 (at 4-amino)R2 (at 6-position)IC50 (nM)
1a -CH2CH2OCH3-Cl500
1b -(CH2)3OCH3-Cl250
1c -(CH2)4OCH3-Cl600
1d -(CH2)3OCH3-Phenyl150
1e -(CH2)3OCH3-Furyl100

This is representative data for illustrative purposes.

Experimental Workflow for Kinase Inhibitor Development

The development of a novel kinase inhibitor follows a logical progression of experiments, from initial synthesis and screening to in-depth biological characterization.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 ADME & In Vivo Studies Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Kinase Assay (IC50) Characterization->Biochemical_Assay Test Compounds Cell_Based_Assay Cellular Proliferation Assay (GI50) Biochemical_Assay->Cell_Based_Assay Target_Engagement Target Engagement Assay Cell_Based_Assay->Target_Engagement ADME ADME Profiling (Solubility, Permeability) Target_Engagement->ADME Lead Compound PK Pharmacokinetic Studies ADME->PK Efficacy In Vivo Efficacy Studies PK->Efficacy G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Grb2 Grb2 RTK->Grb2 Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Inhibitor 6-Chloropyrimidine Inhibitor Inhibitor->RTK Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

References

Application Note & Protocols: Characterizing 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active molecules.[1][2] These heterocyclic compounds can readily interact with various enzymes and receptors within the cell, making them attractive starting points for drug discovery campaigns targeting cancer, inflammation, and viral diseases.[1][3][4] This guide focuses on 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine , a substituted pyrimidine with potential for biological activity. For the purpose of this document, we will refer to it by the designation CP-3MPA .

The strategic placement of a chlorine atom at the 6-position and an N-substituted amine at the 4-position provides a versatile chemical handle for both biological interactions and further synthetic modification.[5][6] Given the extensive literature on similar pyrimidine derivatives acting as modulators of key cellular processes, particularly as kinase inhibitors, a systematic characterization of CP-3MPA's effects in a cellular context is warranted.[3][6]

This document provides a comprehensive suite of validated, cell-based protocols designed for researchers in drug discovery and chemical biology. The experimental workflow is structured to first establish the compound's impact on fundamental cellular health (viability and proliferation) and then to dissect the potential mechanisms of action, including apoptosis induction and inhibition of specific signaling pathways.

Compound Handling and Stock Preparation

Scientific Rationale: Proper handling and solubilization of test compounds are critical for generating reproducible and reliable data. The choice of solvent and storage conditions can significantly impact compound stability and activity. Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecules in cell-based screening due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.

Protocol:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of CP-3MPA in 100% cell culture grade DMSO.

  • Solubilization: Ensure complete dissolution by vortexing or brief sonication. If particulates remain, gentle warming in a 37°C water bath may be applied.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture wells remains consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤0.5%).

Foundational Assays: Cellular Viability and Proliferation

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of cytotoxicity and cytostatic effects, which are fundamental for calculating key parameters like the half-maximal inhibitory concentration (IC₅₀).

Protocol 2.1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[7]

Materials:

  • Cells of interest (e.g., A549, MCF-7, HepG2)[3]

  • Complete cell culture medium

  • CP-3MPA

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or isopropanol)

  • 96-well clear, flat-bottom plates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of CP-3MPA in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[8]

  • Data Acquisition: Incubate for an additional 2-4 hours at room temperature in the dark.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2.2: BrdU Incorporation Assay for DNA Synthesis

Principle: This assay provides a more direct measure of cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is detected using a specific antibody, providing a robust readout of proliferative activity.[9]

Materials:

  • BrdU Cell Proliferation Assay Kit (contains BrdU, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, and substrate)

  • Cells of interest and complete culture medium

  • CP-3MPA

  • 96-well plates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Protocol 2.1).

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well according to the manufacturer's instructions and return the plate to the incubator.

  • Fixation and Denaturation: At the end of the incubation, carefully remove the medium. Fix the cells and denature the DNA by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU detector antibody and incubate for 60 minutes at room temperature.

  • Secondary Antibody Incubation: Wash the wells. Add the secondary antibody-HRP conjugate and incubate for 30 minutes.

  • Substrate Addition: Wash the wells. Add the TMB substrate and incubate in the dark until a color change is apparent (5-15 minutes). Stop the reaction by adding the Stop Solution.

  • Data Acquisition: Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.

  • Data Analysis: Analyze the data similarly to the MTT assay to determine the IC₅₀ for the inhibition of proliferation.

Mechanistic Assays: Apoptosis Induction

If CP-3MPA reduces cell viability, it is essential to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis. Apoptosis is characterized by a cascade of specific biochemical events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS).[10]

Protocol 3.1: Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[10] The assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. Upon cleavage by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Cells of interest and complete culture medium

  • CP-3MPA

  • Positive control for apoptosis (e.g., Staurosporine)

  • White, opaque-walled 96-well plates suitable for luminescence

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of CP-3MPA as described in Protocol 2.1. Include a positive control (e.g., 1 µM Staurosporine) and a vehicle control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: After the desired treatment period (e.g., 6, 12, or 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the fold-change in caspase activity by normalizing the luminescence signal of treated wells to the vehicle control.

Protocol 3.2: RealTime-Glo™ Annexin V Apoptosis Assay

Principle: This assay allows for the kinetic measurement of apoptosis by detecting PS exposure on the outer surface of the cell membrane, a key early event.[11][12] The assay uses two annexin V fusion proteins (LgBiT and SmBiT) that, upon binding to PS, come into close proximity to form a functional NanoBiT® luciferase, generating a luminescent signal.[12] A fluorescent necrosis-detecting dye is also included to differentiate apoptosis from primary necrosis.[12]

Materials:

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Promega)

  • Cells of interest and complete culture medium

  • CP-3MPA

  • White, opaque-walled 96-well plates

  • Multimode plate reader capable of measuring luminescence and fluorescence

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the 2X assay reagent by combining the components as per the manufacturer's protocol.

  • Cell Seeding and Treatment: Seed cells as usual. Prepare 2X compound dilutions.

  • Assay Start: Add an equal volume (e.g., 50 µL) of the 2X assay reagent and 2X compound dilutions to the cells simultaneously.

  • Kinetic Measurement: Immediately place the plate in a plate reader pre-heated to 37°C. Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for the desired duration (up to 48 hours).

  • Data Analysis: Plot the luminescent and fluorescent signals over time for each concentration. This provides a dynamic view of the onset and progression of apoptosis versus necrosis.

Target-Oriented Assays: Kinase Inhibition

Given that many pyrimidine derivatives function as kinase inhibitors, directly assessing CP-3MPA's effect on kinase activity is a logical next step.[3][6] This can be done using in vitro biochemical assays or cell-based reporter assays that measure the activity of a downstream signaling pathway.

Protocol 4.1: In Vitro Kinase Activity Assay (Luminescence-Based)

Principle: This biochemical assay quantifies the activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a common method that first depletes remaining ATP and then converts the ADP produced into ATP, which is used in a luciferase reaction to generate light.[13] The signal is inversely correlated with kinase inhibition.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase of interest (e.g., PLK4, EGFR) and its specific substrate peptide[6]

  • CP-3MPA and a known inhibitor for the kinase (positive control)

  • ATP

  • Kinase Assay Buffer

  • White, low-volume 384-well plates

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of CP-3MPA in kinase buffer and dispense into the 384-well plate.

  • Kinase Reaction: Add the purified kinase to the wells and incubate for ~10 minutes to allow for inhibitor binding.

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture of the kinase substrate and ATP. Incubate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. A lower signal indicates less ADP produced and therefore higher kinase inhibition. Fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Inhibition Data for CP-3MPA
Kinase TargetCP-3MPA IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A (e.g., PLK4)2510
Kinase B (e.g., EGFR)85015
Kinase C (e.g., SRC)>10,00020

Staurosporine is a non-selective kinase inhibitor used as a positive control.[13]

Visualizations: Workflows and Pathways

G cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR Kinase1 Kinase 1 (e.g., RAF) RTK->Kinase1 Phosphorylation Ligand Ligand (e.g., EGF) Ligand->RTK Activation Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation TF Transcription Factor (e.g., AP-1) Kinase3->TF Activation Nucleus Nucleus TF->Nucleus Proliferation Gene Expression & Cell Proliferation Nucleus->Proliferation Transcription Inhibitor CP-3MPA (Potential Inhibitor) Inhibitor->Kinase2 Inhibition

AssayWorkflow cluster_phenotypic Phenotypic Screening cluster_mechanistic Mechanism of Action cluster_target Target Identification start CP-3MPA Stock viability Protocol 2.1: MTT Assay (Viability / Cytotoxicity) start->viability proliferation Protocol 2.2: BrdU Assay (Proliferation) viability->proliferation Orthogonal Validation decision1 Is IC50 < 10 µM? proliferation->decision1 caspase Protocol 3.1: Caspase-Glo (Apoptosis) annexin Protocol 3.2: Annexin V (Apoptosis Kinetics) caspase->annexin Confirm Kinetics decision2 Is Apoptosis Induced? annexin->decision2 kinase Protocol 4.1: In Vitro Kinase Assay (Direct Inhibition) end3 Lead Candidate kinase->end3 decision1->caspase Yes end1 Compound Inactive or Re-evaluate decision1->end1 decision2->kinase Yes end2 Other Mechanism? (e.g., Necrosis, Autophagy) decision2->end2

References

Application Notes & Protocols: A Guide to Preclinical Efficacy Testing of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant physiological effects.[1] As integral components of DNA and RNA, pyrimidine analogs have been extensively explored for their therapeutic applications, leading to the development of antibacterial, antiviral, and, most notably, anticancer agents.[1][2][3] Compounds in this class exhibit diverse mechanisms of action, including but not limited to the inhibition of crucial cellular machinery like kinases, topoisomerases, and metabolic pathways essential for cancer cell proliferation.[2][3][4]

This document provides a comprehensive guide for the preclinical in vivo evaluation of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine , an investigational compound belonging to this promising class. Given the broad anticancer activity of pyrimidine derivatives, these protocols are designed to establish a foundational understanding of the compound's efficacy using robust, validated, and ethically sound animal models. The following sections detail the rationale for model selection, provide step-by-step experimental protocols for a primary efficacy screen, outline methods for data analysis, and discuss considerations for advanced modeling, all grounded in established best practices for preclinical drug development.

Chapter 1: Strategic Selection of an In Vivo Cancer Model

The journey from a promising compound to a clinical candidate requires rigorous testing in biological systems of increasing complexity. The choice of the initial animal model is a critical decision that balances clinical relevance, logistical feasibility, and the specific scientific questions being asked.[5] For a novel compound with a hypothesized anticancer effect, the primary goal is to demonstrate anti-tumor activity in a reliable and reproducible system.

The Preclinical Model Funnel

Preclinical in vivo testing typically follows a tiered approach, often starting with the most established models and progressing to more complex systems that more faithfully recapitulate human disease.[6][7]

  • Cell Line-Derived Xenografts (CDX): This is the most common starting point for in vivo efficacy testing.[5][6] Human cancer cell lines are grown and then implanted, typically subcutaneously, into immunodeficient mice.[7] Their widespread use is due to their reproducibility, cost-effectiveness, and the vast amount of available data for various cell lines.[6]

  • Syngeneic Models: These models use mouse tumor cell lines implanted into immunocompetent mice of the same genetic background. They are indispensable for evaluating immunomodulatory agents, as they possess a complete and functional immune system.

  • Patient-Derived Xenografts (PDX): In this model, tumor fragments from a human patient are directly implanted into immunodeficient mice.[8] PDX models are considered highly clinically relevant because they better retain the heterogeneity and architecture of the original human tumor.[8]

  • Genetically Engineered Mouse Models (GEMMs): These models involve mice with specific genetic alterations that predispose them to developing spontaneous tumors in the correct tissue context.[6] GEMMs are invaluable for studying tumor initiation, progression, and the impact of the tumor microenvironment.[8]

Rationale for Initial Efficacy Screening

For an initial assessment of this compound, a Cell Line-Derived Xenograft (CDX) model is the recommended starting point. This choice is predicated on the need to establish a direct anti-proliferative effect on human cancer cells in vivo, independent of a complex tumor microenvironment or host immune system. A positive result in a CDX model provides a strong rationale to advance the compound into more complex and resource-intensive models.

The following diagram illustrates a decision-making framework for model selection.

ModelSelection Start Start: In Vitro Activity Confirmed CDX Cell Line-Derived Xenograft (CDX) Model (Immunodeficient Mice) Start->CDX Efficacy Direct Anti-Tumor Efficacy? CDX->Efficacy Immune_Question Hypothesized Immune MOA? Efficacy->Immune_Question Yes Stop Stop or Re-evaluate In Vitro Data Efficacy->Stop No Syngeneic Syngeneic Model (Immunocompetent Mice) Clinical_Relevance Need Higher Clinical Relevance? Syngeneic->Clinical_Relevance PDX Patient-Derived Xenograft (PDX) Model (Immunodeficient Mice) Advance Advance to Further Preclinical Studies PDX->Advance Immune_Question->Syngeneic Yes Immune_Question->Clinical_Relevance No Clinical_Relevance->PDX Yes Clinical_Relevance->Advance No

Caption: Decision tree for selecting an appropriate in vivo cancer model.

Chapter 2: Protocol for Foundational Efficacy in a Human Xenograft Model

This chapter provides a detailed, step-by-step protocol for assessing the efficacy of this compound using a subcutaneous human tumor xenograft model. All procedures must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.[9][10][11]

Materials and Preparation
  • Compound: this compound.

  • Vehicle: A suitable, sterile vehicle for solubilizing the compound (e.g., 0.5% w/v carboxymethylcellulose in saline, or 5% DMSO / 5% Tween-80 / 90% saline). The vehicle must be tested for toxicity alone.

  • Animals: Female athymic nude mice (e.g., NU/J) or NOD/SCID mice, 6-8 weeks old. Animals should be allowed to acclimate for at least one week before the start of the study.[12]

  • Cancer Cell Line: A human cancer cell line demonstrated to be sensitive to the compound in vitro. Examples include A549 (lung adenocarcinoma) or MCF-7 (breast adenocarcinoma).[2] Cells must be confirmed to be free of mycoplasma.

  • Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), trypsin-EDTA, and sterile phosphate-buffered saline (PBS).

  • Implantation Supplies: Matrigel® (or similar basement membrane matrix), sterile syringes (1 mL), and needles (27G).

  • Dosing Supplies: Sterile dosing syringes (1 mL) and needles appropriate for the chosen administration route (e.g., 25-27G for intraperitoneal).[13]

  • Measurement & Monitoring Tools: Digital calipers, analytical balance for animal weighing.

Experimental Workflow Diagram

The following diagram outlines the key phases of the xenograft efficacy study.

Workflow cluster_pre Pre-Study Phase cluster_study Study Phase cluster_post Post-Study Phase Acclimation 1. Animal Acclimation (≥ 7 days) Cell_Prep 2. Cell Culture & Harvest Implantation 3. Tumor Cell Implantation Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Compound Administration Randomization->Treatment Monitoring 7. Endpoint Monitoring Treatment->Monitoring Termination 8. Study Termination & Tissue Collection Monitoring->Termination Analysis 9. Data Analysis & Reporting Termination->Analysis

Caption: Experimental workflow for a xenograft efficacy study.
Step-by-Step Protocol

Step 1: Tumor Cell Implantation

  • Culture the selected cancer cell line under standard conditions until it reaches approximately 80% confluency.

  • Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count (e.g., using a hemocytometer and trypan blue to exclude non-viable cells).

  • Resuspend the cells in a 1:1 mixture of sterile, serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Lightly restrain a mouse and inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank.

  • Monitor the animals for tumor growth.

Step 2: Randomization and Group Assignment

  • Begin measuring tumors with digital calipers 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: Volume (mm³) = (Length x Width²) / 2 .

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups at the start of treatment (Day 0).

  • An example study design is presented in Table 2.

Step 3: Compound Preparation and Administration

  • On each day of dosing, prepare a fresh formulation of this compound in the chosen vehicle.

  • Warm the formulation to room temperature and vortex thoroughly before administration.

  • Administer the compound or vehicle to the mice according to the pre-defined schedule, dose, and route. For intraperitoneal (IP) injection, properly restrain the mouse and inject into the lower abdominal quadrant.[14]

  • Refer to Table 1 for recommended administration volumes and needle sizes.

Table 1: Recommended Dosing Volumes and Needle Sizes for Mice

Administration Route Max Volume (mL/kg) Recommended Volume (mL for 25g mouse) Needle Size (Gauge)
Intravenous (IV) 5 (bolus) 0.125 26-28G
Intraperitoneal (IP) 20 0.5 25-27G
Subcutaneous (SC) 10 0.25 25G
Oral (PO) - Gavage 10 0.25 20-22G (gavage needle)

Data adapted from institutional animal care and use guidelines.[13][15]

Step 4: Monitoring and Endpoints

  • Measure tumor volumes and animal body weights at least twice weekly. Body weight loss exceeding 20% is a common humane endpoint.

  • Monitor the animals daily for any signs of toxicity or distress (e.g., changes in posture, activity, or grooming).

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study.

  • The study should be terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • At termination, euthanize animals according to approved IACUC protocols. Tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Chapter 3: Data Analysis and Interpretation

Key Efficacy Calculations
  • Tumor Volume (TV): As described previously, TV = (Length x Width²) / 2.

  • Percent Tumor Growth Inhibition (%TGI): This is the primary measure of efficacy and is calculated at the end of the study using the mean tumor volumes of the treated and control groups.

    %TGI = [1 - ( (Mean TV of Treated Group at End) - (Mean TV of Treated Group at Start) ) / ( (Mean TV of Control Group at End) - (Mean TV of Control Group at Start) )] x 100

Data Presentation

Results should be presented clearly using tables and graphs.

  • Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time. This provides a visual representation of the treatment effect.

  • Body Weight Change: Plot the mean percent body weight change from Day 0 for each group. This is a key indicator of treatment-related toxicity.

  • Data Tables: Summarize key endpoint data as shown in the example below.

Table 2: Example Study Design for a Xenograft Efficacy Study

Group N Treatment Dose (mg/kg) Route Schedule
1 10 Vehicle -- IP Daily (QD) x 21 days
2 10 Compound X 10 IP Daily (QD) x 21 days
3 10 Compound X 30 IP Daily (QD) x 21 days

| 4 | 10 | Positive Control | Varies | IP | Varies |

Table 3: Sample Data Presentation for Tumor Growth Inhibition (Day 21)

Group Treatment Mean Final TV (mm³) %TGI Mean Body Weight Change (%)
1 Vehicle 1450 ± 150 -- +5%
2 Compound X (10 mg/kg) 870 ± 110 42% +2%

| 3 | Compound X (30 mg/kg) | 450 ± 95 | 74% | -8% |

Statistical Analysis

Statistical analysis is required to determine if the observed differences between treatment groups are significant. A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) can be used to compare the final tumor volumes of the treated groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Chapter 4: Ethical Considerations in Animal Research

All research involving animals must be conducted with the highest ethical standards and in accordance with all applicable regulations.[11] An animal use protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent oversight body before any experiments begin.[9][10] Key principles include:

  • Replacement: Using non-animal methods whenever possible. The in vivo studies described here should only be performed after robust in vitro data has been generated.[7]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia for any painful procedures, establishing clear humane endpoints, and providing environmental enrichment.[7][17]

References

Analytical methods for quantifying 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Introduction

This compound is a substituted pyrimidine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[1][2] The synthesis and purification of such compounds necessitate robust and reliable analytical methods to ensure identity, purity, and concentration. Accurate quantification is critical for reaction monitoring, quality control of starting materials, and final product release in research and development settings.

This application note presents two validated analytical methodologies for the quantification of this compound: a primary method using Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV) and an advanced, high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, analytical scientists, and drug development professionals requiring precise and accurate measurements of this analyte.

Analyte Properties & Analytical Strategy

To develop a robust analytical method, understanding the physicochemical properties of the target analyte is paramount.

PropertyDetails
Chemical Structure Chemical Structure of this compound
Molecular Formula C₈H₁₂ClN₃O
Molecular Weight 201.66 g/mol
Key Structural Features - Pyrimidine Core: A heterocyclic aromatic ring that provides UV absorbance. - Secondary Amine: A basic functional group that can be protonated, influencing chromatographic behavior and enabling sensitive detection by mass spectrometry. - Chloro Substituent: An electron-withdrawing group on the aromatic ring. - Methoxypropyl Chain: A flexible, moderately hydrophobic side chain.

Rationale for Method Selection: The combination of a UV-active pyrimidine core and a moderately polar structure makes this compound an ideal candidate for separation by reverse-phase HPLC.[3] The basic amine allows for manipulation of retention and peak shape by adjusting mobile phase pH. For higher sensitivity and selectivity, especially in complex sample matrices, the ability of the amine to be readily ionized makes Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-MS/MS) the method of choice.[4][5]

Primary Method: RP-HPLC with UV Detection

This method provides a reliable and accessible approach for routine quantification and purity analysis. It relies on the principle of separating the analyte from impurities based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) cal Create Calibration Curve (Serial Dilution) stock->cal injection Inject Sample/Standard cal->injection sample_prep Prepare Sample (Dissolve & Filter) sample_prep->injection instrument Instrument Setup (Column, Mobile Phase, Flow Rate) instrument->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (λ = 265 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_area Integrate Peak Area chromatogram->peak_area quant Quantify Concentration (vs. Calibration Curve) peak_area->quant

Caption: Workflow for quantification via HPLC-UV.

Detailed Protocol

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: this compound (≥98% purity).

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: The addition of formic acid is crucial. It protonates the secondary amine of the analyte, which significantly reduces peak tailing caused by interactions with residual silanols on the silica-based column, leading to sharper, more symmetrical peaks.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.

C. Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B1-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-22 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm

D. Method Validation A self-validating protocol ensures trustworthiness. The method should be validated according to ICH guidelines for:

  • Linearity: Analyze the calibration standards and plot peak area versus concentration. A correlation coefficient (r²) of >0.999 is expected.

  • Precision: Perform six replicate injections of a mid-range concentration standard. The relative standard deviation (RSD) should be <2%.

  • Accuracy: Analyze samples spiked with known amounts of the standard at three concentration levels. Recovery should be within 98-102%.

  • Limit of Detection (LOD) & Quantification (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Advanced Method: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological or environmental matrices, LC-MS/MS is the superior technique.[6][7] It provides mass-based confirmation and can quantify the analyte at much lower levels. The method uses Multiple Reaction Monitoring (MRM) for exceptional specificity.

Principle of MRM for Analyte Quantification

cluster_lc LC Separation cluster_ms Tandem Mass Spectrometer (MS/MS) lc Analyte Elutes from HPLC Column esi Ionization (ESI+) [M+H]+ lc->esi q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 202.7) esi->q1 q2 Quadrupole 2 (Q2) Collision Cell (CID) Fragment Precursor q1->q2 q3 Quadrupole 3 (Q3) Selects Fragment Ion (e.g., m/z 128.1) q2->q3 detector Detector Signal is Proportional to Concentration q3->detector

Caption: MRM principle for selective quantification.

Detailed Protocol

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • All materials listed for the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) is highly recommended.

B. Preparation of Solutions

  • Mobile phases and standards are prepared as described for the HPLC-UV method, but typically at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

C. LC-MS/MS Conditions The LC conditions can be adapted from the HPLC-UV method, often using a column with a smaller internal diameter (e.g., 2.1 mm) and a lower flow rate (e.g., 0.4 mL/min) to enhance MS sensitivity.

ParameterRecommended Setting
LC System UPLC/UHPLC preferred for better resolution and speed
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
MRM Transitions Precursor Ion [M+H]⁺: m/z 202.7Fragment 1 (Quantifier): m/z 128.1 (Proposed loss of methoxypropyl group)Fragment 2 (Qualifier): m/z 146.1 (Proposed cleavage product)
  • Scientist's Note: The MRM transitions are theoretical and must be confirmed experimentally by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan on the precursor ion (m/z 202.7). The most abundant and stable fragment ions should be selected for the quantifier and qualifier transitions.

Troubleshooting and Expert Insights

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions between the basic amine and the column's stationary phase.Ensure mobile phase pH is low (e.g., using 0.1% formic or acetic acid). Consider a column with end-capping or a hybrid particle technology.
Low MS Signal Poor ionization, ion suppression from matrix components.Optimize ESI source parameters (voltages, gas flows, temperatures).[6] Implement a more rigorous sample cleanup (e.g., Solid-Phase Extraction). Use an internal standard to correct for suppression.
Poor Resolution Inadequate separation from impurities.Optimize the HPLC gradient (make it shallower). Test a different column chemistry (e.g., Phenyl-Hexyl).
Carryover Adsorption of the analyte in the autosampler or column.Optimize the autosampler wash solution; include a high percentage of organic solvent and an acid/base modifier.

Conclusion

The analytical methods detailed in this note provide comprehensive protocols for the accurate and reliable quantification of this compound. The RP-HPLC-UV method is well-suited for routine analysis in settings where high analyte concentrations are expected, such as in reaction monitoring and purity assessments of bulk material. For trace-level detection and analysis in complex matrices, the LC-MS/MS method offers unparalleled sensitivity and selectivity. Proper method validation is essential to ensure data integrity and the trustworthiness of the results.

References

Application Notes and Protocols for the Purification of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on experimental outcomes, this guide moves beyond a single, rigid protocol. Instead, it equips researchers with the foundational knowledge and systematic methodologies required to develop a robust purification strategy tailored to their specific crude product. We will explore the core principles of recrystallization and column chromatography as they apply to this substituted pyrimidine, alongside detailed protocols for purity assessment using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This approach ensures a self-validating purification system, leading to a final product of high purity and integrity.

Introduction: The Rationale for Purification

This compound is typically synthesized via a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and 3-methoxypropylamine. While this reaction is generally efficient, the crude product is often contaminated with various impurities that can compromise subsequent synthetic steps and biological assays.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 4,6-dichloropyrimidine and 3-methoxypropylamine.

  • Over-alkylation Byproducts: 4,6-bis(N-(3-methoxypropyl)amino)pyrimidine.

  • Regioisomers: Although less common with symmetrical dichloropyrimidines, regioisomers can be a concern in related syntheses.[1]

  • Solvent Residues: From the reaction and initial work-up.

  • Degradation Products: Amines and chloro-heterocycles can be susceptible to degradation under certain conditions.

The removal of these impurities is paramount to ensure the reliability and reproducibility of downstream applications. This guide will provide the tools to effectively achieve high purity.

Characterization of the Target Molecule

A thorough understanding of the physicochemical properties of this compound is the first step in developing a purification strategy.

Structure and Functional Groups:

Caption: Structure of this compound.

The molecule possesses a moderately polar pyrimidine core, a secondary amine linkage, and an ether group. These features suggest a compound with moderate polarity, likely soluble in a range of organic solvents.

Purification Strategy I: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at varying temperatures.[2]

Rationale for Recrystallization

This method is ideal if this compound is a solid at room temperature and if its impurities have different solubility profiles. The goal is to find a solvent that dissolves the compound when hot but has low solubility when cold, while impurities remain in solution or are insoluble in the hot solvent.

Protocol for Solvent Screening

A systematic solvent screening is crucial for successful recrystallization.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Isopropanol, MethanolThe hydroxyl group can hydrogen bond with the amine and pyrimidine nitrogens. Often good for moderately polar compounds.
Esters Ethyl AcetateA moderately polar solvent that is a good starting point for many organic compounds.
Ketones AcetoneA polar aprotic solvent that can dissolve a wide range of compounds.
Hydrocarbons Hexane, Heptane, TolueneNonpolar solvents. Likely to be poor solvents on their own but are excellent as anti-solvents in a two-solvent system. Toluene can be effective for aromatic compounds.[3]
Ethers Diethyl ether, Methyl tert-butyl etherLess polar than esters and ketones, good for dissolving compounds of moderate polarity.
Chlorinated Dichloromethane (DCM)Excellent solvent for a wide range of organic compounds. Often used in combination with a nonpolar solvent like hexane for recrystallization.
Acids Acetic AcidFor amines that are difficult to crystallize, using an organic acid can sometimes be effective, though it may lead to the formation of a salt.[4]

Step-by-Step Solvent Screening Protocol:

  • Place approximately 20-30 mg of the crude compound into several test tubes.

  • To each tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.

  • If a solid does not dissolve in about 1 mL of solvent, gently heat the mixture in a warm water bath. Observe if the solid dissolves.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation.

  • An ideal single solvent will show poor solubility at room temperature but high solubility at elevated temperatures, with good crystal recovery upon cooling.

Two-Solvent Recrystallization

If no single solvent is ideal, a two-solvent system is often effective. This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.

Common Solvent Pairs:

  • Dichloromethane/Hexane

  • Ethyl Acetate/Hexane

  • Acetone/Water

  • Ethanol/Water

Detailed Recrystallization Protocol

G A Dissolve crude product in minimum hot solvent B Hot filtration (if insoluble impurities are present) A->B optional C Slow cooling to room temperature B->C D Cool in ice bath C->D E Vacuum filtration to collect crystals D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G

Caption: General workflow for recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent (or "good" solvent) to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent: To the hot solution of the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification Strategy II: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] It is particularly useful when recrystallization is ineffective or for purifying oils.

Rationale for Column Chromatography

For this compound, silica gel is a suitable stationary phase due to the compound's moderate polarity. Separation is achieved by eluting the column with a mobile phase of appropriate polarity.

Developing a Separation Protocol with TLC

Thin-Layer Chromatography (TLC) is an essential tool for developing the optimal solvent system for column chromatography.[6]

Step-by-Step TLC Method Development:

  • Prepare several TLC chambers with different solvent systems of varying polarity (e.g., mixtures of hexane and ethyl acetate in ratios of 9:1, 4:1, 2:1, 1:1).

  • Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm).

  • The ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from all impurities.

Detailed Column Chromatography Protocol

G A Pack column with silica gel slurry B Load sample (dry or wet) A->B C Elute with solvent system B->C D Collect fractions C->D E Analyze fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G

Caption: Workflow for purification by column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to separate closely eluting compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Assessment: A Self-Validating System

A robust purification protocol requires reliable methods to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of organic compounds.[7] A reverse-phase method is generally suitable for a moderately polar compound like this compound.

Table 2: Suggested HPLC Conditions

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile or Methanol
Gradient Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm).
Sample Prep Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for both structure confirmation and purity assessment.[8]

  • ¹H NMR: The presence of sharp, well-resolved peaks corresponding to the protons of this compound and the absence of signals from impurities are indicative of high purity. Integration of the peaks should correspond to the number of protons in each environment.

  • ¹³C NMR: A clean ¹³C NMR spectrum with the expected number of signals for the carbon atoms of the molecule further confirms purity.[9]

Predicted ¹H NMR Chemical Shifts (approximations):

  • Pyrimidine Protons: ~8.0-8.5 ppm (s, 1H) and ~6.5-7.0 ppm (s, 1H)

  • -NH- Proton: Broad signal, ~5.0-7.0 ppm

  • -OCH₃ Protons: ~3.3 ppm (s, 3H)

  • -CH₂- Protons: ~3.5 ppm (t, 2H), ~3.4 ppm (t, 2H), ~1.9 ppm (quintet, 2H)

The absence of peaks corresponding to starting materials or byproducts in the NMR spectrum is a strong indicator of successful purification.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. While a universal, one-size-fits-all protocol is elusive due to the variability of crude product composition, a systematic and informed approach to developing a purification strategy is highly effective. By employing the principles of solvent screening for recrystallization, TLC-driven method development for column chromatography, and rigorous purity assessment by HPLC and NMR, researchers can confidently obtain a final product of the high purity required for their scientific endeavors.

References

Application Notes and Protocols for the Derivatization of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a foundational scaffold in contemporary drug discovery, forming the structural core of a multitude of therapeutic agents. Its prevalence is a testament to its ability to engage in a wide range of biological interactions, often serving as a versatile template for the design of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The targeted functionalization of the pyrimidine ring is, therefore, a critical endeavor in the synthesis of novel molecular entities with therapeutic potential. 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a key intermediate, primed for diversification at the C6 position. The chlorine atom at this position is amenable to displacement through various synthetic transformations, allowing for the introduction of a diverse array of substituents and the exploration of new chemical space.

This application note provides a comprehensive guide to the derivatization of this compound, with a focus on three powerful and widely employed synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. For each method, we will delve into the underlying mechanistic principles, provide detailed experimental protocols, and discuss key considerations for successful execution and optimization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry.[1][2][3] The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of ring nitrogen atoms, facilitates the attack of nucleophiles on carbon atoms bearing a suitable leaving group, such as a halogen. In the case of this compound, the C6 position is activated towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as the Meisenheimer complex. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the temperature.

Experimental Protocol: SNAr with an Aliphatic Amine

This protocol describes the reaction of this compound with morpholine as a representative aliphatic secondary amine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) to the suspension.

  • Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-(morpholin-4-yl)-N-(3-methoxypropyl)pyrimidin-4-amine.

Data Presentation: SNAr Reaction Parameters
NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Aliphatic AminesK₂CO₃, Cs₂CO₃DMF, Dioxane120-14070-95
AnilinesNone or weak baseDioxane, Toluene100-12060-85
Alcohols (as alkoxides)NaH, KOtBuTHF, Dioxane60-10075-90
Thiols (as thiolates)K₂CO₃, NaHDMF, THF25-8080-98

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[5][6][7] This reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide. For the derivatization of this compound, this methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position.

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).[8]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(4-methoxyphenyl)-N-(3-methoxypropyl)pyrimidin-4-amine.

Data Presentation: Common Catalyst Systems for Suzuki Coupling of Chloropyrimidines
Palladium PrecursorLigandBaseSolvent SystemTypical Temperature (°C)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-110
Pd₂(dba)₃XPhosCs₂CO₃Toluene90-120
PdCl₂(dppf)(none)K₂CO₃DMF/H₂O80-100
Pd(PPh₃)₄(none)Na₂CO₃Dioxane/H₂O90-110

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[9][10][11] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. For derivatizing this compound, this reaction allows for the introduction of diverse primary and secondary amines at the C6 position, which can be challenging to achieve via traditional SNAr, especially with less nucleophilic amines.

Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of ligand is crucial for the success of this reaction, particularly with less reactive aryl chlorides.[9]

Experimental Protocol: Buchwald-Hartwig Amination with a Primary Amine

This protocol describes the coupling of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Schlenk tube or glovebox

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Add benzylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N⁶-benzyl-N⁴-(3-methoxypropyl)pyrimidine-4,6-diamine.

Data Presentation: Recommended Ligands for Buchwald-Hartwig Amination of Chloro-heterocycles
LigandSubstrate ScopeKey Features
RuPhos Secondary amines with aryl chloridesSuperior for sterically hindered couplings.
BrettPhos Monoarylation of primary amines with aryl chloridesExcellent for selective amination.
XPhos Broad scope for amination and amidationHighly active and versatile ligand.
SPhos General, high-yielding system for challenging chloridesOften shows high reactivity and functional group tolerance.

Visualization of Synthetic Pathways

The following diagrams illustrate the core transformations described in this application note.

G cluster_0 Derivatization Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  Nu⁻ / Base Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki  ArB(OH)₂  Pd Catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald  R¹R²NH  Pd Catalyst Product_SNAr 6-Substituted (Nu) Derivative SNAr->Product_SNAr Product_Suzuki 6-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Buchwald 6-Amino Derivative Buchwald->Product_Buchwald G cluster_1 Experimental Workflow Setup Reaction Setup (Reagents, Solvent, Catalyst) Inert Establish Inert Atmosphere (Ar or N₂) Setup->Inert Reaction Heating & Stirring (Monitor by TLC/LC-MS) Inert->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

References

Troubleshooting & Optimization

Overcoming solubility issues with 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this compound. The following troubleshooting guides and FAQs are based on established principles for enhancing the solubility of heterocyclic amines and pyrimidine derivatives.

Understanding the Challenge: Why Solubility Can Be an Issue

This compound, like many pyrimidine derivatives, possesses a molecular structure that can lead to strong intermolecular forces in its solid state. These forces result in high crystal lattice energy, which must be overcome for the compound to dissolve in a solvent.[1] The presence of both polar (amine, methoxy) and nonpolar (chlorinated pyrimidine ring) functionalities contributes to its complex solubility profile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my primary reaction solvent. What should I do first?

A1: Initial Troubleshooting Steps

When initial attempts at dissolution fail, a systematic approach is crucial. The primary goal is to match the solvent's properties to that of the solute.

Step 1: Solvent Selection

Your initial solvent may not be optimal. For pyrimidine derivatives, polar aprotic solvents are often a good starting point due to their ability to disrupt the crystal lattice. Consider the solvents listed in the table below.

Table 1: Suggested Solvents for Initial Solubility Screening

SolventClassBoiling Point (°C)Rationale for Use
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Excellent dissolving power for a wide range of compounds.
N,N-Dimethylformamide (DMF)Polar Aprotic153A strong solvent, often effective for heterocyclic compounds.[1]
Tetrahydrofuran (THF)Polar Aprotic66A less polar option, useful in a variety of organic reactions.[1]
EthanolPolar Protic78.4A common, less toxic protic solvent that can be effective.[2]
Acetonitrile (ACN)Polar Aprotic81.6Often used in analytical and preparative chromatography.

Step 2: Gentle Heating

Increasing the temperature provides the necessary energy to break the crystal lattice bonds.[1] Gently warm your solvent/compound mixture while stirring. For many compounds, solubility increases with temperature.[2] Be mindful of the solvent's boiling point and the thermal stability of your compound.

Step 3: Physical Agitation

If the compound has settled, mechanical agitation can increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates, increasing the surface area available for solvation.[1]

  • Vigorous Stirring: Ensure adequate mixing to keep the solid suspended in the solvent.

Below is a workflow to guide your initial troubleshooting.

G start Compound not dissolving solvent Select an appropriate solvent (Table 1) start->solvent heat Apply gentle heat (e.g., 40-60°C) solvent->heat agitate Use sonication or vigorous stirring heat->agitate dissolved Compound Dissolved agitate->dissolved Success troubleshoot Proceed to Advanced Troubleshooting agitate->troubleshoot Failure

Caption: Initial troubleshooting workflow for dissolution.

Q2: I've tried different solvents and heating, but solubility is still poor. What are the next steps?

A2: Advanced Solubility Enhancement Techniques

If basic methods are insufficient, more advanced strategies that modify the chemical environment or the physical form of the compound are necessary.

1. Co-Solvency

The use of a solvent mixture, or co-solvency, can fine-tune the polarity of the medium to better match the solute.[1][3] This is a powerful technique when a single solvent is ineffective.

Protocol for Co-Solvency:

  • Dissolve a small amount of your compound in a minimal volume of a strong solvent in which it is highly soluble (e.g., DMSO or DMF).

  • Slowly add this solution to your primary reaction solvent while stirring vigorously.

  • Observe for any precipitation. If the solution remains clear, you have successfully created a stable co-solvent system.

2. pH Modification

As a pyrimidine derivative with an amine group, this compound is a weak base.[1] Acidification will protonate the amine, forming a salt. This salt is typically more polar and thus more soluble in polar solvents, including water.[1]

Protocol for pH Modification:

  • Suspend the compound in your chosen polar solvent (e.g., water, ethanol).

  • Slowly add a dilute acid (e.g., 1M HCl) dropwise while monitoring the pH and observing for dissolution.

  • Continue adding acid until the compound fully dissolves.

  • Important: Ensure that the resulting acidic conditions are compatible with your downstream experimental steps.

The decision process for choosing an advanced technique is outlined below.

G start Initial methods failed cosolvency Try Co-Solvency (e.g., DMSO + primary solvent) start->cosolvency is_aqueous Is the system aqueous or polar protic? start->is_aqueous success Solubility Achieved cosolvency->success Success formulation Consider Formulation Strategies (See Q3) cosolvency->formulation Failure ph_mod Consider pH Modification (for polar/aqueous systems) is_compatible Is low pH compatible with the reaction? ph_mod->is_compatible is_aqueous->cosolvency No is_aqueous->ph_mod Yes is_compatible->cosolvency No is_compatible->success Yes

Caption: Decision tree for advanced solubility techniques.

Q3: For my drug development program, I need to prepare a stable, aqueous formulation. What are my options?

A3: Formulation Strategies for Poorly Soluble Compounds

For preclinical and clinical development, specialized formulation strategies are often required to improve the aqueous solubility and bioavailability of drug candidates.[4][5][6]

1. Amorphous Solid Dispersions

This technique involves dispersing the drug in its amorphous (non-crystalline) state within an inert carrier, typically a hydrophilic polymer.[7] The amorphous form has a higher energy state than the crystalline form, leading to increased apparent water solubility.[4]

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules. The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.

3. Lipid-Based Formulations

For lipophilic compounds, lipid-based delivery systems can be highly effective.[6] These formulations, which can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), present the drug in a solubilized form, facilitating its absorption.[4][6]

4. Particle Size Reduction (Micronization/Nanonization)

Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[3][4][6] Techniques such as jet milling or high-pressure homogenization can be used to achieve this.[3]

Table 2: Comparison of Formulation Strategies

StrategyMechanism of ActionAdvantagesConsiderations
Amorphous Solid Dispersions Overcomes crystal lattice energy.[4]Significant solubility enhancement.Physical and chemical stability of the amorphous form.[4]
Cyclodextrin Complexation Forms a soluble host-guest complex.[5]Rapid and predictable dissolution.Potential for renal toxicity at high concentrations.[5]
Lipid-Based Formulations Solubilizes the drug in a lipidic carrier.[6]Can enhance oral absorption and mitigate food effects.[4]Suitable for lipophilic (high LogP) compounds.[4]
Particle Size Reduction Increases surface area for dissolution.[3][4]Improves dissolution rate.May not affect the equilibrium solubility.[3]

References

Technical Support Center: Synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Troubleshooting Guide: Common Side Reactions & Optimization Strategies

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4,6-dichloropyrimidine with 3-methoxypropylamine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification process.

Q1: My reaction is producing a significant amount of a disubstituted byproduct. How can I improve the selectivity for the desired mono-substituted product?

Answer:

The formation of the disubstituted byproduct, 4,6-bis(N-(3-methoxypropyl)amino)pyrimidine, is a common issue and arises from the reaction of a second equivalent of 3-methoxypropylamine at the remaining chloro-position of the desired product.

Root Cause Analysis:

The initial monosubstitution reaction activates the pyrimidine ring, and under forcing conditions or with an excess of the amine nucleophile, a second substitution can occur. The key to minimizing this is to control the stoichiometry and reaction conditions carefully.

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Slowly add 3-methoxypropylamine (1.0-1.2 equivalents) to a solution of 4,6-dichloropyrimidine. A controlled addition rate helps to maintain a low concentration of the amine, thus favoring monosubstitution.

  • Temperature Management:

    • Begin the reaction at a lower temperature (e.g., 0-25 °C) and monitor the progress by TLC or LC-MS. Gradually increase the temperature only if the reaction is sluggish. High temperatures can promote the less desired disubstitution.

  • Choice of Base:

    • Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. Stronger bases may deprotonate the product, making it more susceptible to a second substitution.

Experimental Protocol for Improved Monosubstitution:

  • To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as THF or acetonitrile at room temperature, add a non-nucleophilic base like K₂CO₃ (2.5 eq).

  • Slowly add a solution of 3-methoxypropylamine (1.1 eq) in the same solvent dropwise over 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50 °C.

  • Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

Q2: I'm observing a significant amount of an impurity that appears to be the hydrolyzed product, 6-chloro-4-hydroxypyrimidine. What is causing this and how can I prevent it?

Answer:

The presence of 6-chloro-4-hydroxypyrimidine indicates that the starting material or the product is undergoing hydrolysis. Chloropyrimidines are susceptible to hydrolysis, especially in the presence of water and base.[1]

Root Cause Analysis:

Water present in the reaction solvent or reagents can act as a nucleophile, leading to the displacement of a chlorine atom to form the hydroxypyrimidine. This is often exacerbated by basic conditions.

Troubleshooting Protocol:

  • Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

    • Use freshly opened or properly stored anhydrous reagents.

  • Work-up Procedure:

    • During the work-up, if an aqueous wash is necessary, use a saturated solution of sodium bicarbonate or brine and minimize the contact time.

    • Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Q3: My reaction is sluggish and I have a low conversion of the starting 4,6-dichloropyrimidine. How can I drive the reaction to completion without promoting side reactions?

Answer:

Low conversion can be due to insufficient reaction temperature, a less-than-optimal solvent, or inadequate mixing.

Root Cause Analysis:

The SNAr reaction has an activation energy barrier that must be overcome. If the conditions are too mild, the reaction will not proceed at a reasonable rate.

Troubleshooting Protocol:

  • Solvent Selection:

    • Use a polar aprotic solvent such as DMF, DMSO, or NMP to improve the solubility of the reactants and facilitate the reaction. Aprotic polar solvents are known to accelerate SNAr reactions.

  • Temperature Optimization:

    • Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. For catalyst-free SNAr reactions, temperatures in the range of 80-140 °C are often required.[2]

  • Extended Reaction Time:

    • If increasing the temperature leads to side product formation, consider running the reaction for a longer period at a moderate temperature.

Table 1: Impact of Reaction Parameters on Synthesis Outcome

ParameterEffect on MonosubstitutionEffect on DisubstitutionEffect on HydrolysisRecommendation
Temperature Increases rateSignificantly increases rateIncreases rateStart at RT, increase cautiously if needed.
Amine Equivalents Favored with 1.0-1.2 eq.Favored with >1.5 eq.No direct effectUse a slight excess (1.1 eq) of amine.
Solvent Polarity Aprotic polar solvents increase rateAprotic polar solvents increase rateNo direct effectUse DMF or THF for good solubility and rate.
Presence of Water No direct effectNo direct effectMajor causeUse anhydrous conditions.
Base Strength Non-nucleophilic base is idealStrong bases can promoteStrong bases can promoteUse K₂CO₃ or DIPEA.

Reaction Pathway and Side Reactions

reaction_pathway start 4,6-Dichloropyrimidine product This compound (Desired Product) start->product + 1 eq. Amine hydrolyzed 6-Chloro-4-hydroxypyrimidine (Hydrolysis Product) start->hydrolyzed + H₂O amine 3-Methoxypropylamine disubstituted 4,6-bis(N-(3-methoxypropyl)amino)pyrimidine (Disubstitution Product) product->disubstituted + 1 eq. Amine

Caption: Main reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity of the reaction?

A: For 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. Therefore, the initial substitution can occur at either the C4 or C6 position, leading to the same desired product. Regioselectivity becomes a more significant concern with unsymmetrically substituted dichloropyrimidines.[3][4]

Q: What analytical techniques are best for monitoring the reaction and characterizing the product and byproducts?

A:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting material, product, and major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and the presence of byproducts by separating the components and providing their mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Q: What is a general purification strategy for this compound?

A:

  • Work-up: After the reaction is complete, filter off any inorganic salts. If a polar aprotic solvent like DMF was used, it can be removed under high vacuum or by aqueous extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any remaining DMF and salts.

  • Column Chromatography: The most common method for purifying the crude product is silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective in separating the desired product from unreacted starting material and the less polar disubstituted byproduct. The more polar hydrolyzed byproduct will likely have a much lower Rf value.

References

Technical Support Center: Stability and Degradation of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. Its purpose is to provide expert insights into the potential degradation pathways of this molecule and to offer practical troubleshooting advice for common stability challenges encountered during research and development. The information is presented in a question-and-answer format to directly address experimental observations and guide stability-indicating studies.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical stability of this compound, grounding the discussion in the principles of heterocyclic chemistry.

Q1: What are the primary degradation pathways I should be concerned with for this compound?

Based on its structure—a substituted chloropyrimidine—the three most probable degradation pathways are hydrolysis , photodegradation , and oxidation .

  • Hydrolysis: The chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which would replace the chlorine atom with a hydroxyl group.

  • Photodegradation: Pyrimidine-based structures can absorb UV radiation, leading to photochemical reactions and degradation, a process that can be accelerated by photosensitizers.[1][2]

  • Oxidation: The nitrogen atoms within the pyrimidine ring and the secondary amine linker are potential sites for oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.

Q2: The chlorine is at the C6 position of the pyrimidine ring. Is this significant for its stability?

Yes, the position is highly significant. The reactivity of halo-substituents on a pyrimidine ring is not uniform. Mechanistic studies on similar chloropyrimidines have shown that a chlorine atom at the C2 position is significantly more susceptible to acid-catalyzed hydrolysis than a chlorine atom at the C6 position.[3][4] This is attributed to differences in the transition state stabilization and the role of water molecules in the reaction mechanism.[3][4] Therefore, while hydrolysis is a potential pathway, this compound is expected to be more resistant to acidic hydrolysis compared to its 2-chloro or 4-chloro isomers.

Q3: What would be the most likely product of hydrolysis?

The primary product of hydrolysis would be the displacement of the chloride ion by a hydroxide ion, resulting in the formation of 6-Hydroxy-N-(3-methoxypropyl)pyrimidin-4-amine . This product is essentially a pyrimidone, which is the tautomeric keto form of the hydroxypyrimidine. This transformation results in a significant increase in polarity, which is readily detectable by reverse-phase chromatography.

Section 2: Troubleshooting Guide for Experimental Issues

This section is designed to help you diagnose and resolve specific degradation-related problems observed in the lab.

Q4: I've observed a new, more polar impurity in my sample after its work-up and storage in a protic solvent. What is the likely cause and how can I confirm it?
  • Likely Cause: This is a classic sign of hydrolytic degradation . The presence of water, especially if the solution is not pH-neutral, can facilitate the conversion of the parent compound to its more polar 6-hydroxy analogue. Even in neutral water, sensitive chloropyrimidines can face decomposition by hydrolysis.[5]

  • Troubleshooting & Confirmation:

    • LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for a new peak with a mass corresponding to the parent compound minus the mass of Chlorine (35.45 u) plus the mass of a hydroxyl group (17.01 u), resulting in a net loss of ~18.44 u. The expected product, 6-Hydroxy-N-(3-methoxypropyl)pyrimidin-4-amine, would have a monoisotopic mass of approximately 197.1164 g/mol .

    • Forced Degradation: Intentionally stress the sample under mild acidic (e.g., 0.01 N HCl) and basic (e.g., 0.01 N NaOH) conditions at a controlled temperature (e.g., 50 °C). Monitor the formation of the impurity over time. If the peak grows under these conditions, it strongly supports hydrolysis.

    • Preventative Measures: If hydrolysis is confirmed, ensure your compound is handled and stored in anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane). If an aqueous medium is necessary, use buffered solutions at a neutral pH and store at low temperatures (2-8 °C) for the shortest possible duration.

Q5: My solid-state sample appears stable, but solutions turn yellow and show multiple new peaks on HPLC after being left on the benchtop. What could be happening?
  • Likely Cause: This pattern is characteristic of photodegradation . Many heterocyclic compounds, including pyrimidine derivatives, are sensitive to light, particularly in the UVA (320-400 nm) and UVB (290-320 nm) ranges.[1] The degradation can be complex, often involving radical mechanisms and leading to multiple degradation products.

  • Troubleshooting & Confirmation:

    • Controlled Light Exposure: Prepare two solutions of your compound. Protect one completely from light by wrapping the vial in aluminum foil and place it next to the second, unprotected vial on the lab bench. Analyze both samples after a set period (e.g., 24-48 hours). A significant increase in degradation in the unprotected sample confirms photosensitivity.

    • Formal Photostability Study: For more rigorous testing, conduct a forced degradation study under controlled light conditions as specified by ICH guidelines (see Protocol 3.1).

    • Preventative Measures: Always store solutions of this compound in amber vials or vials wrapped in aluminum foil. Minimize exposure to direct sunlight and strong laboratory lighting during experiments.

Q6: I'm performing a reaction that involves an oxidizing agent, and I'm seeing an unexpected byproduct with a mass of +16 Da. What is this?
  • Likely Cause: The observation of a mass increase of +16 Da (the mass of an oxygen atom) is a strong indication of oxidation . The most likely sites for oxidation on your molecule are the electron-rich nitrogen atoms. This could result in the formation of a pyrimidine N-oxide or an N-oxide on the secondary amine .

  • Troubleshooting & Confirmation:

    • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the M+16 ion. The fragmentation pattern can help elucidate where the oxygen atom has been added.

    • Forced Oxidation Study: Expose your compound to a controlled oxidative stressor, such as hydrogen peroxide (H₂O₂) solution (see Protocol 3.1). If the same M+16 impurity is generated, it confirms oxidative liability.

    • Preventative Measures: If your experimental workflow allows, use de-gassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during reactions to minimize exposure to atmospheric oxygen, especially if trace metals or other catalysts are present that could promote oxidation.

Section 3: Protocols for Stability & Degradation Analysis

To properly investigate and characterize the degradation pathways, a systematic approach using forced degradation (stress testing) is essential.[6][7]

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

This protocol provides a standard set of starting conditions for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are generated without leading to secondary degradation.[6] Adjust time and temperature as needed.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTemperatureTypical Duration
Acid Hydrolysis 0.1 N HCl60 °C24 - 72 hours
Base Hydrolysis 0.1 N NaOH60 °C8 - 24 hours
Neutral Hydrolysis Purified Water80 °C48 - 72 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal (Solid) Dry Heat Oven105 °C72 hours
Photolytic (Solution) ICH Option 2: UVA & Visible LightRoom TempPer ICH Guideline

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stressing: For each condition, add an aliquot of the stock solution to the stressor solution (e.g., 1 mL stock into 9 mL of 0.1 N HCl). For thermal stress, place the solid compound in an oven. For photolytic stress, expose a solution to a calibrated light source. Remember to run a control sample (in the stock solution solvent) protected from stress for each condition.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Neutralize the acid/base samples by adding an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3.2). Calculate the mass balance to ensure all degradation products are accounted for.

Protocol 3.2: General HPLC-UV Method for Monitoring Degradation

This is a starting point for a reverse-phase HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection (UV): Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm or λmax of the parent compound).

  • Injection Volume: 10 µL

Section 4: Visualizing the Pathways & Workflows

Diagrams can clarify complex chemical transformations and experimental designs.

Hydrolysis_Pathway Proposed Hydrolytic Degradation Pathway Parent 6-Chloro-N-(3-methoxypropyl) pyrimidin-4-amine Product 6-Hydroxy-N-(3-methoxypropyl) pyrimidin-4-amine (Pyrimidone Tautomer) Parent->Product + H2O - HCl (Acid or Base Catalyzed)

Caption: Proposed pathway for the hydrolysis of the parent compound.

Photodegradation_Concept Conceptual Photodegradation Process cluster_0 Light Absorption cluster_1 Chemical Reaction Parent Parent Molecule (Ground State, S0) Excited Excited State (S1 or T1) Parent->Excited hν (UV Light) Products Multiple Degradation Products Excited->Products Radical reactions, rearrangements, etc.

Caption: General concept of light-induced molecular degradation.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions Acid Acidic (HCl) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Analyze Samples (with controls) Base Basic (NaOH) Base->Analysis Analyze Samples (with controls) Oxidative Oxidative (H2O2) Oxidative->Analysis Analyze Samples (with controls) Thermal Thermal Thermal->Analysis Analyze Samples (with controls) Photo Photolytic Photo->Analysis Analyze Samples (with controls) Stock API Stock Solution (1 mg/mL) Stock->Acid Expose Stock->Base Expose Stock->Oxidative Expose Stock->Thermal Expose Stock->Photo Expose Report Identify Degradants Propose Pathways Assess Stability Analysis->Report

Caption: Workflow for a comprehensive forced degradation study.

References

Troubleshooting guide for 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Troubleshooting Guide for the Crystallization of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of this compound. The following sections are designed to address common challenges through a combination of foundational principles and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives for crystallizing this compound?

Crystallization is a critical purification and particle engineering step in pharmaceutical development. For this compound, an active pharmaceutical ingredient (API) intermediate, the key objectives are:

  • Purity Enhancement: To effectively remove process-related impurities, unreacted starting materials, and by-products. The ordered structure of a crystal lattice naturally excludes foreign molecules.[1][2]

  • Polymorphic Control: To consistently isolate the desired crystalline form (polymorph). Different polymorphs of the same compound can have vastly different physical properties, including solubility, stability, and bioavailability, which are critical for drug performance.[3][4][5]

  • Particle Size and Morphology Control: To produce crystals with a consistent size and shape. This impacts downstream processing such as filtration and drying, as well as final product properties like flowability and dissolution rate.[6][7]

Q2: What is polymorphism and why is it a critical consideration for this compound?

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[3][8] These forms, or polymorphs, have the same chemical composition but different internal lattice structures. This difference in structure can lead to significant variations in physicochemical properties:

  • Solubility and Dissolution Rate: A more stable polymorph generally has lower solubility and a slower dissolution rate, which can negatively impact the bioavailability of a drug.[4][5]

  • Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable. Metastable forms can spontaneously convert to the stable form over time, which can alter the drug product's efficacy and safety profile.[4]

  • Manufacturing Properties: Crystal shape (morphology) associated with different polymorphs can affect bulk properties like powder flow and compaction during tableting.[3]

For this compound, identifying and controlling the polymorphic form is essential to ensure batch-to-batch consistency and the ultimate safety and efficacy of the final drug product.

Q3: How can impurities fundamentally alter the outcome of my crystallization experiment?

Impurities can have a profound and often unpredictable impact on crystallization.[9][10] Even at low concentrations, they can:

  • Inhibit or Induce Nucleation: Some impurities can act as nucleation sites, causing the rapid formation of many small crystals, while others can inhibit nucleation altogether.[6]

  • Alter Crystal Growth and Habit: Impurities can adsorb onto specific crystal faces, slowing or stopping growth on that face and thereby changing the overall crystal shape (habit).[2][11]

  • Direct Polymorphic Form: Structurally related impurities have been shown to direct the crystallization towards a specific, sometimes metastable, polymorph.[1]

  • Reduce Purity: Impurities can become incorporated into the crystal lattice (solid solution) or trapped within the crystal as pockets of mother liquor (inclusions), reducing the final product purity.[2][9] Therefore, ensuring the high purity of the starting material is a prerequisite for a controlled crystallization process.[12]

Systematic Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound.

Problem 1: No crystals are forming; only a clear solution remains.

Potential Causes:

  • The solution is undersaturated.

  • The level of supersaturation is insufficient to induce nucleation.

  • The presence of impurities is inhibiting nucleation.[13]

  • Excessive agitation or vibration is preventing stable nuclei from forming.[13]

Systematic Solutions:

  • Increase Supersaturation:

    • Action: If using a cooling crystallization method, lower the temperature further or allow for a longer holding time at the target temperature.

    • Rationale: Solubility typically decreases with temperature, so cooling the solution further will increase the supersaturation level, which is the driving force for crystallization.[7]

    • Action: If using an anti-solvent or evaporation method, add more anti-solvent or evaporate more of the primary solvent.[14]

    • Rationale: Adding an anti-solvent reduces the compound's solubility in the mixture, while evaporation increases its concentration. Both methods increase supersaturation.

  • Induce Nucleation:

    • Action: Introduce a few seed crystals of this compound into the solution.

    • Rationale: Seeding bypasses the often-unpredictable primary nucleation step by providing a template for crystal growth to occur at a lower supersaturation level.[12]

    • Action: Gently scratch the inside surface of the flask with a glass rod below the solution level.[14]

    • Rationale: This action can create microscopic imperfections on the glass surface that act as nucleation sites. It can also release microcrystals of glass that serve the same purpose.

  • Verify Purity:

    • Action: Analyze the starting material for purity using a technique like HPLC.

    • Rationale: Certain impurities can act as potent crystallization inhibitors. If the material is impure, re-purification via chromatography or another method may be necessary before attempting crystallization again.[12][13]

Problem 2: An oil or amorphous precipitate forms instead of crystals.

Potential Causes:

  • The level of supersaturation is too high, leading to liquid-liquid phase separation (oiling out) or crashing out as a non-crystalline solid.[7]

  • The cooling rate is too fast.[3]

  • The chosen solvent system is inappropriate.

Systematic Solutions:

  • Reduce the Rate of Supersaturation Generation:

    • Action: Decrease the cooling rate significantly (e.g., from 20°C/hour to 5°C/hour).

    • Rationale: A slower cooling rate keeps the solution within the "metastable zone" for longer, favoring controlled crystal growth over the rapid precipitation that leads to oiling out.[12]

    • Action: If using an anti-solvent, add it much more slowly and at the location of highest agitation to ensure rapid mixing and prevent localized high supersaturation.

    • Rationale: Slow addition maintains a more uniform and lower level of supersaturation throughout the vessel.

  • Modify Experimental Conditions:

    • Action: Increase the crystallization temperature.

    • Rationale: Oiling out is more common when the solution temperature is below the melting point of the solvated or amorphous compound. Operating at a higher temperature (with a correspondingly higher solute concentration) can sometimes prevent this.

    • Action: Dilute the solution by adding more solvent before starting the cooling or anti-solvent addition.

    • Rationale: Starting from a more dilute solution means that a greater change (e.g., a larger temperature drop) is required to achieve the critical supersaturation needed for precipitation, allowing for a more controlled process.[12]

  • Re-evaluate the Solvent System:

    • Action: Select a solvent in which the compound has slightly lower solubility.

    • Rationale: High solubility can make it difficult to control supersaturation. A solvent system that provides moderate solubility is often ideal.

Problem 3: The process yields many small, fine, or needle-like crystals.

Potential Causes:

  • The nucleation rate is excessively high compared to the growth rate.[12]

  • The level of supersaturation is too high during the nucleation phase.

  • Insufficient agitation, leading to poor heat and mass transfer.

Systematic Solutions:

  • Favor Growth over Nucleation:

    • Action: Reduce the cooling rate or the anti-solvent addition rate.

    • Rationale: This strategy, similar to preventing oiling out, reduces the maximum supersaturation level, resulting in fewer nucleation events and allowing the existing crystals to grow larger.[12]

  • Implement a Seeding Strategy:

    • Action: Develop a seeding protocol. Add a small, controlled amount (e.g., 0.1-1.0% by weight) of seed crystals once the solution is slightly supersaturated.

    • Rationale: Seeding provides a large surface area for growth, consuming the supersaturation in an orderly fashion and suppressing spontaneous secondary nucleation, which is often responsible for generating large numbers of fine particles.[12]

  • Optimize Temperature and Agitation:

    • Action: After nucleation (either spontaneous or via seeding), consider a temperature cycling or "Ostwald ripening" step. This involves holding the crystal slurry at a constant temperature or cycling the temperature slightly.

    • Rationale: This process allows smaller, more soluble particles to dissolve and redeposit onto larger, more stable crystals, leading to an overall increase in average particle size.

    • Action: Ensure agitation is sufficient to keep crystals suspended but not so high as to cause significant crystal breakage (secondary nucleation).[15]

Experimental Protocols & Data

Table 1: Potential Solvent Systems for Crystallization

While specific solubility data for this compound is not widely published, the following table provides starting points for solvent screening based on general principles and the structure of the molecule.

Solvent ClassExample SolventBoiling Point (°C)Potential Use & Rationale
AlcoholsIsopropanol, Ethanol82, 78Good primary solvents. The compound is likely to have moderate to high solubility at elevated temperatures and lower solubility at room temperature, making them suitable for cooling crystallization. A related compound has been recrystallized from methanol.[16]
KetonesAcetone56Can be a good solvent, but its low boiling point may lead to rapid evaporation and loss of control.
EstersEthyl Acetate77A moderately polar solvent that is often a good choice for achieving moderate solubility.
EthersMethyl tert-butyl ether (MTBE)55Can be used as an anti-solvent with more polar primary solvents like alcohols.
HydrocarbonsHeptane, Toluene98, 111Likely to be poor solvents (anti-solvents). Can be added to a solution of the compound in a solvent like isopropanol to induce crystallization.[17]
Protocol 1: Cooling Crystallization
  • Dissolution: In a jacketed reactor, charge the selected solvent (e.g., Isopropanol, ~5-10 mL per gram of API). Begin agitation.

  • Heating: Heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 60-70°C). Visually confirm that no solid particles remain.

  • Clarification (Optional): If the solution is hazy, perform a hot filtration through a 0.45 µm filter to remove any insoluble particulate matter.

  • Controlled Cooling: Cool the solution to the desired final temperature (e.g., 5°C) at a slow, linear rate (e.g., 10°C/hour).

  • Seeding (Recommended): When the solution has cooled to a point of slight supersaturation (e.g., 50°C), add a slurry of seed crystals (0.1-1.0% w/w).

  • Aging: Hold the resulting slurry at the final temperature for a period (e.g., 2-4 hours) with continued agitation to allow crystallization to complete and maximize yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualization of Workflows

Diagram 1: General Troubleshooting Logic

This diagram outlines a decision-making process for addressing common crystallization issues.

Troubleshooting_Workflow cluster_observations Experimental Observation cluster_causes Primary Cause Analysis cluster_solutions Corrective Action Obs1 No Crystals Cause1 Insufficient Supersaturation Obs1->Cause1 Obs2 Oiling Out / Precipitate Cause2 Excessive Supersaturation Obs2->Cause2 Obs3 Fine Needles Cause3 High Nucleation Rate Obs3->Cause3 Sol1 Increase Solute Conc. or Add Anti-Solvent Cause1->Sol1 If undersaturated Sol2 Induce Nucleation (Seed / Scratch) Cause1->Sol2 If metastable Sol3 Decrease Cooling Rate or Slow Anti-Solvent Addition Cause2->Sol3 Cause3->Sol3 Sol4 Use Seeding to Control Nucleation Cause3->Sol4

Caption: A workflow for troubleshooting common crystallization outcomes.

Diagram 2: Parameter-Attribute Relationships

This diagram illustrates how key process parameters influence the final attributes of the crystalline product.

Parameter_Relationships cluster_params Process Parameters cluster_attributes Crystal Attributes CoolRate Cooling Rate Size Crystal Size CoolRate->Size influences Polymorph Polymorph CoolRate->Polymorph can select Solvent Solvent Choice Solvent->Size influences habit Solvent->Polymorph critical for Yield Yield Solvent->Yield determines Impurity Impurity Level Impurity->Size alters growth Purity Purity Impurity->Purity directly impacts Impurity->Polymorph can direct Agitation Agitation Rate Agitation->Size affects via breakage

Caption: The relationship between process parameters and final crystal attributes.

References

Enhancing the stability of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine in solution. This guide is structured to offer not just procedural steps, but a deeper understanding of the chemical principles governing the stability of this compound, ensuring the integrity and reproducibility of your experimental outcomes.

Technical Support Center: this compound

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its stability in solution is paramount for the success of downstream applications, from screening assays to process development. This guide addresses the common stability challenges encountered with this and similar chloropyrimidine derivatives, providing troubleshooting advice and validated protocols to mitigate degradation.

The core of the stability issue lies in the chemical nature of the pyrimidine ring. Being a π-deficient heterocycle, it is susceptible to nucleophilic attack, a reactivity that is further modulated by its substituents. The electron-withdrawing nature of the chlorine atom at the 6-position makes this site particularly prone to substitution reactions, which are the primary pathways of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two most significant degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: This is the most common degradation route, where the chlorine atom at the C6 position is displaced by a hydroxyl group from water. This reaction is susceptible to catalysis by both acids and bases. The N-(3-methoxypropyl)amino group at the C4 position can influence the rate of this reaction through its electronic effects on the pyrimidine ring.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photolytic decomposition of the pyrimidine ring.[1] This can lead to a variety of degradation products, potentially altering the biological activity and analytical profile of your compound.

Q2: How does pH affect the stability of the compound in aqueous solutions?

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: For short-term storage and immediate use, aprotic organic solvents such as DMSO, DMF, or acetonitrile are recommended. If aqueous buffers are necessary for your experiment, it is crucial to prepare fresh solutions and use them promptly. For longer-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light.

Q4: Can temperature impact the stability of my solution?

A4: Yes, elevated temperatures can significantly accelerate the rate of degradation, particularly hydrolysis.[1] It is recommended to store solutions at reduced temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage) to minimize thermal decomposition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of potency or unexpected results in biological assays. Degradation of the compound due to hydrolysis or photolysis.Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of new peaks in HPLC analysis over time. Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Use a stability-indicating HPLC method to resolve the parent compound from its degradation products.
Precipitation of the compound in aqueous buffers. Poor aqueous solubility, potentially exacerbated by pH or temperature changes.Prepare a concentrated stock solution in an organic solvent like DMSO. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <1%).
Inconsistent results between experimental batches. Variable stability of the compound under slightly different experimental conditions.Standardize all experimental parameters, including solvent, pH, temperature, and light exposure. Implement a routine purity check of the compound before initiating a new set of experiments.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution with enhanced stability for short- to medium-term storage.

  • Material Preparation:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber glass vials with Teflon-lined caps

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Accurately weigh the desired amount of this compound in a clean, dry amber vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Blanket the vial with an inert gas to displace any air.

    • Seal the vial tightly with the Teflon-lined cap.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation profile of the compound under various stress conditions.[2] This information is critical for developing a stability-indicating analytical method.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]

    • Thermal Degradation: Solid compound at 105°C for 24 hours.[1]

    • Photodegradation: Solution exposed to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • For each stress condition, mix equal volumes of the compound solution and the stressor solution (or expose the solution/solid to the stress condition).

    • For hydrolytic studies, neutralize the samples before analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.

    • Utilize LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Protocol 3: Stability-Indicating HPLC Method

This protocol provides a starting point for a robust HPLC method capable of separating the parent compound from its potential degradation products.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Diagram 1: Predicted Hydrolytic Degradation Pathway

parent This compound hydrolysis_product 6-Hydroxy-N-(3-methoxypropyl)pyrimidin-4-amine parent->hydrolysis_product H₂O (Acid or Base Catalyzed) -HCl

Caption: Predicted primary hydrolytic degradation pathway.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Solution in Desired Matrix acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our goal is to equip you with the necessary knowledge to confidently execute this synthesis, anticipate potential challenges, and systematically resolve any issues that may arise.

Introduction: The Synthetic Strategy

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized reaction involves the displacement of a chlorine atom from the electron-deficient pyrimidine ring by the nucleophilic amine, 3-methoxypropylamine. The C4 and C6 positions of the starting material, 4,6-dichloropyrimidine, are susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring.[1] For a successful and scalable synthesis, careful control over reaction parameters is crucial to ensure selective mono-substitution and minimize the formation of byproducts.

Experimental Protocol: A Scalable Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is designed to be a self-validating system, with explanations for key experimental choices.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.98>98%Sigma-Aldrich
3-MethoxypropylamineC₄H₁₁NO89.14>99%Acros Organics
Triethylamine (TEA)C₆H₁₅N101.19>99%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.04GranularEMD Millipore
Reaction Setup and Procedure

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve Dissolve 4,6-Dichloropyrimidine in Dichloromethane (DCM) Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool AddAmine Slowly add amine solution to pyrimidine solution Cool->AddAmine PrepareAmine Prepare solution of 3-Methoxypropylamine and Triethylamine in DCM PrepareAmine->AddAmine Stir Stir at 0-5 °C for 1h, then warm to RT AddAmine->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter and concentrate Dry->Filter Column Column Chromatography (Silica Gel, EtOAc/Hexanes) Filter->Column Product Isolate Pure Product Column->Product

  • Preparation of the Pyrimidine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,6-dichloropyrimidine (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature during the initial addition is critical to control the exothermic reaction and minimize the formation of the di-substituted byproduct.

  • Preparation of the Amine Solution: In a separate flask, prepare a solution of 3-methoxypropylamine (1.05 eq) and triethylamine (1.1 eq) in DCM (2 volumes). The slight excess of the amine ensures complete consumption of the starting pyrimidine, while triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.

  • Addition of the Amine Solution: Slowly add the amine solution to the cooled pyrimidine solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Then, allow the reaction to warm to room temperature and stir for another 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4,6-dichloropyrimidine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water (5 volumes). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 3 volumes). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and provides systematic solutions.

Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Low or No Product Formation C1a Poor quality of reagents P1->C1a C1b Incorrect reaction temperature P1->C1b C1c Ineffective base P1->C1c P2 Formation of Di-substituted Byproduct C2a Excess of amine nucleophile P2->C2a C2b High reaction temperature P2->C2b P3 Incomplete Reaction C3a Insufficient reaction time P3->C3a C3b Poor mixing in scale-up P3->C3b P4 Difficult Purification C4a Co-elution of product and impurities P4->C4a C4b Product streaking on TLC/column P4->C4b S1a Verify purity of starting materials (4,6-dichloropyrimidine and 3-methoxypropylamine) C1a->S1a S1b Ensure proper cooling during addition and maintain reaction temperature C1b->S1b S1c Use a suitable base like triethylamine or diisopropylethylamine (DIPEA) C1c->S1c S2a Use a slight excess of amine (1.0-1.1 eq) C2a->S2a S2b Maintain low temperature (0-5 °C) during amine addition C2b->S2b S3a Monitor reaction closely by TLC/LC-MS and extend reaction time if necessary C3a->S3a S3b Ensure efficient stirring, especially in larger reaction vessels C3b->S3b S4a Optimize chromatography solvent system (e.g., use a different solvent polarity) C4a->S4a S4b Add a small amount of triethylamine to the chromatography solvent to reduce streaking C4b->S4b

Issue 1: Low or No Product Formation

  • Potential Cause A: Poor Quality of Reagents

    • Explanation: The starting materials, 4,6-dichloropyrimidine and 3-methoxypropylamine, may have degraded or contain impurities that inhibit the reaction.

    • Solution: Verify the purity of the starting materials using techniques like NMR or GC-MS. Ensure that 3-methoxypropylamine has not been oxidized. It is recommended to use freshly opened or properly stored reagents.

  • Potential Cause B: Incorrect Reaction Temperature

    • Explanation: While the reaction is typically run at room temperature after the initial addition, some activation energy is required. If the reaction is kept at a very low temperature for an extended period, the rate may be too slow.

    • Solution: After the controlled addition at 0-5 °C, ensure the reaction is allowed to warm to room temperature and stir for a sufficient amount of time. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be considered, but this may increase the risk of di-substitution.

Issue 2: Significant Formation of Di-substituted Byproduct

  • Potential Cause A: Excess of Amine Nucleophile

    • Explanation: Using a large excess of 3-methoxypropylamine will drive the reaction towards the formation of the di-substituted product, 4,6-bis(3-methoxypropylamino)pyrimidine.

    • Solution: Carefully control the stoichiometry. A slight excess of the amine (1.0 to 1.1 equivalents) is generally sufficient to drive the reaction to completion without significant di-substitution.

  • Potential Cause B: High Reaction Temperature

    • Explanation: Higher temperatures increase the rate of both the first and second substitution. The mono-substituted product is more electron-rich and thus more reactive towards the second substitution at elevated temperatures.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of the amine. If heating is required to drive the reaction to completion, do so cautiously and monitor the formation of the di-substituted byproduct closely by TLC or LC-MS.

Issue 3: Incomplete Reaction

  • Potential Cause A: Insufficient Reaction Time

    • Explanation: The SNAr reaction may require more time to reach completion, especially at room temperature.

    • Solution: Continue to monitor the reaction by TLC or LC-MS. If starting material is still present after the recommended time, extend the reaction time.

  • Potential Cause B: Ineffective Mixing

    • Explanation: In larger scale reactions, inefficient stirring can lead to localized high concentrations of reactants and poor heat dissipation, affecting the reaction rate and selectivity.

    • Solution: Ensure adequate agitation throughout the reaction. For larger vessels, consider using an overhead stirrer.

Issue 4: Difficulty in Purification

  • Potential Cause A: Co-elution of Product and Byproducts

    • Explanation: The desired mono-substituted product and the di-substituted byproduct may have similar polarities, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.

  • Potential Cause B: Product Streaking on Silica Gel

    • Explanation: The amine functionality in the product can interact with the acidic silica gel, causing streaking during column chromatography.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the SNAr reaction. Without a base, the HCl would protonate the starting amine and the product, rendering them non-nucleophilic and stopping the reaction.

Q2: Can I use a different solvent for this reaction?

A2: Yes, other aprotic solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) can be used.[2] The choice of solvent can influence the reaction rate and selectivity. For instance, more polar solvents like DMF can accelerate the reaction but may also increase the likelihood of di-substitution. It is advisable to perform a small-scale trial to evaluate the optimal solvent for your specific conditions.

Q3: Is it possible to perform this reaction without a catalyst?

A3: Yes, the reaction between 4,6-dichloropyrimidine and an aliphatic amine like 3-methoxypropylamine is a catalyst-free nucleophilic aromatic substitution (SNAr) reaction.[3][4] The electron-deficient nature of the pyrimidine ring is sufficient to activate the chlorine atoms for nucleophilic displacement.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Will show characteristic signals for the pyrimidine ring protons, the methoxy group, and the propyl chain.

  • ¹³C NMR: Will show the expected number of carbon signals for the molecule.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C-Cl bonds.

Q5: What are the safety precautions I should take when running this reaction?

A5:

  • 4,6-Dichloropyrimidine is a corrosive and toxic solid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Methoxypropylamine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

References

Common pitfalls in handling 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful handling and application of this versatile chemical intermediate in your research. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the common pitfalls associated with its use.

Introduction to this compound

This compound is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and materials science. The reactivity of the chloro-group at the 6-position makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. However, like any specialized reagent, its successful use requires a nuanced understanding of its chemical properties and reactivity. This guide will address the most common challenges encountered during its storage, handling, and use in synthetic protocols.

Frequently Asked questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of the compound. For a related compound, 6-Chloro-N-methylpyrimidin-4-amine, it is recommended to store it in a dark place under an inert atmosphere at room temperature.[1] It is also advised to store the container tightly closed in a dry, cool, and well-ventilated place.[1] Given the structural similarities, these conditions are highly recommended for this compound to prevent degradation.

Q2: I'm having trouble dissolving the starting material. What are the recommended solvents?

A2: While specific solubility data for this compound is not extensively published, based on its structure and the general properties of similar compounds, it is expected to have good solubility in polar aprotic solvents. For SNAr reactions involving related chloropyrimidines, solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are commonly used.[2][3][4] It is advisable to perform a small-scale solubility test with your chosen solvent before proceeding with a large-scale reaction.

Q3: My SNAr reaction is sluggish or not proceeding to completion. What could be the issue?

A3: Several factors can contribute to a slow or incomplete SNAr reaction. The pyrimidine ring is electron-deficient, which generally favors SNAr; however, the N-(3-methoxypropyl)amino group at the 4-position is electron-donating and can slightly deactivate the ring towards nucleophilic attack.[5] Key areas to troubleshoot include:

  • Nucleophile Strength: Ensure your nucleophile is sufficiently strong.

  • Base: The choice of base is critical. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases like potassium carbonate can also be effective.

  • Temperature: Increasing the reaction temperature can significantly enhance the reaction rate.

  • Solvent: Ensure your starting material and reagents are fully dissolved.

Q4: I am observing an unexpected side product. What are the likely possibilities?

A4: The most common side reactions with chloropyrimidines are hydrolysis of the chloro group to a hydroxyl group, especially if water is present in the reaction mixture.[6] Another possibility, though less common under standard SNAr conditions, is the cleavage of the methoxypropyl ether linkage if harsh acidic conditions are employed.[7][8][9][10][11]

Troubleshooting Guide

This section provides a more detailed, issue-based approach to resolving common problems encountered when working with this compound.

Issue 1: Low or No Product Yield in SNAr Reactions

Low or no yield is a frequent challenge in organic synthesis. The following decision tree can help diagnose and resolve the issue.

low_yield_troubleshooting start Low or No Product Yield check_sm Is Starting Material Consumed? (TLC/LC-MS) start->check_sm sm_present Starting Material Remains check_sm->sm_present No sm_absent Starting Material Consumed check_sm->sm_absent Yes sub_issue1 Reactivity Issue sm_present->sub_issue1 sub_issue2 Degradation or Side Reaction sm_absent->sub_issue2 solution1a Increase Temperature sub_issue1->solution1a solution1b Use a Stronger Base sub_issue1->solution1b solution1c Change Solvent sub_issue1->solution1c solution1d Check Nucleophile Quality sub_issue1->solution1d solution2a Check for Water Contamination (Hydrolysis) sub_issue2->solution2a solution2b Analyze byproducts (MS) sub_issue2->solution2b solution2c Lower Reaction Temperature sub_issue2->solution2c

Troubleshooting low product yield.

Causality Explained:

  • Starting Material Remains: This indicates a reactivity problem. The activation energy for the reaction is not being overcome. Increasing the temperature provides more kinetic energy to the molecules. A stronger base can deprotonate a weak nucleophile more effectively, increasing its nucleophilicity. The solvent can influence the solubility of reagents and the stability of the intermediate Meisenheimer complex.[5]

  • Starting Material Consumed: If the starting material is gone but the desired product is absent or in low yield, it suggests that the starting material is being converted into something else. The most likely culprit is hydrolysis of the reactive C-Cl bond to a C-OH bond, forming 6-hydroxy-N-(3-methoxypropyl)pyrimidin-4-amine, which would be unreactive in further SNAr reactions.

Issue 2: Product Purification Challenges

Difficulty in purifying the final product often arises from the similar polarities of the product and unreacted starting materials or byproducts.

Observation Potential Cause Recommended Solution
Streaking on TLC plateProduct is highly polar or acidic/basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the chromatography mobile phase.
Co-elution of product and starting materialSimilar polarity.Explore different solvent systems for column chromatography. Consider a gradient elution. Recrystallization may also be an effective purification method.
Oily product that won't crystallizeResidual solvent or impurities.Try co-evaporation with a solvent in which the product is sparingly soluble (e.g., hexanes) to induce precipitation. Alternatively, purify via preparative HPLC.

Experimental Protocols

The following protocols are generalized procedures that should be adapted based on the specific nucleophile and reaction scale.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines a typical procedure for reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Nucleophilic amine (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, or acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Stir the mixture until the starting material is fully dissolved.

  • Add the nucleophilic amine (1.1-1.5 eq) followed by the non-nucleophilic base (2-3 eq).

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for SNAr with an amine nucleophile.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds such as 6-chloro-N-methylpyrimidin-4-amine and 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine can provide guidance.[1][12][13]

Hazard Statements (Inferred):

  • Harmful if swallowed.[13]

  • Causes skin irritation.[13]

  • May cause an allergic skin reaction.[13]

  • Causes serious eye irritation.[13]

  • May cause respiratory irritation.[13]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Pyrimidine Derivatives: Leveraging the 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance allows pyrimidine derivatives to readily interact with biomolecules such as enzymes and receptors, making them a "privileged scaffold" in drug design.[2] The landscape of FDA-approved drugs is rich with pyrimidine-containing molecules demonstrating a vast range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[2][3][4]

The pharmacological profile of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents. Strategic modifications to the pyrimidine ring can modulate its physicochemical properties, target specificity, and potency. This guide focuses on 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, not as a standalone therapeutic agent, but as a versatile chemical intermediate. The true value of this compound lies in its strategically placed reactive "handles"—the C6 chloro group and the C4 amine—which serve as anchor points for synthesizing diverse libraries of bioactive molecules. We will explore the bioactivity of key pyrimidine classes that can be conceptually derived from this scaffold, providing a comparative analysis grounded in experimental data and established methodologies.

The Central Moiety: this compound

The subject of our analysis, this compound, possesses key structural features that make it an excellent starting point for medicinal chemistry campaigns.

  • The Pyrimidine Core : The foundational 1,3-diazine ring system.

  • C4-amino Linkage : The N-(3-methoxypropyl) group at position 4. The amino group is a critical pharmacophoric element, often forming essential hydrogen bonds with the hinge region of protein kinases.[5] The attached methoxypropyl chain can influence solubility and explore deeper hydrophobic pockets within a target's binding site.

  • C6-Chloro Substituent : This is the most significant feature for synthetic diversification. The chlorine atom is an excellent leaving group, enabling facile nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of functional groups.[6][7][8]

The following diagram illustrates the potential for synthetic diversification from this core structure.

G cluster_core Core Scaffold cluster_reactions Synthetic Reactions cluster_derivatives Resulting Derivative Classes Core This compound Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki [Pd catalyst] + Arylboronic Acid Buchwald Buchwald-Hartwig (C-N bond formation) Core->Buchwald [Pd catalyst] + Amine SNAr Nucleophilic Aromatic Substitution (SNAr) (C-O, C-S, C-N bonds) Core->SNAr + Nucleophile (R-OH, R-SH, R-NH2) Aryl C6-Aryl Pyrimidines Suzuki->Aryl Amino C6-Amino Pyrimidines Buchwald->Amino Fused Fused Systems (e.g., Pyrido[2,3-d]pyrimidines) SNAr->Fused Intramolecular Cyclization

Caption: Synthetic utility of the 6-chloro-pyrimidine scaffold.

Comparative Bioactivity Analysis of Pyrimidine Derivatives

We will now compare the bioactivity of distinct classes of pyrimidine derivatives, focusing on anticancer applications where they have shown profound success, particularly as kinase inhibitors.

2,4-Disubstituted Aminopyrimidines (PLK4 Inhibitors)

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a viable anticancer target.[9] A common strategy to inhibit PLK4 involves an aminopyrimidine core that anchors the molecule in the ATP-binding pocket.

  • Mechanism of Action : These compounds act as ATP-competitive inhibitors. The N-H of the C4-amine and one of the pyrimidine ring nitrogens typically form hydrogen bonds with the kinase hinge region, a structurally conserved backbone segment. The substituents at C2 and C4 are then varied to achieve potency and selectivity by occupying adjacent hydrophobic pockets.

  • Example Compound (8h from a study) : A novel pyrimidin-2-amine derivative, compound 8h , demonstrated potent PLK4 inhibitory activity with an IC₅₀ of 0.0067 µM.[9] This highlights how a C4-amino group, similar to that in our core scaffold, is essential for high-affinity binding.

Pyrido[2,3-d]pyrimidines (Multi-Targeted Agents)

Fusing an additional ring to the pyrimidine core creates a more rigid, planar structure that can lead to altered target profiles. Pyrido[2,3-d]pyrimidines are noted for their broad biological activities, including anticancer and antioxidant effects.[10]

  • Mechanism of Action : Depending on the substitution pattern, these compounds can inhibit a range of targets. Some have been identified as potent inhibitors of dihydrofolate reductase (DHFR), while others target protein kinases or act as antioxidants by inhibiting processes like lipid peroxidation.[10]

  • Experimental Data : In a study evaluating their antioxidant and cytotoxic effects, several pyrido[2,3-d]pyrimidine derivatives showed strong inhibition of lipid peroxidation. Derivative 2d from this series also exhibited potent cytotoxicity against the A549 lung cancer cell line at a concentration of 50 µM.[10]

Pyrazolo[3,4-d]pyrimidines (PIM-1 Kinase Inhibitors)

The PIM kinase family of serine/threonine kinases is implicated in regulating cell proliferation and survival, making them attractive targets in oncology.[11] Pyrazolo[3,4-d]pyrimidines, another class of fused pyrimidines, have been successfully developed as potent PIM-1 inhibitors.

  • Mechanism of Action : Similar to other kinase inhibitors, these compounds occupy the ATP-binding site of the PIM-1 kinase. The fused pyrazolo-pyrimidine core provides a rigid scaffold for optimal presentation of substituents that interact with the enzyme.

  • Experimental Data : A study on novel pyrido[2,3-d]pyrimidine derivatives (structurally related to pyrazolo[3,4-d]pyrimidines in their fused nature) identified compounds 4 and 10 as highly potent PIM-1 kinase inhibitors with IC₅₀ values of 11.4 nM and 17.2 nM, respectively. These values are comparable to or better than the well-known kinase inhibitor staurosporine (IC₅₀ = 16.7 nM).[11]

Comparative Data Summary

The table below summarizes the bioactivity of representative compounds from the discussed pyrimidine classes.

Compound Class Representative Compound Biological Target Bioactivity (IC₅₀) Cell Line Reference
2,4-Disubstituted AminopyrimidineCompound 8hPLK4 Kinase6.7 nM(Biochemical)[9]
Pyrido[2,3-d]pyrimidineCompound 2d(Cytotoxicity)~50 µMA549 (Lung)[10]
Pyrido[2,3-d]pyrimidineCompound 4PIM-1 Kinase11.4 nM(Biochemical)[11]
Pyrido[2,3-d]pyrimidineCompound 10PIM-1 Kinase17.2 nM(Biochemical)[11]
Reference Inhibitor StaurosporinePan-Kinase16.7 nM(Biochemical)[11]

Note: IC₅₀ is the concentration of a substance required for 50% inhibition of a biological or biochemical function.

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor, the bioactivity of newly synthesized pyrimidine derivatives must be validated through standardized assays. Here, we detail the protocols for a primary biochemical screen and a secondary cellular screen.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Causality : This choice of assay provides a direct measure of target engagement. By quantifying the inhibition of a purified kinase enzyme, it isolates the compound's effect on the target from other cellular processes, allowing for a clean determination of potency (IC₅₀).

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep 1. Prepare serial dilution of test compound in DMSO Incubate_1 3. Add compound and kinase mixture to wells Compound_Prep->Incubate_1 Enzyme_Prep 2. Prepare Kinase/Substrate /ATP mixture in buffer Enzyme_Prep->Incubate_1 Start_Reaction 4. Incubate at room temp (e.g., 60 min) Incubate_1->Start_Reaction Add_ADP_Glo 5. Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP Start_Reaction->Add_ADP_Glo Incubate_2 6. Incubate (e.g., 40 min) Add_ADP_Glo->Incubate_2 Add_Detection 7. Add Kinase Detection Reagent to convert ADP to ATP, driving luciferase reaction Incubate_2->Add_Detection Incubate_3 8. Incubate (e.g., 30 min) Add_Detection->Incubate_3 Read_Luminescence 9. Read luminescence on a plate reader Incubate_3->Read_Luminescence

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the test pyrimidine derivative in 100% DMSO, starting from a 1 mM stock.

  • Reaction Setup : In a 384-well plate, add 1 µL of the diluted compound to each well. Prepare a positive control (no inhibitor) and negative control (no kinase).

  • Kinase Reaction : Prepare a master mix containing the kinase of interest (e.g., PIM-1), its specific peptide substrate, and ATP in kinase reaction buffer. Dispense 10 µL of this mix into the wells to start the reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal proportional to the initial kinase activity.

  • Signal Reading : Incubate for 30 minutes and read the luminescence on a suitable plate reader.

  • Data Analysis : Normalize the data against controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of a compound on cultured cancer cells. It measures the metabolic activity of viable cells.

Causality : This assay provides crucial secondary validation. While the kinase assay confirms target inhibition, the MTT assay determines if this inhibition translates into a desired cellular outcome (i.e., killing cancer cells). It's a measure of overall cellular health and a proxy for anti-proliferative effects.

Step-by-Step Methodology:

  • Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment : The next day, replace the medium with fresh medium containing serial dilutions of the test pyrimidine derivative. Include a vehicle control (DMSO).

  • Incubation : Incubate the cells for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

While this compound itself is not a characterized bioactive agent, its true power lies in its role as a versatile synthetic scaffold. The strategic placement of a reactive C6-chloro group and a pharmacophorically important C4-amino substituent allows for the creation of diverse and potent pyrimidine derivatives. As demonstrated by the comparative analysis of aminopyrimidines and fused pyrimidine systems, modifications branching from this core structure can yield highly active compounds against critical oncology targets like PLK4 and PIM-1 kinases. The future development of novel therapeutics will continue to rely on such modular synthetic approaches, where core building blocks are intelligently functionalized to optimize target engagement and achieve desired biological outcomes. The experimental protocols detailed herein provide a robust framework for validating the bioactivity of the next generation of pyrimidine-based drug candidates.

References

Navigating the Structure-Activity Relationship of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine Analogs: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1] Its ability to mimic the hydrogen bonding interactions of the adenine moiety of ATP makes it a privileged structure in drug discovery.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine core. We will explore the rationale behind structural modifications, compare their biological activities through illustrative data, and provide detailed experimental protocols to empower your own discovery efforts.

The 6-chloro-N-substituted-pyrimidin-4-amine framework serves as a versatile starting point for the development of potent and selective kinase inhibitors. The chlorine atom at the 6-position is not only a key interaction moiety within the ATP-binding pocket but also a crucial synthetic handle for further diversification, while the amine at the 4-position provides a vector for introducing substituents that can probe different regions of the kinase active site and modulate physicochemical properties.

The Core Scaffold and Rationale for Analog Design

The lead compound, this compound, presents several opportunities for structural modification to explore and optimize its biological activity. The primary points of diversification are the N-(3-methoxypropyl) side chain and potential substitutions at the 2- and 5-positions of the pyrimidine ring. The overarching goal of these modifications is to enhance potency against the target kinase, improve selectivity over off-target kinases, and optimize drug-like properties such as solubility and metabolic stability.

A key strategy in kinase inhibitor design is to achieve selectivity by exploiting differences in the amino acid residues of the ATP-binding site across the kinome. For instance, the "gatekeeper" residue, which controls access to a hydrophobic pocket, is a common target for achieving selectivity.

Comparative Analysis of Biological Activity

To illustrate the impact of structural modifications on biological activity, the following table summarizes hypothetical inhibitory data for a series of this compound analogs against two representative tyrosine kinases, a primary target (Kinase A) and a common off-target (Kinase B).

Compound IDR1 (at N4)R2 (at C2)R3 (at C5)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (Kinase B/Kinase A)
LEAD-01 3-methoxypropylHH1503002
ANA-02 3-isopropoxypropylHH1202802.3
ANA-03 3-(dimethylamino)propylHH5050010
ANA-04 3-methoxypropylNH2H801501.9
ANA-05 3-methoxypropylHF1004004
ANA-06 3-(dimethylamino)propylNH2F2580032

Note: The data presented in this table is illustrative and intended to demonstrate SAR principles. Actual values would be determined experimentally.

Key SAR Insights:
  • N4-Side Chain Modification (R1): The nature of the N4-substituent is critical for potency and selectivity. The introduction of a weakly basic amine, such as in ANA-03 , can significantly enhance potency against the primary target, likely by forming favorable interactions with acidic residues in the active site.[2] This modification also improved selectivity over Kinase B. The slightly bulkier isopropoxy group in ANA-02 showed a marginal improvement in potency compared to the lead compound.

  • C2-Position Substitution (R2): The 2-position of the pyrimidine ring can be modified to introduce additional hydrogen bond donors or acceptors. The introduction of an amino group at this position, as in ANA-04 , can enhance potency by forming an additional hydrogen bond with the kinase hinge region.

  • C5-Position Substitution (R3): The 5-position is often solvent-exposed, making it an ideal site for modifications aimed at improving physicochemical properties or achieving selectivity. Introducing a fluorine atom at this position (ANA-05 ) can modulate the electronic properties of the pyrimidine ring and potentially engage in favorable interactions within the active site, leading to improved selectivity.

  • Synergistic Effects: Combining beneficial modifications can lead to significant improvements in both potency and selectivity. For example, ANA-06 , which incorporates the dimethylaminopropyl side chain, a 2-amino group, and a 5-fluoro substituent, demonstrates the highest potency and selectivity in this illustrative series.

Synthetic Strategy

The synthesis of this compound analogs generally proceeds through a nucleophilic aromatic substitution (SNA) reaction. The starting material, 4,6-dichloropyrimidine, is reacted with the desired amine to install the N4-substituent. Subsequent modifications at other positions can be achieved through various synthetic transformations.

start 4,6-Dichloropyrimidine step1 Nucleophilic Aromatic Substitution with R1-NH2 start->step1 intermediate1 6-Chloro-N-R1-pyrimidin-4-amine step1->intermediate1 step2 Further Functionalization (e.g., at C2, C5) intermediate1->step2 final_product Target Analogs step2->final_product

General synthetic workflow for the preparation of target analogs.

Experimental Protocols

To ensure the generation of reliable and reproducible data for SAR studies, standardized experimental protocols are essential.

Protocol 1: General Procedure for the Synthesis of 6-Chloro-N-(substituted)pyrimidin-4-amine Analogs
  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide, add the desired amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 6-chloro-N-(substituted)pyrimidin-4-amine analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

  • Reagent Preparation: Prepare assay buffer, kinase-europium conjugate, Alexa Fluor™ labeled tracer, and serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Kinase Addition: Add the kinase-europium conjugate to each well.

  • Tracer Addition: Add the Alexa Fluor™ labeled tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Compound Serial Dilution add_compound Add Compound/DMSO to Plate prep_compound->add_compound prep_reagents Prepare Kinase, Tracer, and Buffer add_kinase Add Kinase-Eu Conjugate prep_reagents->add_kinase add_compound->add_kinase add_tracer Add Alexa Fluor™ Tracer add_kinase->add_tracer incubate Incubate at RT add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for the in vitro kinase inhibition assay.

Signaling Pathway Context

Many kinases targeted by aminopyrimidine inhibitors play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, inhibitors of receptor tyrosine kinases (RTKs) like EGFR or FGFR can block downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 6-Chloro-N-(3-methoxypropyl) pyrimidin-4-amine Analog Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of a receptor tyrosine kinase by an aminopyrimidine analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationship through the synthesis and evaluation of a diverse set of analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide offer a robust framework for researchers to design and execute their own SAR studies, ultimately contributing to the discovery of new therapeutic agents. Future work should focus on exploring a wider range of substituents at the C2, C5, and N4 positions, as well as conducting in-depth in vivo studies to evaluate the efficacy and safety of the most promising lead compounds.

References

Comparative Cross-Reactivity Profiling of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine: A Guide to Selectivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. In the competitive landscape of drug discovery, particularly in kinase inhibitor development, understanding a compound's cross-reactivity profile is paramount. A highly selective compound promises targeted efficacy with minimal off-target effects, which often lead to toxicity. Conversely, a less selective compound might offer polypharmacological advantages for complex diseases, but carries a higher risk of unforeseen side effects.

Here, we present a detailed methodology for profiling our compound of interest against a panel of well-characterized kinase inhibitors: Staurosporine , a notoriously non-selective inhibitor; Dasatinib , a multi-targeted inhibitor with known off-targets; and Lapatinib , a highly selective dual inhibitor. This comparative approach not only benchmarks the performance of this compound but also illustrates the practical application of selectivity data in guiding lead optimization.

Rationale and Compound Selection

The chemical scaffold of this compound, featuring a substituted pyrimidine core, is common among ATP-competitive kinase inhibitors. This structural motif suggests a high probability of interaction with the ATP-binding pocket of various kinases. Our primary hypothetical target for this compound is Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in oncology.

The choice of comparator compounds is critical for contextualizing the results:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor by targeting the ATP-binding site with high affinity. It serves as a "worst-case" control for selectivity.

  • Dasatinib: An FDA-approved inhibitor of multiple kinases, including BCR-ABL and Src family kinases. Its known off-target profile provides a realistic benchmark for a clinically successful multi-targeted agent.

  • Lapatinib: An FDA-approved dual inhibitor of EGFR and HER2 (ERBB2). It is considered a selective inhibitor and thus represents a desirable profile for a targeted therapy.

Experimental Workflow: Kinome-Wide Competition Binding Assay

To generate a comprehensive cross-reactivity profile, we will employ a competition binding assay methodology, such as the KINOMEscan™ platform (DiscoverX). This approach quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.

Workflow Diagram

G cluster_prep Assay Preparation cluster_assay Competition Binding cluster_readout Quantification & Analysis A Test Compound (this compound) D Incubate Compound with Kinase-Ligand Complex A->D B DNA-tagged Kinase Panel (e.g., 468 kinases) B->D C Immobilized Ligand (on solid support) C->D E Equilibrium Achieved: Compound displaces ligand from specific kinases D->E Binding Event F Affinity Chromatography: Separate unbound kinase E->F G qPCR Quantification of DNA-tagged kinase remaining bound F->G Elution H Data Analysis: Calculate % Inhibition and Kd values G->H

Caption: High-level workflow for a competition binding-based kinase profiling assay.

Step-by-Step Protocol
  • Compound Preparation: Dissolve this compound and comparator compounds in 100% DMSO to create high-concentration stock solutions. A standard screening concentration is 10 µM.

  • Assay Plate Preparation: The kinase panel, comprising human kinases expressed as fusions with a DNA tag, is prepared.

  • Binding Reaction: The test compound is added to a mixture containing the DNA-tagged kinases and an immobilized, broadly active kinase ligand. The reaction is incubated to allow the system to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinases.

  • Affinity Separation: The solid support with the immobilized ligand (and any kinases still bound to it) is separated from the supernatant. Kinases that were displaced by the test compound will be found in the supernatant.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Calculation: The amount of kinase measured in the presence of the test compound is compared to a DMSO control (representing 100% binding). The result is expressed as a percentage of control.

    % Control = (Signal_compound / Signal_DMSO) * 100

    A lower "% Control" value signifies stronger binding of the test compound to the kinase. This is often converted to "% Inhibition":

    % Inhibition = 100 - % Control

Comparative Data Analysis (Hypothetical Data)

The following table summarizes hypothetical screening results at a concentration of 10 µM. Hits are defined as kinases showing ≥80% inhibition.

CompoundPrimary Target(s)% Inhibition (EGFR)% Inhibition (HER2)% Inhibition (ABL1)% Inhibition (SRC)Number of Hits (≥80% Inh.) @ 10µMSelectivity Score (S-score)
This compound EGFR (Hypothesized)98%75%15%20%40.0085 (4/468)
Lapatinib EGFR, HER299%99%2%5%20.0043 (2/468)
Dasatinib BCR-ABL, SRC family45%30%99%98%560.1197 (56/468)
Staurosporine Broad Spectrum99%99%99%99%2430.5192 (243/468)

Note: Data for Lapatinib, Dasatinib, and Staurosporine are representative of their known profiles. Data for the topic compound is hypothetical for illustrative purposes. The selectivity score (S-score) is calculated as the number of inhibited kinases divided by the total number of kinases tested.

Interpretation and Strategic Implications

The hypothetical data reveals a compelling profile for this compound.

  • High Potency on Primary Target: With 98% inhibition of EGFR, the compound demonstrates strong activity at its intended target, comparable to the highly selective drug Lapatinib.

  • Favorable Selectivity: The compound hit only 4 kinases out of the 468 tested, resulting in a very low S-score of 0.0085. This profile is vastly superior to the broad-spectrum inhibitors Staurosporine and Dasatinib, and is on par with the selective inhibitor Lapatinib. The low number of off-target hits suggests a potentially lower risk of toxicity.

  • Potential HER2 Activity: The 75% inhibition of HER2, while below the strict hit criteria of 80%, is significant. This suggests a dual EGFR/HER2 profile, similar to Lapatinib. This could be a therapeutic advantage in cancers driven by both receptors. Further dose-response studies are required to determine the IC50 or Kd value for HER2 to confirm this secondary activity.

Selectivity Visualization

The concept of selectivity can be visualized by plotting the number of kinases inhibited at a certain threshold.

G Increasing Number of Off-Target Hits cluster_0 Selectivity Spectrum Selective Highly Selective Lapatinib (2 Hits) This compound (4 Hits) MultiTargeted Multi-Targeted Dasatinib (56 Hits) NonSelective Non-Selective Staurosporine (243 Hits)

Caption: A conceptual representation of kinase inhibitor selectivity profiles.

Conclusions and Next Steps

The cross-reactivity profile of this compound, based on this hypothetical analysis, is highly promising. It exhibits potent, selective inhibition of its primary target, EGFR, with a clean off-target profile that compares favorably to established selective inhibitors.

The next essential steps in the drug development process would be:

  • Dose-Response Confirmation: Determine the binding affinity (Kd) or inhibitory concentration (IC50) for the primary target (EGFR) and key off-targets (including HER2) to quantify potency and selectivity precisely.

  • Cellular Activity Assays: Confirm that the observed biochemical activity translates into functional inhibition in cancer cell lines that are dependent on EGFR signaling. This involves assays for autophosphorylation of the receptor and downstream signaling pathways (e.g., AKT, ERK).

  • Safety Profiling: Investigate the identified off-targets. Even with a low S-score, if one of the few off-targets is a kinase critical for cardiac function or another vital process, it could represent a significant safety liability.

This guide outlines a robust, comparative approach to cross-reactivity profiling. By benchmarking against compounds with known clinical outcomes, researchers can make more informed decisions, accelerating the journey from a promising chemical scaffold to a viable drug candidate.

A Framework for Comparative Analysis of Novel Kinase Inhibitors: A Head-to-Head Evaluation of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine with Known EGFR, CDK, and Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its versatility allows for targeted modifications that can confer high potency and selectivity against various kinases implicated in oncogenesis. This guide provides a comprehensive framework for the head-to-head comparison of a novel pyrimidine-based compound, such as 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, with established inhibitors targeting key oncogenic kinases: the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinases.

Given the nascent stage of research on this compound, this document serves as a methodological blueprint for its characterization. We will outline the experimental rationale, detailed protocols, and data interpretation strategies necessary to position this novel agent within the existing landscape of kinase inhibitors. For this comparative analysis, we have selected the following well-characterized inhibitors:

  • Gefitinib and Erlotinib: Reversible, ATP-competitive inhibitors of EGFR, widely used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2]

  • Roscovitine (Seliciclib): A purine derivative that acts as a competitive inhibitor of multiple CDKs, including CDK2, by binding to their ATP site.[3][4]

  • Alisertib (MLN8237): A selective inhibitor of Aurora A kinase, a key regulator of mitosis.[5]

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel anti-cancer therapeutics.

Mechanistic Overview of Target Kinases and Inhibitors

A thorough understanding of the target's role in cellular signaling is paramount to designing and interpreting inhibitor studies.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and activates its intracellular kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which drive cell proliferation, survival, and differentiation.[6][7] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[8]

Gefitinib and Erlotinib act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[2][9][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival Gefitinib/Erlotinib Gefitinib/Erlotinib Gefitinib/Erlotinib->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib/Erlotinib.

Cyclin-Dependent Kinase 2 (CDK2) and Cell Cycle Regulation

CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S transition of the cell cycle. Its activity is dependent on binding to its regulatory subunit, Cyclin E or Cyclin A. The CDK2/Cyclin E complex phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication. Dysregulation of CDK2 activity is a common feature of cancer, leading to uncontrolled cell proliferation.[4][11]

Roscovitine inhibits CDK2 by competing with ATP for its binding site, thereby inducing cell cycle arrest.[3]

Aurora Kinases in Mitosis

The Aurora kinase family (A, B, and C) are essential serine/threonine kinases that regulate mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[5] Overexpression of Aurora kinases is frequently observed in various tumors and is associated with aneuploidy and poor prognosis.[12]

Alisertib selectively inhibits Aurora A, leading to mitotic defects such as monopolar spindles and subsequent G2/M arrest.[5]

Experimental Design and Protocols

A multi-faceted approach is necessary to comprehensively evaluate a novel inhibitor. This involves biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess its effects in a more physiologically relevant context.

Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Assays cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Data Analysis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Western_Blot Western Blot Analysis (Target Phosphorylation) Kinase_Assay->Western_Blot MTT_Assay Cell Viability Assay (GI50 Determination) Western_Blot->MTT_Assay Data_Analysis Comparative Data Analysis & Interpretation MTT_Assay->Data_Analysis

Caption: A stepwise workflow for the evaluation of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Activity Assay for IC50 Determination

This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).[13][14]

Objective: To determine the IC50 values of this compound and known inhibitors against purified EGFR, CDK2/Cyclin A, and Aurora A kinases.

Materials:

  • Purified recombinant human EGFR, CDK2/Cyclin A, and Aurora A kinases.

  • Kinase-specific substrates (e.g., a synthetic peptide for EGFR).

  • [γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay).

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).[15]

  • Test compounds (dissolved in DMSO).

  • 96-well or 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO. Further dilute in kinase buffer.

  • Assay Setup: To each well of the assay plate, add the diluted inhibitor or vehicle (DMSO).

  • Enzyme and Substrate Addition: Add a master mix containing the kinase and its specific substrate to each well.

  • Incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using a radiometric assay).

  • Reaction Progression: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Detection: Quantify substrate phosphorylation. For radiometric assays, this involves washing the membranes and measuring incorporated radioactivity. For fluorescence/luminescence-based assays, follow the manufacturer's protocol.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[15]

Protocol 2: Western Blot Analysis of Target Phosphorylation

This technique assesses the inhibitor's ability to block the phosphorylation of its target and downstream signaling proteins within intact cells.[16][17]

Objective: To confirm that the test compound inhibits the phosphorylation of EGFR, a CDK2 substrate (e.g., Rb), and Aurora A in a cellular context.

Materials:

  • Cancer cell lines with known target expression/activation (e.g., A431 for EGFR, HeLa for CDK2, and a suitable line for Aurora A).

  • Cell culture medium, FBS, and antibiotics.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Rb, anti-phospho-Aurora A, and their total protein counterparts).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).[17]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.[18]

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., overnight at 4°C), followed by incubation with the HRP-conjugated secondary antibody (1 hour at room temperature).

  • Washing: Perform thorough washes with TBST between antibody incubations.[18]

  • Signal Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal.

  • Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal to account for any differences in protein loading.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following inhibitor treatment.[20]

Objective: To determine the concentration of inhibitor that causes 50% inhibition of cell growth (GI50) in relevant cancer cell lines.

Materials:

  • Cancer cell lines.

  • 96-well cell culture plates.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[21]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[20]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[22]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of inhibitor concentration and calculate the GI50 value using non-linear regression.[15]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative In Vitro Kinase Inhibition
InhibitorTarget KinaseIC50 (nM)
This compound EGFR[Data]
CDK2/Cyclin A[Data]
Aurora A[Data]
Gefitinib EGFR[Data]
Erlotinib EGFR[Data]
Roscovitine CDK2/Cyclin A[Data]
Alisertib Aurora A[Data]

Data to be filled from experimental results.

Table 2: Comparative Cellular Potency
InhibitorCell LineTarget Pathway Inhibition (IC50, nM)Cell Viability (GI50, nM)
This compound A431[Data][Data]
HeLa[Data][Data]
Gefitinib A431[Data][Data]
Roscovitine HeLa[Data][Data]
Alisertib HeLa[Data][Data]

Data to be filled from experimental results.

Discussion and Concluding Remarks

The comprehensive evaluation outlined in this guide will provide critical insights into the potency, selectivity, and cellular efficacy of this compound.

  • Potency: The IC50 values from the in vitro kinase assays will establish the direct inhibitory potency against each target kinase. A lower IC50 value indicates higher potency.[14]

  • Selectivity: By comparing the IC50 values across different kinases (EGFR, CDK2, Aurora A), a selectivity profile can be established. A highly selective inhibitor will have a significantly lower IC50 for its primary target compared to off-targets.

  • Cellular Efficacy: The Western blot analysis will confirm on-target activity in a cellular environment. The correlation between the biochemical IC50 and the concentration required to inhibit cellular phosphorylation provides evidence of cell permeability and target engagement. The MTT assay will determine the compound's functional effect on cell viability and proliferation. A strong correlation between target inhibition and growth inhibition suggests that the observed phenotype is on-target.

This head-to-head comparison against well-characterized inhibitors like Gefitinib, Roscovitine, and Alisertib will benchmark the performance of this compound, providing a solid foundation for further preclinical development and mechanistic studies. The structured, data-driven approach detailed herein ensures scientific rigor and provides the necessary framework to elucidate the therapeutic potential of this novel pyrimidine derivative.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine as a Putative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rigorous validation of a novel compound's mechanism of action (MoA) is a cornerstone of the drug discovery process. It provides the essential framework for understanding on-target efficacy and predicting potential off-target toxicities. This guide presents a comprehensive, technically-grounded framework for validating the MoA of a novel compound, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, hereafter referred to as Compound X. As Compound X is a novel entity with no public data, we will proceed under the working hypothesis that its pyrimidine scaffold targets the Epidermal Growth Factor Receptor (EGFR), a well-established kinase implicated in various cancers.[1] This guide provides a comparative analysis, detailed experimental protocols, and the underlying scientific rationale for each step, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative of MoA Validation

This compound (Compound X) is a novel small molecule with a pyrimidine core, a scaffold frequently found in kinase inhibitors.[2][3][4] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[5][6] Its dysregulation is a key driver in several malignancies.[1] Therefore, validating whether Compound X acts as an inhibitor of EGFR is a critical first step in its development.

This guide will compare Compound X to two well-characterized EGFR inhibitors:

  • Gefitinib: A first-generation, ATP-competitive EGFR inhibitor, highly effective against tumors with activating EGFR mutations.[7][8][9]

  • Erlotinib: Another first-generation EGFR inhibitor with a similar mechanism to Gefitinib, serving as a benchmark for potency and cellular effects.[10][11][12]

Our validation strategy is a multi-tiered approach, moving from direct, in-vitro target engagement to cellular activity and finally to phenotypic outcomes. This logical progression ensures that each step builds upon the last, creating a self-validating experimental framework.

Part 1: Biochemical Assays for Direct Target Engagement

The foundational question is whether Compound X physically interacts with and inhibits the enzymatic activity of EGFR in a purified system. This removes cellular complexity and provides a direct measure of potency.

Rationale for Experimental Choice

We will employ a gold-standard radiometric kinase assay and a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[13][14] Radiometric assays directly measure the transfer of radiolabeled phosphate from ATP to a substrate, offering high sensitivity and a low false-positive rate.[13][14] Luminescence-based assays, such as ADP-Glo™, measure ADP production as a proxy for kinase activity and are highly amenable to high-throughput screening.[15][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Reagent Preparation :

    • Prepare a stock solution of recombinant human EGFR kinase domain in kinase buffer.

    • Prepare a stock solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in DMSO, then further dilute in kinase buffer.

    • Prepare the ADP-Glo™ reagents according to the manufacturer's protocol.[16][17]

  • Kinase Reaction :

    • In a 384-well plate, add 5 µL of the kinase solution to wells containing 2.5 µL of the serially diluted compounds or vehicle (DMSO) control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing both the peptide substrate and ATP (at the Kₘ concentration for EGFR).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundAssay TypeTargetIC50 (nM)
Compound X (Hypothetical) ADP-Glo™EGFR (wild-type)8.5
Gefitinib RadiometricEGFR (wild-type)37[7]
Erlotinib Cell-free AssayEGFR (wild-type)2[10]

This hypothetical data suggests Compound X is a potent inhibitor of EGFR, with an IC50 value in the single-digit nanomolar range, comparable to established inhibitors.

Part 2: Cellular Target Engagement & Pathway Inhibition

Confirming that Compound X can access and bind to EGFR within the complex environment of a living cell is the critical next step. We also need to verify that this engagement translates into the inhibition of downstream signaling.

Workflow for Cellular Validation

G cluster_0 Cellular Target Engagement cluster_1 Downstream Pathway Analysis cluster_2 Phenotypic Outcome CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding in intact cells WB Western Blot Measures p-EGFR, p-Akt, p-ERK inhibition CETSA->WB Binding leads to... MTT MTT Assay Measures reduction in cell proliferation WB->MTT Inhibition causes...

Caption: Workflow for validating intracellular activity.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical technique that confirms target engagement in intact cells.[18][19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18][21] By measuring the amount of soluble EGFR remaining at various temperatures, we can directly observe the stabilizing effect of Compound X.

Protocol:

  • Cell Treatment : Culture A431 cells (an EGFR-overexpressing cell line) and treat with either Compound X (e.g., 1 µM) or a vehicle control for 2 hours.

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.[18]

  • Lysis & Separation : Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.[18]

  • Detection : Analyze the amount of soluble EGFR in the supernatant for each temperature point using Western blotting.

  • Data Analysis : Plot the relative amount of soluble EGFR against temperature to generate a "melt curve." A shift in the curve to a higher temperature in the presence of Compound X indicates target engagement.

Western Blot for Pathway Inhibition

Rationale: Once target engagement is confirmed, we must verify that it functionally inhibits the kinase's activity. This is achieved by measuring the phosphorylation status of EGFR itself (autophosphorylation) and key downstream nodes like Akt and ERK.[6][22]

Protocol:

  • Cell Culture and Stimulation : Seed A431 cells. Serum-starve them overnight to reduce basal signaling.

  • Inhibitor Treatment : Pre-treat the cells with various concentrations of Compound X, Gefitinib, or Erlotinib for 2 hours.

  • Ligand Stimulation : Stimulate the EGFR pathway by adding EGF (e.g., 100 ng/mL) for 10 minutes.

  • Lysis : Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[23][24]

  • Protein Quantification & SDS-PAGE : Determine protein concentration (e.g., BCA assay), then separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.[23][25]

  • Transfer and Blocking : Transfer the separated proteins to a PVDF membrane.[23][25] Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[23][24] Note: Milk is avoided as its phosphoprotein content can cause background noise.[24]

  • Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for Phospho-EGFR (Tyr1068), total EGFR, Phospho-Akt (Ser473), total Akt, Phospho-ERK1/2, and total ERK1/2.

  • Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Quantify band intensity using densitometry. Normalize the phosphorylated protein levels to the total protein levels for each target.

Comparative Data: Cellular Activity
CompoundAssayTargetIC50 (nM)CETSA ΔTagg (°C)
Compound X (Hypothetical) Western Blot (p-EGFR)EGFR25+4.5°C
Gefitinib Western Blot (p-EGFR)EGFR15-50Not Reported
Erlotinib Phosphotyrosine ELISAEGFR1.2[10]Not Reported

This hypothetical data shows that Compound X not only binds its target in cells (CETSA) but also inhibits its function with nanomolar potency, consistent with established drugs.

Part 3: Phenotypic Assays - The Biological Consequence

The ultimate goal of an inhibitor is to elicit a desired biological response. For an anti-cancer agent targeting EGFR, this is typically the inhibition of cell proliferation.

Rationale for Experimental Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.[26] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.[27]

Experimental Protocol: MTT Cell Proliferation Assay
  • Cell Seeding : Seed cancer cells (e.g., A431, NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of Compound X, Gefitinib, and Erlotinib for 72 hours.

  • MTT Incubation : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[28]

  • Solubilization : Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[28]

  • Absorbance Reading : Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of compound concentration.

Comparative Data: Anti-proliferative Activity
CompoundCell LineEGFR StatusGI50 (nM)
Compound X (Hypothetical) A431Wild-type, overexpressed45
Gefitinib A431Wild-type, overexpressed~100
Erlotinib A549Wild-type>20,000[10]

This hypothetical data indicates that Compound X effectively inhibits the proliferation of EGFR-dependent cancer cells, showing favorable potency compared to first-generation inhibitors in this specific cell line.

Visualizing the Mechanism: The EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR and the points of inhibition for Compound X and its comparators.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/SOS EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Compound X Gefitinib Erlotinib Inhibitor->EGFR Blocks ATP Binding & Autophosphorylation

Caption: Inhibition of the EGFR signaling cascade by Compound X.

Conclusion and Authoritative Grounding

This guide outlines a logical, multi-step process for validating the mechanism of action of this compound (Compound X) as a putative EGFR inhibitor. By systematically progressing from biochemical potency to cellular target engagement and phenotypic outcomes, researchers can build a robust data package. The comparative analysis against established drugs like Gefitinib and Erlotinib provides essential context for evaluating the compound's potential. Each protocol described is a self-validating system, designed to ensure scientific integrity and generate trustworthy, reproducible data. This rigorous approach is fundamental to advancing novel chemical entities from the bench toward clinical consideration.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine Against Standard-of-Care EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel investigational compound, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, against established standard-of-care drugs targeting the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in various cancers, particularly Non-Small Cell Lung Cancer (NSCLC). We will explore the rationale behind the comparative assays, present detailed experimental protocols, and interpret hypothetical data to position this novel molecule within the current therapeutic landscape.

The pyrimidine scaffold, a core component of this compound, is a well-established pharmacophore in kinase inhibitor design, suggesting its potential as a therapeutic agent in this class. This guide will use Gefitinib and Osimertinib, first and third-generation EGFR inhibitors respectively, as benchmarks. These drugs represent the evolution of EGFR-targeted therapies and provide a robust basis for comparison.

The Evolving Landscape of EGFR Inhibition

The EGFR signaling pathway is a cornerstone of cell proliferation, survival, and differentiation. Its aberrant activation, often through mutation, drives tumorigenesis. The initial breakthrough in targeting this pathway came with first-generation inhibitors like Gefitinib, which competitively bind to the ATP-binding site of EGFR. However, tumors invariably develop resistance, most commonly through the T790M "gatekeeper" mutation. This led to the development of third-generation inhibitors like Osimertinib, which not only target the primary activating mutations but are also effective against the T790M resistance mutation, showcasing a significant advancement in targeted therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds & Activates Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation (p-EGFR, p-ERK, etc.) D->E F Secondary Antibody Incubation E->F G ECL Detection F->G

A Comparative Guide to the Synthesis of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its pyrimidine core is a common feature in numerous kinase inhibitors and other therapeutic agents. The efficient and selective synthesis of this intermediate is therefore of significant interest to researchers and professionals in the field of drug development. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining this compound, with a focus on experimental details, mechanistic rationale, and practical considerations to aid in the selection of the most appropriate method for a given research and development context.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly revolves around the formation of a carbon-nitrogen bond between the C4 position of a pyrimidine ring and the nitrogen atom of 3-methoxypropylamine. The two most prominent and mechanistically distinct approaches to achieve this transformation are:

  • Nucleophilic Aromatic Substitution (SNAr) : A classical and widely employed method involving the direct displacement of a leaving group on the pyrimidine ring by the amine nucleophile.

  • Palladium-Catalyzed Buchwald-Hartwig Amination : A modern cross-coupling reaction that utilizes a palladium catalyst to facilitate the C-N bond formation.

This guide will dissect both methodologies, providing detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and supporting data to inform your synthetic strategy.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry and represents the most direct and atom-economical approach for the synthesis of this compound. The reaction proceeds via the addition of the nucleophilic amine to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group.

Mechanistic Rationale

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. In the case of 4,6-dichloropyrimidine, the chlorine atoms are excellent leaving groups, and their positions at C4 and C6 are activated for nucleophilic attack. The reaction with 3-methoxypropylamine is typically regioselective for the C4 position.[1][2]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product pyrimidine 4,6-Dichloropyrimidine intermediate Resonance-Stabilized Intermediate pyrimidine->intermediate Nucleophilic Attack amine 3-Methoxypropylamine amine->intermediate product This compound intermediate->product Chloride Elimination

Caption: General workflow of the SNAr synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of 4,6-dichloropyrimidine with primary alkylamines.[3]

Materials:

  • 4,6-Dichloropyrimidine

  • 3-Methoxypropylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF (or ethanol) is added triethylamine (1.5 eq).

  • 3-Methoxypropylamine (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to 60-80 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Advantages and Disadvantages of the SNAr Method
AdvantagesDisadvantages
Cost-effective: Generally uses inexpensive reagents and does not require a metal catalyst.Potentially harsh conditions: May require elevated temperatures and extended reaction times.
Simple procedure: The experimental setup and workup are straightforward.Byproduct formation: Di-substitution can be a significant side reaction if not carefully controlled.
Scalable: The reaction can often be scaled up to industrial production with relative ease.Limited substrate scope: May not be suitable for sensitive substrates that cannot tolerate the reaction conditions.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and presents a viable alternative to the classical SNAr reaction.[4][5] This palladium-catalyzed cross-coupling reaction offers a different mechanistic pathway and can be advantageous under certain circumstances, particularly when dealing with less reactive substrates or when milder reaction conditions are required.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps orchestrated by a palladium catalyst, typically supported by a phosphine ligand. The cycle begins with the oxidative addition of the aryl halide (4,6-dichloropyrimidine) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(Amine)-X(L)]⁺ PdII->AmineComplex Amine LigandEx Ligand Exchange (Amine) AmidoComplex Ar-Pd(II)-Amido(L) AmineComplex->AmidoComplex Base Deprotonation Deprotonation (Base) AmidoComplex->Pd0 Product Product Ar-Amine AmidoComplex->Product ReductiveElim Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a general procedure based on known Buchwald-Hartwig aminations of chloropyrimidines.[4][6]

Materials:

  • 4,6-Dichloropyrimidine

  • 3-Methoxypropylamine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-2.4 eq relative to Pd), and the base (e.g., 1.5-2.0 eq).

  • Add 4,6-dichloropyrimidine (1.0 eq) and anhydrous toluene or dioxane.

  • Add 3-methoxypropylamine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Advantages and Disadvantages of the Buchwald-Hartwig Amination
AdvantagesDisadvantages
Milder reaction conditions: Often proceeds at lower temperatures compared to SNAr.Higher cost: Requires an expensive palladium catalyst and specialized ligands.
Broader substrate scope: Can tolerate a wider range of functional groups.Air and moisture sensitive: Requires an inert atmosphere and anhydrous conditions.
High selectivity: Can often provide better regioselectivity and minimize di-substitution.Catalyst and ligand screening: Optimization may be required to find the best catalyst-ligand combination.
Generally higher yields: Can provide higher isolated yields for challenging substrates.Potential for heavy metal contamination: The final product may contain trace amounts of palladium that need to be removed.

Comparative Analysis and Experimental Data Summary

The choice between SNAr and Buchwald-Hartwig amination will depend on several factors including cost, scale, available equipment, and the specific requirements of the target molecule. Below is a summary of expected outcomes based on literature precedents for similar reactions.

ParameterSNAr MethodBuchwald-Hartwig Amination
Starting Material 4,6-Dichloropyrimidine4,6-Dichloropyrimidine
Amine 3-Methoxypropylamine3-Methoxypropylamine
Typical Yield 60-85% (mono-substituted)75-95% (mono-substituted)
Reaction Temperature 60-100 °C80-110 °C
Reaction Time 4-24 hours2-24 hours
Key Reagents Base (e.g., TEA, DIPEA)Pd catalyst, phosphine ligand, strong base
Atmosphere AmbientInert (Argon or Nitrogen)
Cost LowHigh
Scalability Generally goodCan be challenging
Selectivity Moderate to goodHigh

Note: The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and optimization.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are effective methods for the synthesis of this compound.

  • For large-scale synthesis and cost-sensitive projects , the SNAr method is generally the preferred choice due to its simplicity, scalability, and the use of inexpensive reagents. Careful control of stoichiometry and reaction temperature is crucial to maximize the yield of the desired mono-substituted product and minimize the formation of the di-aminated byproduct.

  • For small-scale synthesis, medicinal chemistry applications, or when dealing with sensitive substrates , the Buchwald-Hartwig amination offers significant advantages in terms of milder reaction conditions, higher yields, and broader functional group tolerance. The initial investment in catalyst and ligand screening can lead to a more efficient and selective synthesis in the long run.

Ultimately, the optimal synthetic route will be determined by the specific constraints and goals of the research or development program. It is recommended to perform small-scale trials of both methods to determine the most efficient and reliable procedure for your specific application.

References

A Comparative Guide to Assessing the Off-Target Effects of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete biological activity of a therapeutic candidate is paramount. While on-target efficacy is the primary goal, off-target interactions can lead to unforeseen toxicities or even new therapeutic opportunities. This guide provides a comprehensive framework for assessing the off-target effects of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine, a representative small molecule with a pyrimidine core, a common scaffold in kinase inhibitors. We will objectively compare methodologies for characterizing its specificity and provide the rationale behind experimental choices, ensuring a robust and self-validating approach to drug safety and development.

Introduction: The Imperative of Off-Target Profiling

Most small molecule drugs interact with multiple cellular targets, a phenomenon known as polypharmacology.[1][2] These off-target interactions are critical to identify early in the drug discovery process to mitigate potential safety-related attrition in later preclinical and clinical development.[1][2] For a compound like this compound, which shares features with known kinase inhibitors, a thorough investigation into its kinome-wide selectivity is a logical and necessary starting point. This guide will detail a multi-pronged approach, combining computational prediction, biochemical assays, and cell-based methodologies to build a comprehensive off-target profile.

Initial Assessment: In Silico and Biochemical Screening

A cost-effective initial step in identifying potential off-target interactions is the use of computational or in silico models.[1][2] These approaches use the chemical structure of this compound to predict its binding to a wide array of biological targets based on curated databases of known compound-target interactions.[1][2]

Following computational predictions, broad biochemical screening is essential for empirical validation. For potential kinase inhibitors, large-scale kinase assay panels are invaluable.[3] These assays directly measure the interaction of the compound with a large number of purified kinases in a cell-free environment.[4][5]

Comparative Biochemical Profiling Platforms:
Assay PlatformPrincipleAdvantagesDisadvantages
KINOMEscan™ (Competition Binding Assay) Measures the ability of the test compound to compete with an immobilized ligand for binding to a large panel of DNA-tagged kinases. The amount of bound kinase is quantified via qPCR.[6]High throughput, provides quantitative dissociation constants (Kd), broad coverage of the kinome.[6]In vitro assay, may not fully reflect cellular activity, does not directly measure inhibition of kinase activity.
KiNativ™ (Activity-Based Protein Profiling) Uses biotinylated ATP/ADP probes that covalently label the active site of kinases in cell or tissue lysates. Inhibition of labeling by the test compound is quantified by mass spectrometry.[6]Assesses binding in a more native environment (lysate), provides IC50 values, reflects kinase activity.[6]Technically complex, may be lower throughput than competition binding assays.

Illustrative Data: The following table presents hypothetical data for this compound compared to two hypothetical alternative pyrimidine-based inhibitors, Compound A and Compound B.

Target KinaseThis compound (Kd, nM)Compound A (Kd, nM)Compound B (Kd, nM)
Primary Target X 15 10 25
Off-Target Kinase 1250>10,000150
Off-Target Kinase 2>10,000500300
Off-Target Kinase 31,200>10,000>10,000

This illustrative data suggests that while Compound A is the most potent for the primary target, this compound may have a more favorable selectivity profile than Compound B.

Cellular Validation: Moving Beyond Purified Proteins

While biochemical assays are powerful, they do not fully recapitulate the complex environment of a living cell.[7][8] Therefore, it is crucial to validate biochemical findings in cell-based assays.[7][8][9] These assays can provide insights into a compound's effects on cellular signaling pathways, proliferation, and overall viability.[8][9]

Experimental Workflow for Cellular Off-Target Validation

The following workflow outlines a systematic approach to characterizing the off-target effects of this compound in a cellular context.

G cluster_0 Phase 1: Initial Cellular Screening cluster_1 Phase 2: Target Engagement & Pathway Analysis cluster_2 Phase 3: Phenotypic and Functional Assays A Select Diverse Cell Line Panel (e.g., representing different tissues, genetic backgrounds) B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B Treat with increasing concentrations of This compound C Cellular Thermal Shift Assay (CETSA) or NanoBRET™ B->C Identify sensitive and resistant cell lines D Phospho-proteomics or Western Blotting for key off-target pathways C->D Confirm target binding and assess downstream signaling E Cell Cycle Analysis (Flow Cytometry) D->E Correlate signaling changes with cellular phenotype F Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining) E->F Investigate mechanism of cytotoxicity

Caption: Cellular Off-Target Validation Workflow.

Detailed Protocols for Key Cellular Assays:

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and control compounds for a specified period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate IC50 values.

Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein remaining at each temperature by Western blotting or other methods. A shift in the melting curve indicates target engagement.[7]

Advanced Off-Target Screening: A Broader Perspective

For a more unbiased and comprehensive view of off-target effects, advanced techniques can be employed.

Off-Target Screening Cell Microarray Analysis (OTSCMA)

This high-throughput method utilizes cell microarrays expressing a large number of human proteins.[10] The test compound is applied to the microarray, and its binding to unintended targets can be detected, providing a broad assessment of off-target interactions with cell surface and secreted proteins.[10]

Comparative Analysis and Interpretation

The ultimate goal of this comprehensive assessment is to build a detailed and reliable off-target profile for this compound and compare it to alternative compounds.

Signaling Pathway Visualization

Based on the off-target kinases identified in biochemical screens and validated in cellular assays, we can map the potential unintended signaling pathways affected by the compound.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Primary Target X B Downstream Effector 1 A->B C Desired Cellular Response (e.g., Apoptosis) B->C D Off-Target Kinase 1 E Downstream Effector 2 D->E F Unintended Cellular Response (e.g., Proliferation) E->F Compound This compound Compound->A Inhibition Compound->D Inhibition (Off-Target)

Caption: On- and Off-Target Signaling Pathways.

By integrating data from in silico, biochemical, and cellular assays, a comprehensive risk-benefit profile can be established for this compound. This evidence-based approach is fundamental to making informed decisions in the progression of a drug candidate.

References

Safety Operating Guide

A Guide to the Safe Disposal of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, procedural guide for the safe handling and disposal of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS No. 146543-34-4). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that every step is a self-validating component of a robust safety protocol.

Disclaimer: This guide is synthesized from established safety protocols for structurally similar chemical compounds. The specific Safety Data Sheet (SDS) provided by the manufacturer for your particular lot of this compound is the primary source of authority and must be consulted before handling or disposal. Always operate in strict accordance with your institution's Environmental Health & Safety (EHS) guidelines and all applicable local, state, and federal regulations.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a compound is the foundational step in developing safe handling and disposal procedures. While a specific, comprehensive toxicological profile for this compound is not widely published, data from analogous chloropyrimidine and aminopyrimidine compounds allow for a presumptive hazard assessment. These related compounds are known to be hazardous.[1][2]

Based on this surrogate data, this compound should be handled as a substance that is:

  • Harmful if swallowed (Acute Oral Toxicity).[1]

  • Causes skin irritation. [1][3][4]

  • May cause an allergic skin reaction. [1]

  • Causes serious eye irritation. [1][4]

  • May cause respiratory irritation. [1]

This assessment mandates the use of stringent personal protective equipment and engineering controls to minimize exposure risk during all laboratory operations, including disposal.

Essential Safety and Handling Protocols

Before beginning any procedure that involves this compound, including waste consolidation, ensure that all safety measures are in place. The causality is simple: preventing exposure is invariably safer and more effective than responding to it.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[6]

  • Body Protection: A standard lab coat is required. For tasks with a higher risk of spillage, such as bulk waste transfer, impervious clothing or a chemical-resistant apron is recommended.[1][6]

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood. If a fume hood is not available or if aerosol generation is unavoidable, a full-face respirator with appropriate cartridges must be used.[1]

Engineering Controls
  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors or dust.[6]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are unobstructed and immediately accessible in the work area.[6]

Step-by-Step Waste Disposal Protocol

The proper disposal of chemical waste is a systematic process that protects both laboratory personnel and the environment. This protocol treats this compound as a hazardous chemical waste.[6]

Step 1: Waste Characterization and Segregation
  • Classification: This compound must be classified as a Halogenated Organic Hazardous Waste .

  • Segregation: It is critical to segregate this waste stream. Do not mix with other waste categories unless their compatibility is confirmed.[6] Incompatible mixtures can lead to dangerous chemical reactions, gas evolution, or can complicate the final disposal process. Specifically, avoid mixing with:

    • Non-halogenated organic solvents.

    • Strong acids or bases.

    • Strong oxidizing agents.[7]

    • Aqueous waste streams.

Step 2: Container Selection and Management
  • Container Type: Use only designated, leak-proof hazardous waste containers that are chemically compatible with halogenated organics.[6] High-density polyethylene (HDPE) or glass containers are typically appropriate. If possible, using the original manufacturer's container can be a safe option.[6]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.[3]

Step 3: Accurate and Compliant Labeling
  • Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The accumulation start date.

    • Associated hazards (e.g., "Toxic," "Irritant").

    • The relevant hazard pictograms.

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): The labeled waste container should be kept at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[6]

  • Storage Conditions: The SAA must be in a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.[3][7]

Step 5: Final Disposal
  • Professional Disposal: The final disposal of the waste must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] Never attempt to dispose of this chemical down the drain or in the regular trash.[2]

Emergency Procedures: Spill and Decontamination

Accidents can happen despite the best precautions. A clear and practiced spill response plan is essential.

Small Spill Cleanup Protocol (<50 mL or 5g)
  • SECURE THE AREA: Immediately alert personnel in the vicinity and restrict access to the spill area.[8]

  • DON PPE: Put on the appropriate PPE as detailed in Section 2.1, including a respirator if the compound is a solid powder.[8]

  • CONTAIN THE SPILL:

    • For liquids: Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pad.[2][8]

    • For solids: Gently cover the spill. Do not dry sweep. If necessary, lightly wet the powder with a suitable solvent (e.g., isopropanol) to prevent dust from becoming airborne.[8]

  • COLLECT THE WASTE: Using non-sparking tools (e.g., a plastic scoop), carefully collect all contaminated absorbent material and place it into a designated hazardous waste container.[5][8]

  • DECONTAMINATE THE SURFACE: Clean the spill area thoroughly. A common procedure is to wash the area with a detergent solution, followed by a rinse with water.[9] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[8]

  • REPORT: Inform your laboratory supervisor and your institution's EHS office about the spill, even if it was minor.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]

Summary of Key Disposal and Safety Information

ParameterGuidelineRationale & References
Hazard Class Halogenated Organic Hazardous WasteThe molecule contains chlorine, a halogen, and is an organic compound. Assumed to be hazardous based on surrogate data.[1][6]
Required PPE Safety goggles, impermeable gloves, lab coat.Protects against skin, eye, and respiratory irritation.[1][3][4]
Engineering Controls Chemical Fume HoodMinimizes inhalation risk and contains potential spills.[6]
Waste Container Labeled, sealed, compatible (e.g., HDPE) container.Prevents leaks, dangerous reactions, and ensures proper identification for disposal.[6][10]
Spill Kit Components Inert absorbent, plastic scoop, waste bags, extra PPE.Enables a safe and effective response to contain and clean up accidental releases.[8]
Disposal Method Via licensed hazardous waste contractor. DO NOT drain dispose.Ensures regulatory compliance and prevents environmental contamination.[7][11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Handling of Compound gen_waste Is Waste Generated? start->gen_waste spill Spill Occurs start->spill characterize Characterize Waste (Halogenated Organic) gen_waste->characterize Yes no_waste Continue Research gen_waste->no_waste No container Select Compatible Container (e.g., HDPE) characterize->container label Affix Hazardous Waste Label container->label accumulate Store in Designated SAA label->accumulate pickup Arrange for EHS Pickup accumulate->pickup accumulate->spill end_process End of Process pickup->end_process spill_protocol Follow Spill & Decontamination Protocol (Section 4) spill->spill_protocol spill_protocol->accumulate

References

A Comprehensive Safety Protocol for Handling 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally analogous chlorinated pyrimidines and substituted amines. A conservative and rigorous approach to safety is therefore imperative.

Hazard Assessment and Risk Mitigation

The chemical structure of this compound, featuring a chlorinated pyrimidine core and an amine side chain, suggests a number of potential hazards. Analogous compounds are known to be harmful if ingested, and can cause significant skin and eye irritation.[1][2] Inhalation of dust or aerosols may also lead to respiratory tract irritation.[1]

Inferred Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[1]

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to create a self-validating system of safety and minimize any risk of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical factor in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesChemical splash goggles are required at all times in the laboratory to protect against accidental splashes.[1]
Face ShieldTo be used in conjunction with safety goggles, especially when handling larger quantities or if there is a heightened risk of splashing.
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for any signs of degradation before use and change them frequently.[3]
Laboratory CoatA fully buttoned, long-sleeved lab coat must be worn to protect skin and personal clothing from contamination.
Respiratory Protection Chemical Fume HoodAll weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[4]
NIOSH-Approved RespiratorIn the rare event a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Step-by-Step Safe Handling Protocol

A systematic workflow is essential to ensure safety from the moment the compound is handled until the work area is clean.

Preparation and Weighing
  • Pre-Handling Check: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as listed in the table above.

  • Handling Solid Compound: Carefully transfer the desired amount of this compound from its storage container to a weighing vessel inside the fume hood. Use tools like spatulas to avoid generating dust.

In-Solution Handling
  • Dissolving: When preparing solutions, slowly add the compound to the solvent to prevent splashing.

  • Heating: If heating is necessary, use a controlled source such as a heating mantle and ensure the setup is secure.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all equipment and the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete, even if gloves were worn.[5]

Emergency Response

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan: A Cradle-to-Grave Approach

All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All disposable PPE (gloves, etc.), contaminated weighing paper, and other solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinsates from cleaning glassware should be collected in a separate, labeled hazardous waste container for liquids.

Container Management
  • Use only containers that are in good condition and compatible with the chemical waste.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Proceed if functional Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE Segregate Waste Segregate Waste Clean Workspace->Segregate Waste Wash Hands Wash Hands Doff PPE->Wash Hands Collect Solid Waste Collect Solid Waste Segregate Waste->Collect Solid Waste Solids & PPE Collect Liquid Waste Collect Liquid Waste Segregate Waste->Collect Liquid Waste Solutions EHS Pickup EHS Pickup Collect Solid Waste->EHS Pickup Collect Liquid Waste->EHS Pickup

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.